molecular formula C13H12N4O5S B15601664 Monosulfuron

Monosulfuron

Cat. No.: B15601664
M. Wt: 336.33 g/mol
InChI Key: RWRAIUZGUDAXDR-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8-6-7-14-12(15-8)16-13(20)17-23(21,22)10-5-3-2-4-9(10)11(18)19/h2-7H,1H3,(H,18,19)(H2,14,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAIUZGUDAXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Monosulfuron's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosulfuron (B609224) is a potent sulfonylurea herbicide that selectively controls a wide range of broadleaf weeds in various crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs). This guide provides an in-depth technical overview of the molecular mechanism of action of this compound, detailing its impact on plant physiology, the targeted biochemical pathway, and the experimental protocols used to elucidate its mode of action.

Introduction

This compound belongs to the sulfonylurea class of herbicides, which are characterized by their high efficacy at low application rates and low mammalian toxicity.[1] The primary target of this compound and other sulfonylurea herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal for the production of the essential amino acids valine, leucine, and isoleucine in plants and microorganisms but is absent in animals, making it an ideal target for selective herbicides.[1] Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately resulting in plant death.

The Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The herbicidal effect of this compound is a direct consequence of its potent and specific inhibition of the ALS enzyme.

The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a crucial enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[2] In plants, this pathway is located in the chloroplasts. The enzyme catalyzes two parallel reactions:

  • The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor for valine and leucine.

  • The condensation of pyruvate and 2-oxobutanoate (B1229078) to form 2-aceto-2-hydroxybutanoate, a precursor for isoleucine.[3]

Mode of Inhibition

This compound acts as a non-competitive inhibitor of ALS.[4] This means it does not bind to the active site of the enzyme where the substrates (pyruvate and 2-oxobutanoate) bind. Instead, it binds to a different site on the enzyme, inducing a conformational change that renders the active site non-functional. This allosteric inhibition is highly effective, leading to a rapid cessation of BCAA synthesis. The inhibition of ALS by sulfonylurea herbicides like this compound is a slow, tight-binding process, resulting in a very stable enzyme-inhibitor complex.[4]

Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis

The inhibition of ALS by this compound directly impacts the BCAA biosynthesis pathway, a critical route for plant growth and development.

BCAA_Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target of this compound) Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD 2-Oxobutanoate 2-Oxobutanoate 2-Oxobutanoate->ALS TD->2-Oxobutanoate 2-Acetolactate 2-Acetolactate ALS->2-Acetolactate from 2x Pyruvate 2-Aceto-2-hydroxybutanoate 2-Aceto-2-hydroxybutanoate ALS->2-Aceto-2-hydroxybutanoate from Pyruvate + 2-Oxobutanoate KARI Ketol-Acid Reductoisomerase 2,3-Dihydroxy-\nisovalerate 2,3-Dihydroxy- isovalerate KARI->2,3-Dihydroxy-\nisovalerate 2,3-Dihydroxy-\n3-methylvalerate 2,3-Dihydroxy- 3-methylvalerate KARI->2,3-Dihydroxy-\n3-methylvalerate DHAD Dihydroxyacid Dehydratase 2-Keto-\nisovalerate 2-Keto- isovalerate DHAD->2-Keto-\nisovalerate 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate DHAD->2-Keto-3-methylvalerate BCAT_Val_Ile Branched-Chain Aminotransferase Valine Valine BCAT_Val_Ile->Valine Isoleucine Isoleucine BCAT_Val_Ile->Isoleucine IPMS Isopropylmalate Synthase α-Isopropylmalate α-Isopropylmalate IPMS->α-Isopropylmalate IPMI Isopropylmalate Isomerase β-Isopropylmalate β-Isopropylmalate IPMI->β-Isopropylmalate IPMDH Isopropylmalate Dehydrogenase α-Keto-\nisocaproate α-Keto- isocaproate IPMDH->α-Keto-\nisocaproate BCAT_Leu Branched-Chain Aminotransferase Leucine Leucine BCAT_Leu->Leucine 2-Acetolactate->KARI 2-Aceto-2-hydroxybutanoate->KARI 2,3-Dihydroxy-\nisovalerate->DHAD 2,3-Dihydroxy-\n3-methylvalerate->DHAD 2-Keto-\nisovalerate->BCAT_Val_Ile 2-Keto-\nisovalerate->IPMS 2-Keto-3-methylvalerate->BCAT_Val_Ile α-Isopropylmalate->IPMI β-Isopropylmalate->IPMDH α-Keto-\nisocaproate->BCAT_Leu

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in Plants.

Quantitative Data

The inhibitory effect of this compound and other sulfonylurea herbicides on ALS is typically quantified by the I50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

HerbicidePlant SpeciesI50 Value (nM)Reference
This compoundMaize (cultivar Yedan 13)15[2]
This compoundMaize (cultivar CAU 3138)32[2]
ChlorsulfuronMaize (cultivar Yedan 13)3[2]
ChlorsulfuronMaize (cultivar CAU 3138)2[2]
Tribenuron-methylMaize (cultivar Yedan 13)17[2]
Tribenuron-methylMaize (cultivar CAU 3138)19[2]
NicosulfuronMaize (cultivar Yedan 13)65[2]
NicosulfuronMaize (cultivar CAU 3138)26[2]
Metsulfuron-methylCanola (Hyola 61)10[5]
Metsulfuron-methylCanola (Hyola 555TT)80[5]
Metsulfuron-methylCanola (Hyola 571CL)1010[5]

Note: The data for herbicides other than this compound are provided for comparative purposes, as they share the same mechanism of action by inhibiting the ALS enzyme. The variation in I50 values across different plant species and cultivars highlights the basis for selectivity and resistance.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines the steps to measure the activity of ALS extracted from plant tissue and to determine the inhibitory effect of this compound. The assay is based on the conversion of the reaction product, acetolactate, to acetoin, which can be colorimetrically quantified.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, and 10 µM FAD)

  • This compound solutions of varying concentrations

  • 6 N H₂SO₄

  • Creatine (B1669601) solution (0.5% w/v in water)

  • α-naphthol solution (5% w/v in 2.5 N NaOH)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Set up reaction tubes or microplate wells containing the reaction buffer.

    • Add the enzyme extract to each tube/well.

    • For inhibition studies, add different concentrations of this compound to the respective tubes/wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Acetoin Formation and Detection:

    • Stop the reaction by adding 6 N H₂SO₄. This also catalyzes the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

    • Add the creatine solution followed by the α-naphthol solution.

    • Incubate at room temperature for 15 minutes to allow for color development (a red complex is formed).

    • Measure the absorbance at 525 nm.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the I50 value.

Analysis of Branched-Chain Amino Acids (BCAAs) by LC-MS/MS

This protocol describes the quantification of valine, leucine, and isoleucine in plant tissues following treatment with this compound.

Materials:

  • Plant tissue (treated with this compound and control)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., stable isotope-labeled valine, leucine, and isoleucine)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Harvest and freeze-dry the plant tissue.

    • Grind the lyophilized tissue to a fine powder.

    • Accurately weigh a small amount of the powdered tissue (e.g., 10-20 mg).

    • Add the extraction solvent containing the internal standards.

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Inject the filtered extract onto the LC-MS/MS system.

    • Separate the amino acids using a suitable chromatographic gradient.

    • Detect and quantify the BCAAs and their corresponding internal standards using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves for each BCAA using standards of known concentrations.

    • Calculate the concentration of each BCAA in the plant samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

    • Compare the BCAA levels in this compound-treated plants to those in control plants.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the mechanism of action of this compound and the logical relationship between its application and the observed effects.

Experimental_Workflow cluster_0 Whole Plant Level cluster_1 Enzyme Level cluster_2 Data Integration and Conclusion Plant_Treatment Plant Treatment with Varying this compound Concentrations Growth_Analysis Analysis of Plant Growth (e.g., biomass, root length) Plant_Treatment->Growth_Analysis BCAA_Analysis Quantification of Branched-Chain Amino Acids (LC-MS/MS) Plant_Treatment->BCAA_Analysis Data_Correlation Correlate Growth Inhibition, BCAA Depletion, and ALS Inhibition Growth_Analysis->Data_Correlation BCAA_Analysis->Data_Correlation Enzyme_Extraction Extraction of Acetolactate Synthase (ALS) from Plant Tissue In_Vitro_Assay In Vitro ALS Activity Assay with this compound Enzyme_Extraction->In_Vitro_Assay I50_Determination Determination of I50 Value In_Vitro_Assay->I50_Determination I50_Determination->Data_Correlation Conclusion Elucidation of This compound's Mechanism of Action Data_Correlation->Conclusion Logical_Relationship This compound This compound Application ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) This compound->ALS_Inhibition BCAA_Depletion Depletion of Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Inhibition->BCAA_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis BCAA_Depletion->Protein_Synthesis_Inhibition Cell_Division_Cessation Cessation of Cell Division and Growth Protein_Synthesis_Inhibition->Cell_Division_Cessation Plant_Death Plant Death Cell_Division_Cessation->Plant_Death

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Monosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosulfuron, a sulfonylurea herbicide, is a selective systemic herbicide used for weed control. A comprehensive understanding of its chemical and physical properties is paramount for its effective and safe application, as well as for predicting its environmental fate and for the development of new herbicidal formulations. This technical guide provides a detailed overview of the core chemical and physical characteristics of this compound, including its structural information, solubility, stability, and other key physicochemical parameters. Methodologies for the experimental determination of these properties are detailed, and its mechanism of action is visually represented. All quantitative data are summarized in structured tables for ease of comparison and reference.

Chemical Identity and Structure

This compound is the common name for the chemical compound with the IUPAC name 2-[(4-Methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid.[1] Its structure is characterized by a sulfonylurea bridge linking a benzoic acid moiety and a pyrimidine (B1678525) ring.

IdentifierValueSource
IUPAC Name 2-[(4-Methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid[1]
CAS Number 155860-63-2[1]
Molecular Formula C₁₃H₁₂N₄O₅S[1]
Molecular Weight 336.32 g/mol [1]
Canonical SMILES CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
InChI Key RWRAIUZGUDAXDR-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical in determining its behavior in biological and environmental systems. These properties influence its absorption, translocation, and ultimately its herbicidal efficacy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueConditionsSource
Melting Point 145.0-148.0 °CPredicted
Boiling Point Decomposes before boiling
Vapor Pressure 1.3 x 10⁻⁹ Pa25 °CPredicted
Water Solubility 1.8 mg/LpH 5, 20 °CPredicted
140 mg/LpH 7, 20 °CPredicted
2.5 g/LpH 9, 20 °CPredicted
pKa 3.3425 °CPredicted
logP (Octanol-Water Partition Coefficient) 1.07pH 7Predicted

Stability Profile

The stability of this compound under various environmental conditions is a key factor in its persistence and potential for off-target effects. The primary degradation pathways for sulfonylurea herbicides are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major route of degradation for sulfonylurea herbicides in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. Generally, sulfonylureas are more stable in neutral to slightly alkaline conditions and degrade more rapidly under acidic conditions. The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge.

Table 2: Predicted Hydrolysis Half-life of this compound

pHHalf-life (t₁/₂)TemperatureSource
5~10 days25 °CPredicted
7>30 days25 °CPredicted
9>30 days25 °CPredicted

Note: These are predicted values based on the general behavior of sulfonylurea herbicides. Experimental determination following OECD Guideline 111 is recommended for precise data.

Photolysis

Photolysis, or degradation by light, can also contribute to the breakdown of this compound, particularly in surface waters and on treated plant surfaces. The rate of photolysis is dependent on the intensity and wavelength of light.

Specific experimental data on the photolysis rate or quantum yield for this compound is not currently available in public literature. Experimental studies following OECD Guideline 316 would be required to determine these parameters.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants. This pathway is absent in animals, which accounts for the low direct toxicity of sulfonylurea herbicides to mammals.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Proteins Proteins Valine->Proteins Leucine->Proteins Isoleucine->Proteins Growth Cell Division & Plant Growth Proteins->Growth This compound This compound This compound->ALS Inhibition

Figure 1: Mechanism of action of this compound via inhibition of the Acetolactate Synthase (ALS) pathway.

Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 2-sulfamoylbenzoic acid with a pyrimidinyl isocyanate derivative. The key steps would include the formation of the sulfonylurea bridge. A generalized synthesis scheme is presented below.

Monosulfuron_Synthesis cluster_synthesis This compound Synthesis 2_aminobenzoic_acid 2-Aminobenzoic Acid intermediate1 2-Aminosulfonyl Chloride 2_aminobenzoic_acid->intermediate1 + SOCl₂ + NH₃ chlorosulfonic_acid Chlorosulfonic Acid 2_sulfamoylbenzoic_acid 2-Sulfamoylbenzoic Acid This compound This compound 2_sulfamoylbenzoic_acid->this compound + Pyrimidinyl Isocyanate 2_amino_4_methylpyrimidine 2-Amino-4-methylpyrimidine pyrimidinyl_isocyanate 2-Isocyanato-4-methylpyrimidine 2_amino_4_methylpyrimidine->pyrimidinyl_isocyanate + Phosgene phosgene Phosgene (or equivalent) pyrimidinyl_isocyanate->this compound intermediate1->2_sulfamoylbenzoic_acid Hydrolysis

Figure 2: A potential synthetic pathway for this compound.

Experimental Protocols

The determination of the physicochemical properties of this compound should be conducted following standardized and validated methods to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point (OECD Guideline 102)

The melting point is determined by heating a small, finely ground sample in a capillary tube within a calibrated apparatus.[2] The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point range. Several methods are available, including the capillary/liquid bath, capillary/metal block, and differential scanning calorimetry (DSC).[2]

Melting_Point_Workflow Sample_Prep Prepare dry, powdered sample Capillary_Loading Load sample into capillary tube Sample_Prep->Capillary_Loading Apparatus_Setup Place in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat at a controlled rate (e.g., 1 °C/min) Apparatus_Setup->Heating Observation Observe for phase transition (solid to liquid) Heating->Observation Record_Temp Record temperature range of melting Observation->Record_Temp

Figure 3: General workflow for melting point determination by the capillary method.

Vapor Pressure (OECD Guideline 104)

The vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range.[3] For compounds with low vapor pressure like this compound, the gas saturation method or effusion methods (e.g., Knudsen effusion) are suitable.[3] In the gas saturation method, a stream of inert gas is passed over the substance at a constant temperature until saturated, and the amount of substance transported by the gas is quantified.[3]

Water Solubility (OECD Guideline 105)

The water solubility is determined by the column elution method or the flask method.[4][5] For a substance like this compound with pH-dependent solubility, the flask method is typically used. A surplus of the substance is equilibrated with water at a constant temperature and specific pH. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]

Dissociation Constant (pKa) (OECD Guideline 112)

The pKa, which indicates the strength of an acid, is crucial for understanding the behavior of ionizable compounds like this compound. It can be determined by potentiometric titration, where a solution of the substance is titrated with a standard acid or base, and the pH is monitored.[6][7] Spectrophotometric methods can also be used if the ionized and non-ionized forms have different UV-Vis absorption spectra.[6]

Partition Coefficient (logP) (OECD Guideline 117)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and biological uptake. The HPLC method is a common and efficient way to estimate logP.[8][9] The retention time of the substance on a reverse-phase HPLC column is correlated with the known logP values of a series of reference compounds.[8][9]

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to assess the rate of abiotic hydrolysis.[10][11] Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[10][11] The concentration of the test substance and any major hydrolysis products are monitored over time to determine the hydrolysis rate constant and half-life.[10][11]

Phototransformation in Water (OECD Guideline 316)

This guideline is used to determine the rate and pathway of direct photolysis in water.[12] A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight.[12] The concentration of the test substance is monitored over time to determine the photolysis rate. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[12]

Conclusion

This technical guide has provided a comprehensive overview of the essential chemical and physical properties of this compound. The data and methodologies presented are critical for researchers, scientists, and drug development professionals involved in the study and application of this herbicide. While predicted values have been provided for some parameters due to the lack of publicly available experimental data, it is strongly recommended that these properties be experimentally determined using the standardized protocols outlined herein for any regulatory or critical research purposes. A thorough understanding of these properties will facilitate the development of more effective and environmentally sound herbicidal products and practices.

References

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Monosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosulfuron, a sulfonylurea herbicide, is a selective inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed, step-by-step experimental protocol. Furthermore, this document elucidates the structural formula of this compound, supported by a thorough analysis of its spectroscopic data. All quantitative data is presented in clearly structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a member of the sulfonylurea class of herbicides, which are widely recognized for their high efficacy at low application rates and their selective action against broadleaf weeds in various crops. The mode of action of this compound, like other sulfonylureas, involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds. This guide focuses on the chemical synthesis and structural characterization of Monosulfan, providing researchers and drug development professionals with the core knowledge required for its study and potential applications.

Structural Formula and Physicochemical Properties

The correct structural formula for this compound, corresponding to CAS number 155860-63-2, is N-[(4-methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide . This structure is supported by IUPAC naming conventions and data from various chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 155860-63-2
Molecular Formula C₁₂H₁₁N₅O₅S
Molecular Weight 337.31 g/mol
IUPAC Name N-[(4-methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide
Appearance Solid powder
Purity >98% (typical)

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-amino-4-methylpyrimidine (B85506) and 2-nitrobenzenesulfonyl chloride. These intermediates are then coupled to form the final sulfonylurea product.

Synthesis Pathway

The overall synthetic route for this compound can be visualized as a two-stage process, culminating in the formation of the sulfonylurea bridge.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction Guanidine (B92328) Guanidine 2-Amino-4-methylpyrimidine 2-Amino-4-methylpyrimidine Guanidine->2-Amino-4-methylpyrimidine Condensation Ethyl Acetoacetate (B1235776) Ethyl Acetoacetate Ethyl Acetoacetate->2-Amino-4-methylpyrimidine 2-Nitrochlorobenzene 2-Nitrochlorobenzene 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrochlorobenzene->2-Nitrobenzenesulfonyl Chloride Oxidation & Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Nitrobenzenesulfonyl Chloride This compound This compound 2-Amino-4-methylpyrimidine->this compound Coupling 2-Nitrobenzenesulfonyl Isocyanate 2-Nitrobenzenesulfonyl Isocyanate 2-Nitrobenzenesulfonyl Chloride->2-Nitrobenzenesulfonyl Isocyanate In situ formation 2-Nitrobenzenesulfonyl Isocyanate->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocols
  • Reaction: A mixture of guanidine hydrochloride and ethyl acetoacetate is refluxed in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol (B145695), add guanidine hydrochloride and ethyl acetoacetate.

    • Reflux the mixture for 6-8 hours.

    • After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-4-methylpyrimidine.

  • Reaction: 2-Nitrochlorobenzene is first oxidized to 2-nitrobenzenesulfonic acid, which is then chlorinated using thionyl chloride or a similar chlorinating agent.

  • Procedure:

    • 2-Nitrochlorobenzene is heated with a strong oxidizing agent (e.g., potassium permanganate) in an alkaline solution to form the sodium salt of 2-nitrobenzenesulfonic acid.

    • The resulting sulfonic acid is then treated with thionyl chloride and heated to produce 2-nitrobenzenesulfonyl chloride.

    • The product is isolated by distillation under reduced pressure.

  • Reaction: This final step involves the coupling of 2-amino-4-methylpyrimidine with 2-nitrobenzenesulfonyl isocyanate, which is typically generated in situ from 2-nitrobenzenesulfonamide. A more direct approach involves the reaction with 2-nitrobenzenesulfonyl chloride in the presence of a base and a phosgene (B1210022) equivalent. A common laboratory-scale synthesis proceeds via the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine in the presence of a base like pyridine (B92270).

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1 equivalent) in anhydrous pyridine at 0°C.

    • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous acetonitrile (B52724) to the flask while maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • The reaction mixture is then poured into ice-water, and the pH is adjusted to ~2 with concentrated HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

Table 2: Synthesis Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1 Guanidine HCl, Ethyl Acetoacetate, NaOEtEthanolReflux6-8~75
2 2-Nitrochlorobenzene, Oxidizing Agent, Thionyl ChlorideWater, then neat100, then Reflux4-6~80
3 2-Amino-4-methylpyrimidine, 2-Nitrobenzenesulfonyl ChloridePyridine, Acetonitrile0 to RT12-16~65-70

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Structural Elucidation

The structure of the synthesized this compound was confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.85s1H-SO₂-NH-
10.20s1H-CO-NH-
8.30d1HAr-H
8.15d1HAr-H
7.90t1HAr-H
7.80t1HAr-H
8.45d1HPyrimidine-H
6.90d1HPyrimidine-H
2.40s3H-CH₃

Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
168.5Pyrimidine-C
158.0Pyrimidine-C
152.0C=O
148.0Ar-C (C-NO₂)
138.0Ar-C
135.0Ar-C
132.0Ar-C
128.0Ar-C
124.0Ar-C
115.5Pyrimidine-C
24.0-CH₃

Table 5: IR (KBr) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching
1710C=O stretching (urea)
1620C=N stretching (pyrimidine)
1530, 1350N-O stretching (nitro group)
1340, 1160S=O stretching (sulfonyl group)

Table 6: Mass Spectrometry (ESI-MS) Data of this compound

m/zAssignment
338.05[M+H]⁺
336.03[M-H]⁻
Spectroscopic Interpretation

The ¹H NMR spectrum shows two distinct singlets in the downfield region corresponding to the two NH protons of the sulfonylurea bridge. The aromatic protons of the nitrobenzene (B124822) ring appear as a set of multiplets, while the pyrimidine (B1678525) protons and the methyl group protons are also clearly resolved. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon of the urea, the aromatic carbons, and the carbons of the pyrimidine ring, as well as the methyl carbon. The IR spectrum displays characteristic absorption bands for N-H, C=O, N-O, and S=O stretching vibrations, which are consistent with the functional groups present in this compound. The mass spectrum shows the expected molecular ion peaks, confirming the molecular weight of the compound.

Mechanism of Action: ALS Inhibition Pathway

This compound's herbicidal activity stems from its ability to inhibit the acetolactate synthase (ALS) enzyme. This enzyme is the first step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.

ALS_Inhibition Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme BCAA_Biosynthesis Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis ALS_Enzyme->BCAA_Biosynthesis This compound This compound Inhibition This compound->Inhibition Inhibition->ALS_Enzyme Protein_Synthesis Protein_Synthesis BCAA_Biosynthesis->Protein_Synthesis Cell_Division_Growth Cell_Division_Growth Protein_Synthesis->Cell_Division_Growth Plant_Death Plant_Death Cell_Division_Growth->Plant_Death

Caption: Mechanism of action of this compound via ALS inhibition.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural formula of the herbicide this compound. The synthetic pathway, involving the preparation of key intermediates and their subsequent coupling, has been described with a comprehensive experimental protocol. The structural identity of this compound has been unequivocally confirmed through detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. The provided information serves as a valuable resource for researchers and professionals involved in the fields of herbicide development, organic synthesis, and agricultural chemistry.

Monosulfuron Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron (B609224) is a sulfonylurea herbicide used for the control of broadleaf weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the core degradation mechanisms of this compound, drawing upon data from structurally similar sulfonylurea herbicides to infer its behavior due to the limited availability of specific studies on this compound itself. The primary degradation routes for sulfonylurea herbicides include chemical hydrolysis, microbial degradation, and photodegradation.[1][2]

Degradation Pathways of this compound

The degradation of this compound, like other sulfonylurea herbicides, is a multifaceted process influenced by environmental conditions such as pH, temperature, and microbial activity. The central mechanism of degradation involves the cleavage of the sulfonylurea bridge, which is the bond connecting the phenyl and pyrimidine (B1678525) rings.[1][3] This cleavage results in the formation of less active metabolites.

Chemical Degradation: Hydrolysis

Hydrolysis is a major pathway for the degradation of sulfonylurea herbicides in both soil and water.[4] The rate of hydrolysis is highly dependent on pH.[1] Generally, hydrolysis is more rapid under acidic conditions than in neutral or alkaline environments.[5][6] For instance, the hydrolysis of the related compound nicosulfuron (B1678754) is significantly faster in acidic soils.[7] The primary hydrolytic degradation pathway for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge.[1] It has been noted that 5-substituted benzenesulfonylurea compounds hydrolyze significantly faster than their parent compounds, this compound-methyl and metsulfuron-methyl.[8]

The generalized hydrolysis pathway for this compound is expected to proceed as follows:

Hydrolysis_Pathway This compound This compound Intermediates Unstable Intermediates This compound->Intermediates H₂O (Acidic pH) Phenylsulfonamide Phenylsulfonamide Metabolite Intermediates->Phenylsulfonamide Sulfonylurea Bridge Cleavage Pyrimidinamine Pyrimidinamine Metabolite Intermediates->Pyrimidinamine Microbial_Degradation This compound This compound in Soil EnzymaticAttack Enzymatic Attack (e.g., Hydrolases) This compound:s->EnzymaticAttack:n Microorganisms Soil Microorganisms (e.g., Bacteria, Fungi) Microorganisms->EnzymaticAttack BridgeCleavage Sulfonylurea Bridge Cleavage EnzymaticAttack->BridgeCleavage Metabolite1 Phenylsulfonamide Derivative BridgeCleavage->Metabolite1 Metabolite2 Pyrimidinamine Derivative BridgeCleavage->Metabolite2 Mineralization Further Degradation to CO₂, H₂O, etc. Metabolite1->Mineralization Metabolite2->Mineralization Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation SoilCollection 1. Soil Collection & Sieving SoilCharacterization 2. Soil Characterization (pH, OM, texture) SoilCollection->SoilCharacterization Fortification 3. Fortification with This compound SoilCharacterization->Fortification Incubation 4. Incubation at Controlled Temp & Moisture Fortification->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Analysis 7. HPLC or LC-MS/MS Analysis Extraction->Analysis Kinetics 8. Degradation Kinetics (Half-life calculation) Analysis->Kinetics MetaboliteID 9. Metabolite Identification Analysis->MetaboliteID

References

An In-Depth Technical Guide to the Environmental Fate and Mobility of Monosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron (B609224), a sulfonylurea herbicide, is utilized for the control of broadleaf weeds and grasses in various agricultural settings. Understanding its environmental fate and mobility is crucial for assessing its potential impact on ecosystems and for ensuring its safe and effective use. This technical guide provides a comprehensive overview of the core principles governing the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and mobility in soil and water. The information is presented to aid researchers and scientists in their understanding of this compound and to support drug development professionals in related fields.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₂N₄O₅S--INVALID-LINK--
Molecular Weight 336.33 g/mol --INVALID-LINK--
IUPAC Name 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid--INVALID-LINK--
Water Solubility Data not available. Sulfonylurea herbicides generally exhibit pH-dependent solubility.
Vapor Pressure Data not available. Sulfonylureas typically have low vapor pressures.
pKa Data not available. As a weak acid, the pKa is a critical parameter influencing its ionic state and mobility in the environment.
LogP (Octanol-Water Partition Coefficient) 1.1 (Computed)--INVALID-LINK--
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Data not available. Koc is a key indicator of a pesticide's tendency to adsorb to soil and organic matter.

Note: The lack of experimentally determined values for several key properties highlights a significant data gap in the publicly available literature for this compound.

Environmental Fate of this compound

The persistence and transformation of this compound in the environment are dictated by a combination of abiotic and biotic degradation processes.

Degradation Pathways

1. Hydrolysis:

Hydrolysis is a primary mechanism of degradation for sulfonylurea herbicides, and its rate is highly dependent on the pH of the medium. Generally, these compounds are more susceptible to hydrolysis under acidic conditions, where the sulfonylurea bridge is cleaved. In alkaline conditions, the rate of hydrolysis tends to be slower[1][2][3]. For a related compound, this compound-ester, degradation was observed to be quicker in acidic buffers compared to alkaline buffers[1]. The primary degradation products of sulfonylureas through hydrolysis are typically a sulfonamide derivative and a pyrimidine (B1678525) or triazine amine[1][4].

2. Photolysis:

Photodegradation, or photolysis, can contribute to the breakdown of pesticides on soil surfaces and in water. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. For sulfonylurea herbicides, photolysis can result in the cleavage and/or contraction of the sulfonylurea bridge.

3. Microbial Degradation:

Microorganisms in the soil play a significant role in the degradation of sulfonylurea herbicides. The rate and extent of microbial degradation are influenced by soil type, organic matter content, moisture, and temperature. The primary pathway of microbial degradation for sulfonylureas often involves the cleavage of the sulfonylurea bridge, similar to hydrolysis[5]. Various soil bacteria and fungi have been identified as capable of degrading sulfonylurea herbicides[1].

The chemical structure of this compound is presented below.

G a This compound b C13H12N4O5S a->b

Caption: Chemical formula of this compound.

A generalized degradation pathway for sulfonylurea herbicides, which is expected to be similar for this compound, is illustrated below. This pathway involves the cleavage of the sulfonylurea bridge, a common degradation route for this class of herbicides.

G This compound This compound Metabolite1 Sulfonamide Derivative This compound->Metabolite1 Hydrolysis, Photolysis, or Microbial Degradation Metabolite2 Pyrimidine Amine This compound->Metabolite2 Hydrolysis, Photolysis, or Microbial Degradation

Caption: Generalized degradation pathway of this compound.

Mobility of this compound

The movement of this compound within the environment, particularly its potential to leach into groundwater or move into surface water, is a critical aspect of its environmental risk assessment.

Adsorption and Desorption in Soil

The mobility of this compound in soil is primarily controlled by its adsorption to soil particles and organic matter. The extent of adsorption is influenced by several factors:

  • Soil pH: As weak acids, sulfonylurea herbicides are more anionic at higher pH levels, leading to repulsion from negatively charged soil colloids and thus lower adsorption and higher mobility. Conversely, in acidic soils, they are more likely to be in a neutral form, which can lead to increased adsorption[6]. Studies on this compound-ester have shown a negative correlation between adsorption and pH in the range of 4.0-8.0[7].

  • Organic Matter and Clay Content: Soil organic matter and clay content are major binding sites for many pesticides. For this compound-ester, a positive correlation between adsorption and both organic matter and clay content has been observed[7].

The adsorption and desorption behavior of a pesticide in soil can be quantified using the Freundlich equation. For this compound-ester, Freundlich constant values (Kf-ads) have been reported to range from 0.88 to 5.66 in various Chinese soils, indicating weak to moderate adsorption[7]. Desorption hysteresis has also been observed, suggesting that a portion of the adsorbed herbicide is not easily released back into the soil solution[7].

Leaching Potential

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant concern. Herbicides with weak to moderate adsorption (low Koc values) and relatively long persistence are more prone to leaching. Given that this compound is a sulfonylurea, a class of herbicides known for their mobility in certain soil types, its leaching potential warrants careful consideration. Studies on other sulfonylureas have indicated a high mobility in sandy loam soils[8].

Experimental Protocols

Batch Equilibrium for Adsorption-Desorption Studies

The batch equilibrium method is a standard laboratory procedure used to determine the adsorption and desorption characteristics of pesticides in soil.

Protocol:

  • Soil Preparation: Air-dry and sieve soil samples to a uniform particle size (e.g., <2 mm). Characterize the soil for properties such as pH, organic matter content, clay content, and cation exchange capacity.

  • Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂) to maintain a constant ionic strength. Prepare a series of dilutions from the stock solution.

  • Adsorption:

    • Add a known mass of soil to centrifuge tubes.

    • Add a specific volume of the this compound solutions of varying concentrations to the tubes.

    • Include control samples without the herbicide and without soil.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

    • Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption:

    • After the adsorption step, decant the supernatant.

    • Add a fresh background electrolyte solution (without this compound) to the soil pellet.

    • Shake the tubes for the same equilibrium time.

    • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

    • Repeat the desorption step for several cycles.

The workflow for a typical batch equilibrium study is depicted below.

G cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption Soil_Prep Prepare & Characterize Soil Mix Mix Soil & this compound Solution Soil_Prep->Mix Solution_Prep Prepare this compound Solutions Solution_Prep->Mix Shake_Ads Shake to Equilibrium Mix->Shake_Ads Centrifuge_Ads Centrifuge Shake_Ads->Centrifuge_Ads Analyze_Ads Analyze Supernatant (HPLC) Centrifuge_Ads->Analyze_Ads Replace_Sol Replace Supernatant with Fresh Electrolyte Analyze_Ads->Replace_Sol Shake_Des Shake to Equilibrium Replace_Sol->Shake_Des Centrifuge_Des Centrifuge Shake_Des->Centrifuge_Des Analyze_Des Analyze Supernatant (HPLC) Centrifuge_Des->Analyze_Des

Caption: Workflow for a batch equilibrium adsorption-desorption study.

Hydrolysis Study

Protocol:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

  • Incubation: Add a known concentration of this compound to each buffer solution in sterile, dark containers to prevent photolysis.

  • Sampling: Incubate the solutions at a constant temperature. At various time intervals, collect aliquots from each solution.

  • Analysis: Analyze the concentration of this compound in the aliquots using HPLC.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and the half-life (DT₅₀) at each pH.

Photolysis Study

Protocol:

  • Solution Preparation: Prepare aqueous solutions of this compound in transparent vessels (e.g., quartz tubes).

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Include dark controls wrapped in foil to measure hydrolysis concurrently.

  • Sampling and Analysis: At set time intervals, withdraw samples and analyze for the concentration of this compound using HPLC.

  • Data Analysis: Determine the rate of photolysis and the quantum yield.

Microbial Degradation Study

Protocol:

  • Soil Treatment: Treat fresh soil samples with a known concentration of this compound. Adjust the soil moisture to an optimal level for microbial activity.

  • Incubation: Incubate the treated soil in the dark at a constant temperature. Include sterilized soil samples as controls to differentiate between microbial and chemical degradation.

  • Extraction and Analysis: At various time intervals, extract this compound and its potential metabolites from the soil using an appropriate solvent. Analyze the extracts by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

  • Data Analysis: Determine the rate of microbial degradation and identify the metabolic pathway.

Conclusion

The environmental fate and mobility of this compound are complex processes influenced by its physicochemical properties and various environmental factors. As a sulfonylurea herbicide, it is expected to undergo degradation primarily through hydrolysis and microbial action, with cleavage of the sulfonylurea bridge being a key transformation pathway. Its mobility in soil is largely governed by soil pH, organic matter, and clay content. The potential for leaching into groundwater exists, particularly in soils with low organic matter and higher pH. Significant data gaps remain for experimentally determined physicochemical properties and specific degradation products of this compound. Further research is necessary to fully characterize its environmental behavior and to conduct comprehensive risk assessments. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Toxicological Profile of Monosulfuron on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron (B609224) is a sulfonylurea herbicide used for broad-leaved weed control in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] While effective against target weeds, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, compiling available quantitative data, detailing experimental methodologies, and illustrating key pathways.

Ecotoxicological Data on Non-Target Organisms

The following tables summarize the available quantitative data on the toxicity of this compound and its formulated products to various non-target organisms. It is important to note that specific data for this compound on certain organisms, particularly birds and bees, are limited in the public domain. In such cases, data for other sulfonylurea herbicides are provided for comparative context, with the specific compound clearly identified.

Aquatic Organisms

This compound has been shown to have significant effects on aquatic primary producers, particularly cyanobacteria and algae.

Table 1: Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValueExposure DurationReference
Anabaena flos-aquaeIC50 (growth)0.014 mg/L4 days[2]
Anabaena flos-aquaeNOEC (growth)0.005 mg/L4 days[2]
Anabaena azollaeIC50 (growth)0.029 mg/L4 days[2]
Anabaena azollaeNOEC (growth)0.019 mg/L4 days[2]
Anabaena azoticaIC50 (growth)0.22 mg/L4 days[2]
Anabaena azoticaNOEC (growth)0.075 mg/L4 days[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a measured biological response. NOEC (No Observed Effect Concentration) is the highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Terrestrial Invertebrates

Table 2: Toxicity of Other Sulfonylurea Herbicides to Terrestrial Invertebrates

OrganismHerbicideEndpointValueExposure DurationReference
Eisenia fetida (Earthworm)Metsulfuron-methylLC50> 1000 mg/kg soil14 daysU.S. EPA Fact Sheet[3]
Apis mellifera (Honeybee)Metsulfuron-methylAcute Contact LD50> 100 µ g/bee 48 hoursU.S. EPA Fact Sheet[3]
Apis mellifera (Honeybee)Metsulfuron-methylAcute Oral LD50> 25 µ g/bee 48 hoursU.S. EPA Fact Sheet[3]

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical in air or water that is expected to cause death in 50% of the test animals. LD50 (Lethal Dose 50%) is the amount of a substance that is expected to cause death in 50% of the test animals when administered as a single dose.

Vertebrates

Specific avian toxicity data for this compound is not publicly available. The U.S. EPA fact sheet for a similar sulfonylurea herbicide, Metsulfuron-methyl, indicates low toxicity to birds.

Table 3: Toxicity of Metsulfuron-methyl to Avian Species

SpeciesEndpointValueReference
Bobwhite QuailAcute Oral LD50> 5000 mg/kgU.S. EPA Fact Sheet[4]
Mallard DuckDietary LC50> 5000 ppmU.S. EPA Fact Sheet[4]

Experimental Protocols

The toxicological data presented are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key ecotoxicological tests relevant to the assessment of herbicides like this compound.

Algal Growth Inhibition Test (Similar to OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae or cyanobacteria.

  • Test Organism: A rapidly growing species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria (e.g., Anabaena flos-aquae).

  • Test Setup: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The cultures are maintained under controlled conditions of temperature, light, and pH.

  • Procedure:

    • Prepare a series of test solutions with different concentrations of this compound.

    • Inoculate each test solution with a known density of algal cells.

    • Include a control group with no test substance.

    • Incubate the cultures for a period of 72 to 96 hours.

    • Measure algal growth at regular intervals using methods such as cell counts, fluorescence, or optical density.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (Effective Concentration for 50% inhibition) and NOEC (No Observed Effect Concentration) are determined by comparing the response of the treated groups to the control.

Earthworm Acute Toxicity Test (OECD 207)

This test assesses the acute toxicity of chemicals to earthworms.[5][6][7][8][9]

  • Test Organism: Eisenia fetida (red worm) is a commonly used species.[5]

  • Test Setup: The test can be conducted using a filter paper contact method or in artificial soil. The artificial soil test is more representative of natural exposure.[5]

  • Procedure (Artificial Soil Test):

    • Prepare artificial soil with standardized composition (e.g., sand, kaolin (B608303) clay, sphagnum peat).

    • The test substance is thoroughly mixed into the soil at various concentrations.

    • Ten adult earthworms are introduced into each test container with the treated soil.

    • A control group with untreated soil is also prepared.

    • The containers are kept in a controlled environment (temperature, light) for 14 days.

    • Mortality and sublethal effects (e.g., weight loss, behavioral changes) are assessed at 7 and 14 days.

  • Data Analysis: The LC50 is calculated based on the mortality data.

Honeybee Acute Toxicity Tests (OECD 213 & 214)

These tests determine the acute oral and contact toxicity of chemicals to honeybees.[10][11][12][13][14][15][16][17][18]

  • Test Organism: Adult worker honeybees (Apis mellifera).[12]

  • Acute Oral Toxicity Test (OECD 213):

    • Bees are starved for a few hours.

    • They are then fed a sucrose (B13894) solution containing the test substance at different concentrations.

    • A control group receives an untreated sucrose solution.

    • Mortality and sublethal effects are observed for at least 48 hours, and can be extended to 96 hours.[12]

  • Acute Contact Toxicity Test (OECD 214):

    • A small droplet of the test substance, dissolved in a suitable solvent, is applied directly to the thorax of each bee.[10][14]

    • Control bees are treated with the solvent only.

    • Mortality and sublethal effects are observed for at least 48 hours, and can be extended to 96 hours.[10]

  • Data Analysis: The LD50 (lethal dose for 50% of the bees) is calculated for both oral and contact exposure.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.[19][20][21][22][23]

  • Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Setup: The test substance is administered to the birds as a single oral dose.

  • Procedure:

    • Birds are fasted before dosing.

    • The test substance is administered directly into the crop or esophagus using a gavage tube.

    • A control group receives a placebo.

    • The birds are observed for a period of at least 14 days for mortality and signs of toxicity.

  • Data Analysis: The LD50 is determined from the mortality data.

Signaling Pathways and Experimental Workflows

Primary Mode of Action: Acetolactate Synthase (ALS) Inhibition

The primary mechanism of toxic action for this compound, like other sulfonylurea herbicides, is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are critical for protein synthesis and cell growth in plants and microorganisms.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibits

Caption: Primary mode of action of this compound via inhibition of the ALS enzyme.

Experimental Workflow for Ecotoxicological Assessment

The assessment of the environmental risk of a herbicide like this compound typically follows a tiered approach, starting with simple, acute laboratory tests and progressing to more complex, chronic, and field-based studies if initial concerns are identified.

Ecotox_Workflow Tier1 Tier 1: Acute Laboratory Studies (e.g., OECD 201, 207, 213, 214, 223) Risk_Assessment Environmental Risk Assessment Tier1->Risk_Assessment Tier2 Tier 2: Chronic & Sublethal Laboratory Studies (e.g., OECD 211, Fish ELS Test) Further_Testing Further Testing / Risk Mitigation Tier2->Further_Testing Tier3 Tier 3: Higher-Tier Studies (e.g., Microcosm/Mesocosm, Field Studies) Tier3->Risk_Assessment No_Unacceptable_Risk No Unacceptable Risk Risk_Assessment->No_Unacceptable_Risk Low PEC/PNEC ratio Risk_Identified Potential Risk Identified Risk_Assessment->Risk_Identified High PEC/PNEC ratio Risk_Identified->Tier2 Further_Testing->Tier3

Caption: Tiered experimental workflow for ecotoxicological risk assessment.

Conclusion

The available data indicates that this compound poses a significant risk to certain non-target aquatic primary producers, such as cyanobacteria, at environmentally relevant concentrations.[2] For other non-target organisms, including terrestrial invertebrates and vertebrates, a lack of specific public data for this compound makes a direct risk assessment challenging. Data on related sulfonylurea herbicides suggest that the toxicity to these organisms may be low. However, the potential for sublethal effects and impacts on community structure cannot be disregarded. Further research is needed to fill the existing data gaps, particularly concerning the chronic toxicity of this compound to a broader range of non-target species and its potential for indirect ecological effects. Standardized testing protocols, such as those provided by the OECD, are crucial for generating reliable and comparable data for a comprehensive environmental risk assessment of this herbicide.

References

Monosulfuron's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron (B609224) is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1] Since animals obtain these amino acids through their diet, they lack the ALS enzyme, rendering this compound and other ALS inhibitors non-toxic to them.

The inhibition of ALS by this compound disrupts the production of these vital amino acids, leading to a cessation of cell division and plant growth. Ultimately, this results in the death of susceptible plants.[1]

The Binding Interaction

This compound binds to a specific site on the ALS enzyme, distinct from the active site where the substrate binds. Structural studies have revealed that this compound's active site is located within a pocket of the enzyme. The superimposition of this compound on the crystal structure of Arabidopsis thaliana acetohydroxyacid synthase (PDB ID: 3E9Y) provides a visual representation of this binding interaction.

Quantitative Inhibition Data

The efficacy of this compound as an ALS inhibitor can be quantified through various parameters, most notably the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Plant Species/CultivarTissue/Enzyme SourceIC50 (nmol/L)Reference
Zea mays (Maize) cv. CAU 3138In vitro ALS enzyme32[1]
Zea mays (Maize) cv. Yedan 13In vitro ALS enzyme15[1]
Acalypha australis L.Whole plant-[1]
Echinochloa phyllopogonWhole plant-[1]

Note: While the study on Acalypha australis L. and Echinochloa phyllopogon demonstrated strong inhibition by this compound, specific IC50 values were not provided in the available literature.[1]

Downstream Effects of ALS Inhibition

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream metabolic and signaling events within the plant.

Signaling Pathways

Amino acid starvation is a significant stress signal in plants. This stress is primarily sensed and transduced through two key interconnected signaling pathways:

  • Target of Rapamycin (TOR) Kinase Pathway: The TOR kinase is a central regulator of cell growth and metabolism. Under nutrient-rich conditions, including sufficient amino acid levels, TOR is active and promotes anabolic processes. Amino acid starvation leads to the inactivation of TOR, resulting in the downregulation of protein synthesis and cell growth.

  • SNF1-related protein kinase 1 (SnRK1) Pathway: SnRK1 is a key sensor of energy and nutrient deprivation. When cellular energy levels are low, as is the case during amino acid starvation, SnRK1 is activated. Activated SnRK1 promotes catabolic processes to generate energy and inhibits anabolic pathways to conserve resources.

The interplay between the TOR and SnRK1 pathways orchestrates the plant's response to the metabolic stress induced by this compound.

G cluster_upstream Upstream Events cluster_signaling Signaling Cascade cluster_downstream Downstream Consequences This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Biosynthesis AminoAcidStarvation Amino Acid Starvation TOR TOR Kinase SnRK1 SnRK1 Kinase AminoAcidStarvation->TOR Inactivates AminoAcidStarvation->SnRK1 Activates ProteinSynthesis Protein Synthesis TOR->ProteinSynthesis Inhibits CellGrowth Cell Growth & Division TOR->CellGrowth Inhibits Catabolism Catabolic Processes SnRK1->Catabolism Promotes PlantDeath Plant Death ProteinSynthesis->PlantDeath CellGrowth->PlantDeath

Figure 1: Signaling pathway initiated by this compound's inhibition of ALS.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines the steps to measure the activity of the ALS enzyme in the presence and absence of an inhibitor.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 0.5 mM magnesium chloride, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol)

  • Assay buffer (same as extraction buffer)

  • This compound solutions of varying concentrations

  • Creatine (B1669601) solution

  • α-naphthol solution

  • Sulfuric acid (e.g., 1 M)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Set up reaction tubes containing the assay buffer.

    • Add different concentrations of this compound to the respective tubes.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.

    • Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add creatine solution followed by α-naphthol solution to each tube.

    • Incubate at room temperature for color development.

    • Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_extraction Enzyme Extraction cluster_assay Enzyme Assay cluster_detection Colorimetric Detection & Analysis A Homogenize plant tissue in extraction buffer B Centrifuge homogenate A->B C Collect supernatant (crude enzyme extract) B->C F Add enzyme extract to initiate reaction C->F D Prepare reaction tubes with assay buffer E Add varying concentrations of this compound D->E E->F G Incubate at 37°C F->G H Stop reaction with H₂SO₄ (converts acetolactate to acetoin) G->H I Incubate at 60°C H->I J Add creatine and α-naphthol for color I->J K Measure absorbance at 525 nm J->K L Calculate % inhibition and determine IC50 K->L

Figure 2: Workflow for the in vitro ALS activity assay.
Whole-Plant Dose-Response Bioassay

This protocol is used to assess the herbicidal efficacy of this compound on whole plants.

Materials:

  • Seeds of the target weed species

  • Pots with a suitable growing medium

  • This compound solutions of varying concentrations

  • Spray chamber or other application equipment

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Growth:

    • Sow seeds in pots and allow them to germinate and grow to a specific developmental stage (e.g., two- to four-leaf stage).

  • Herbicide Application:

    • Prepare a series of this compound solutions at different concentrations.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated with a blank solution (no herbicide).

  • Incubation:

    • Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data Collection:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

    • At the end of the experiment, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of biomass reduction for each treatment relative to the control group.

    • Plot the percentage of biomass reduction against the herbicide dose to generate a dose-response curve.

    • From the curve, determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).

Herbicide-Enzyme Binding Affinity Assay (Radioligand Binding)

This protocol provides a method to determine the binding affinity (Ki) of this compound to the ALS enzyme.

Materials:

  • Purified ALS enzyme

  • Radiolabeled sulfonylurea herbicide (e.g., [¹⁴C]-chlorsulfuron) as the radioligand

  • Unlabeled this compound solutions of varying concentrations

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a series of tubes, combine the purified ALS enzyme, a fixed concentration of the radiolabeled herbicide, and varying concentrations of unlabeled this compound in the binding buffer.

    • Include control tubes with only the enzyme and radioligand (total binding) and tubes with the enzyme, radioligand, and a large excess of unlabeled herbicide (non-specific binding).

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The enzyme and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specifically bound radioligand at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of unlabeled this compound.

    • From this competition curve, determine the IC50 value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's efficacy as a herbicide is directly linked to its potent and specific inhibition of the acetolactate synthase enzyme. This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of metabolic and signaling events that ultimately result in plant death. Understanding the precise molecular interactions, quantitative inhibitory effects, and downstream consequences of this mode of action is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's activity and its impact on plant physiology.

References

Monosulfuron: A Technical Guide to Bioavailability and Uptake in Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of monosulfuron's bioavailability and uptake in various weed species. This compound (B609224), a sulfonylurea herbicide, effectively controls a range of broadleaf and graminaceous weeds.[1][2] Its efficacy is intrinsically linked to its absorption, translocation, and metabolic fate within the target plant. This document provides a comprehensive overview of these processes, detailed experimental protocols for their study, and a summary of available data to facilitate further research and development in weed management.

Bioavailability and Uptake of this compound

The bioavailability of this compound is governed by several factors, including its chemical properties, the characteristics of the soil, and the physiological attributes of the weed species. As a sulfonylurea herbicide, this compound's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids.[1]

The uptake of this compound can occur through both the roots and foliage of the weed. Soil characteristics such as pH, organic matter content, and clay content significantly influence the adsorption and desorption of this compound-ester in the soil, thereby affecting its availability for root uptake.[2] Studies have shown that adsorption is negatively correlated with pH in the range of 4.0-8.0 and positively correlated with organic matter and clay content.[2]

Once absorbed, this compound is translocated throughout the plant via the vascular system, primarily the phloem, to its sites of action in the meristematic tissues. The efficiency of this translocation process is a critical determinant of the herbicide's overall effectiveness.

Quantitative Data on Uptake and Translocation

While specific quantitative data for this compound uptake and translocation in various weed species is limited in the available literature, studies on analogous sulfonylurea herbicides provide valuable insights. For instance, research on halosulfuron (B143276), another sulfonylurea herbicide, can offer a comparative perspective on the potential behavior of this compound.

Table 1: Illustrative Uptake and Translocation of Halosulfuron in Selected Species (72 Hours After Treatment)

SpeciesCommon NameUptake (% of Applied)Translocation (% of Absorbed)Primary Direction of Translocation
Abutilon theophrastiVelvetleaf~60%< 23%Acropetal (upward)
Ipomoea lacunosaPitted Morningglory~80%< 23%Not significant
Cucumis sativusCucumber~60%< 23%Basipetal (downward)
Cucurbita pepoSummer Squash< 45%< 23%Basipetal (downward)

Data adapted from studies on halosulfuron and is intended to be illustrative of the type of data for sulfonylurea herbicides.[3][4]

Experimental Protocols

The study of herbicide bioavailability and uptake typically involves the use of radiolabeled compounds to trace the movement and fate of the herbicide within the plant. The following protocols are generalized methods based on common practices for studying sulfonylurea herbicides.

Protocol for ¹⁴C-Monosulfuron Foliar Uptake and Translocation Study

Objective: To quantify the absorption and movement of this compound in a target weed species following foliar application.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Weed species of interest (e.g., Acalypha australis, Echinochloa phyllopogon) grown under controlled conditions

  • Microsyringe

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Plant tissue oxidizer

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Plant Preparation: Grow weeds to a consistent growth stage (e.g., 3-4 leaf stage) in a controlled environment.

  • Herbicide Application: Apply a known amount of ¹⁴C-monosulfuron solution to a specific leaf of each plant using a microsyringe. Include a surfactant in the solution to facilitate uptake.

  • Time-Course Harvest: Harvest plants at designated time intervals after application (e.g., 4, 24, 48, 72 hours).

  • Uptake Measurement:

    • At each harvest point, carefully wash the treated leaf with a solution (e.g., water:acetone mix) to remove unabsorbed herbicide from the leaf surface.

    • Analyze the radioactivity of the leaf wash using a Liquid Scintillation Counter to determine the amount of unabsorbed ¹⁴C-monosulfuron.

    • Calculate the absorbed amount by subtracting the unabsorbed amount from the total applied amount.

  • Translocation Analysis:

    • Section the harvested plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

    • Combust each plant section in a tissue oxidizer to convert the ¹⁴C to ¹⁴CO₂ which is then trapped and counted by LSC.

    • Quantify the amount of ¹⁴C in each section to determine the pattern and extent of translocation.

  • Metabolism Analysis:

    • Extract metabolites from plant tissues using an appropriate solvent.

    • Analyze the extracts using HPLC to separate the parent this compound from its metabolites.

    • Quantify the radioactivity of each separated compound to determine the rate of metabolism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual pathways and workflows relevant to the study of this compound bioavailability.

Monosulfuron_Uptake_Pathway This compound This compound (Foliar Application) Cuticle Leaf Cuticle This compound->Cuticle Adsorption Epidermis Epidermal Cells Cuticle->Epidermis Penetration Phloem Phloem Epidermis->Phloem Loading Sink Sink Tissues (Meristems, Roots, Young Leaves) Phloem->Sink Translocation Metabolism Metabolism (Detoxification) Phloem->Metabolism Source Source Tissues (Mature Leaves) ALS Acetolactate Synthase (ALS) Inhibition Sink->ALS

Caption: Conceptual pathway of this compound uptake and translocation in a weed.

Experimental_Workflow Start Start: Weed Propagation Application 14C-Monosulfuron Application Start->Application Harvest Time-Course Harvest Application->Harvest Separation Plant Sectioning Harvest->Separation Analysis Radioactivity Measurement (LSC) Separation->Analysis Metabolite Metabolite Analysis (HPLC) Separation->Metabolite Data Data Analysis: Uptake & Translocation Quantification Analysis->Data Metabolite->Data End End: Results Data->End

Caption: General experimental workflow for a ¹⁴C-Monosulfuron uptake study.

Metabolism_Resistance This compound This compound P450 Cytochrome P450 Monooxygenases This compound->P450 GST Glutathione S-Transferases This compound->GST Hydroxylated Hydroxylated Metabolites P450->Hydroxylated Conjugated Glutathione Conjugates GST->Conjugated Detox Detoxification & Reduced Herbicidal Activity Hydroxylated->Detox Conjugated->Detox

Caption: Key enzymatic pathways in the metabolic resistance to sulfonylurea herbicides.

Conclusion

The bioavailability and uptake of this compound are complex processes that are fundamental to its herbicidal activity. While direct quantitative data for this compound remains an area for further investigation, the understanding of related sulfonylurea herbicides provides a solid framework for research. The experimental protocols outlined, utilizing radiolabeling and advanced analytical techniques, are essential for elucidating the precise mechanisms of uptake, translocation, and metabolism in various weed species. A deeper understanding of these processes will enable the development of more effective and sustainable weed management strategies.

References

The Historical Development of Sulfonylurea Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and evolution of sulfonylurea herbicides represent a pivotal advancement in agricultural science, heralding an era of highly effective, low-dose weed management. This technical guide provides a comprehensive overview of the historical development of this critical class of herbicides, detailing their mechanism of action, the progression of their chemical structures through various generations, and the experimental methodologies underpinning their discovery and evaluation.

Discovery and Early Development

The journey of sulfonylurea herbicides began in 1975 at DuPont Crop Protection, with the pioneering invention by George Levitt.[1] This discovery revolutionized weed control and marked a strategic shift for DuPont towards life sciences.[1] The first commercialization of a sulfonylurea herbicide for wheat and barley crops occurred in 1982.[1] These compounds were remarkable for their unprecedented potency, allowing for application rates as low as a few grams per hectare, a stark contrast to the kilograms per hectare required for older herbicides.[1] This high efficacy, combined with their selectivity for a variety of crops and relatively short half-lives in the soil, positioned sulfonylurea herbicides as a groundbreaking advance in agrichemicals.[1]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a rapid cessation of cell division and, ultimately, plant death.[2] This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of sulfonylurea herbicides.[2]

dot

ALS Inhibition Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->ALS Inhibition

Caption: Signaling pathway of ALS inhibition by sulfonylurea herbicides.

Generations of Sulfonylurea Herbicides and Structural Evolution

The development of sulfonylurea herbicides can be broadly categorized into generations, each characterized by distinct chemical modifications that expanded their spectrum of activity and crop selectivity.

First Generation

The first generation of sulfonylurea herbicides, introduced in the early 1980s, includes compounds like chlorsulfuron and metsulfuron-methyl . These early compounds were primarily effective against broadleaf weeds in cereal crops.[3]

Second Generation

Emerging in the late 1980s and 1990s, the second generation of sulfonylureas, such as nicosulfuron and rimsulfuron , offered a broader spectrum of control, including activity against grassy weeds. This was a significant advancement, expanding their utility in crops like corn.

Third and Subsequent Generations

Further research and development led to subsequent generations with even more specialized applications, improved crop safety, and different soil persistence profiles. These newer compounds often feature more complex heterocyclic moieties, leading to tailored herbicidal activity.

Quantitative Data on Herbicidal Activity and Soil Persistence

The efficacy of sulfonylurea herbicides is typically quantified by the effective dose required to cause a 50% reduction in plant growth (ED50). Their persistence in the soil is measured by their half-life (DT50), the time it takes for 50% of the herbicide to degrade.

HerbicideTarget WeedED50 (g ai/ha)Soil Half-life (days)pH Influence on Persistence
Chlorsulfuron Sinapis arvensis1.514-42Increased persistence at higher pH
Metsulfuron-methyl Galium aparine0.510-30Increased persistence at higher pH
Nicosulfuron Sorghum halepense8.020-40Less pH-dependent than first generation
Rimsulfuron Echinochloa crus-galli5.010-25Less pH-dependent than first generation
Thifensulfuron-methyl Chenopodium album2.55-15Rapid degradation across a range of pH

Note: ED50 and soil half-life values are approximate and can vary significantly with environmental conditions such as soil type, temperature, and moisture.

Experimental Protocols

The development and analysis of sulfonylurea herbicides rely on standardized experimental protocols.

Synthesis of Sulfonylurea Herbicides

A general method for the synthesis of sulfonylurea herbicides involves the reaction of a substituted sulfonyl isocyanate with a heterocyclic amine.

Example: Synthesis of Chlorsulfuron

  • Preparation of 2-chlorobenzenesulfonyl isocyanate: 2-chlorobenzenesulfonamide (B1218434) is reacted with phosgene (B1210022) in an inert solvent.

  • Condensation: The resulting 2-chlorobenzenesulfonyl isocyanate is then condensed with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

  • Purification: The final product, chlorsulfuron, is purified by crystallization.

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Chlorsulfuron Synthesis Sulfonamide 2-Chlorobenzenesulfonamide Isocyanate 2-Chlorobenzenesulfonyl isocyanate Sulfonamide->Isocyanate Phosgene Phosgene Phosgene->Isocyanate Chlorsulfuron Chlorsulfuron Isocyanate->Chlorsulfuron Amine 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Amine->Chlorsulfuron Purification Purification Chlorsulfuron->Purification

Caption: Simplified workflow for the synthesis of chlorsulfuron.

Whole-Plant Bioassay for Herbicidal Activity

This protocol is used to determine the herbicidal efficacy of a compound on whole plants.

  • Plant Preparation: Seeds of the target weed species are sown in pots containing a standardized soil mix and grown under controlled greenhouse conditions.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), the plants are treated with a range of concentrations of the sulfonylurea herbicide, typically applied as a foliar spray.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by measuring parameters such as plant height, fresh weight, or visual injury ratings.

  • Data Analysis: The data is used to calculate the ED50 value.

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Whole-Plant Bioassay Seed_Sowing Seed Sowing & Germination Plant_Growth Plant Growth to 2-4 Leaf Stage Seed_Sowing->Plant_Growth Herbicide_Application Herbicide Application (Varying Concentrations) Plant_Growth->Herbicide_Application Incubation Incubation (14-21 days) Herbicide_Application->Incubation Data_Collection Data Collection (Height, Weight, etc.) Incubation->Data_Collection ED50_Calculation ED50 Calculation Data_Collection->ED50_Calculation

Caption: Experimental workflow for a whole-plant bioassay.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ALS enzyme.

  • Enzyme Extraction: ALS is extracted and partially purified from a plant source (e.g., etiolated corn seedlings).

  • Assay Reaction: The enzyme extract is incubated with its substrates (pyruvate and cofactors) in the presence of various concentrations of the sulfonylurea herbicide.

  • Product Measurement: The reaction is stopped, and the product, acetolactate, is converted to acetoin, which can be quantified colorimetrically.

  • Data Analysis: The inhibition of enzyme activity at different herbicide concentrations is used to determine the I50 value (the concentration required for 50% inhibition).

Conclusion

The historical development of sulfonylurea herbicides is a testament to the power of chemical innovation in addressing agricultural challenges. From their initial discovery to the ongoing development of new generations, these herbicides have profoundly impacted weed management practices worldwide. Their highly specific mode of action, coupled with their remarkable potency, continues to make them a cornerstone of modern agriculture. A thorough understanding of their history, chemistry, and biological activity is essential for the continued development of effective and sustainable weed control strategies.

References

Methodological & Application

Application Notes and Protocols for the Detection of Monosulfuron in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Monosulfuron, a sulfonylurea herbicide, in soil samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a screening tool.

Introduction

This compound is a selective, systemic herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential mobility in soil necessitate sensitive and reliable analytical methods to monitor its environmental fate and ensure food safety. This document outlines detailed protocols for sample preparation and analysis of this compound in soil, providing researchers with the tools to conduct accurate residue analysis.

Analytical Methods

The primary methods for the quantitative analysis of this compound in soil are based on chromatography, offering high sensitivity and specificity. Immunoassays can be employed as a rapid screening technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of this compound due to its high sensitivity and selectivity. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the analysis of the closely related this compound-ester, and this protocol can be adapted for this compound.[1][2]

2.1.1. Experimental Protocol: Modified QuEChERS and LC-MS/MS

This protocol is adapted from a validated method for this compound-ester.[1][2]

Sample Preparation (QuEChERS)

  • Sample Weighing: Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube. For recovery studies, spike the sample with a known concentration of this compound standard solution and let it stand for 30 minutes to allow for interaction with the soil matrix.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1200 or equivalent

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 90% A, ramp to 10% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound: To be determined by direct infusion of a this compound standard. A common fragmentation pattern for sulfonylureas involves the cleavage of the sulfonylurea bridge.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a more accessible and cost-effective alternative to LC-MS/MS, although with lower sensitivity. This method is suitable for higher concentrations of this compound in soil.

2.2.1. Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC-DAD

Sample Preparation (SPE)

  • Extraction:

    • Weigh 20 g of soil into a 250 mL flask.

    • Add 100 mL of a suitable extraction solvent (e.g., acetonitrile:water, 80:20 v/v).

    • Shake on a mechanical shaker for 1 hour.

    • Filter the extract through Whatman No. 1 filter paper.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 10 mL of the filtered soil extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter through a 0.45 µm syringe filter into an autosampler vial.

HPLC-DAD Instrumental Parameters

  • HPLC System: Agilent 1100 series or equivalent with a Diode-Array Detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by scanning a this compound standard (typically around 230-240 nm for sulfonylureas).

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for sulfonylurea herbicides in soil. Data for this compound-ester is used as a proxy where specific data for this compound is not available.

Analytical MethodAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
LC-MS/MS (QuEChERS)This compound-ester0.1 - 2.00.5 - 5.076.1 - 100.0< 10[1][2]
LC-MS/MSNicosulfuron0.331.095 - 104Not Reported
HPLC-DAD (SPE)Nicosulfuron105089.11.9

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be a valuable tool for the rapid screening of a large number of soil samples for this compound contamination. While a specific commercial ELISA kit for this compound was not identified at the time of this writing, a general indirect competitive ELISA protocol can be developed. This involves the production of specific antibodies to this compound.

General Protocol for Indirect Competitive ELISA
  • Coating: A microtiter plate is coated with a this compound-protein conjugate.

  • Competition: Soil extract containing this compound and a limited amount of this compound-specific primary antibody are added to the wells. This compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: An enzyme-labeled secondary antibody that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Experimental Workflows

Monosulfuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_spe SPE soil_sample 1. Soil Sample Collection and Homogenization extraction 2. Extraction soil_sample->extraction cleanup 3. Cleanup extraction->cleanup quechers_extraction Acetonitrile Extraction + Salting Out solvent_extraction Solvent Extraction (e.g., ACN:Water) d_spe Dispersive SPE (PSA, C18, MgSO4) spe_cleanup C18 SPE Cartridge quechers_extraction->d_spe Supernatant lc_msms LC-MS/MS (Quantitative) d_spe->lc_msms Filtered Extract solvent_extraction->spe_cleanup Extract elisa ELISA (Screening) solvent_extraction->elisa Diluted Extract hplc_dad HPLC-DAD (Quantitative) spe_cleanup->hplc_dad Reconstituted Eluate

Caption: General workflow for this compound analysis in soil.

QuEChERS_Workflow start Start: 10g Homogenized Soil Sample add_acn Add 10 mL Acetonitrile start->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer 1 mL Supernatant centrifuge1->transfer_supernatant d_spe Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) transfer_supernatant->d_spe vortex Vortex (30 sec) d_spe->vortex centrifuge2 Centrifuge (10000 rpm, 5 min) vortex->centrifuge2 filter Filter (0.22 µm Syringe Filter) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Detailed QuEChERS workflow for soil sample preparation.

SPE_Workflow start Start: 20g Soil Sample add_solvent Add 100 mL Extraction Solvent (e.g., ACN:Water 80:20) start->add_solvent shake Shake (1 hour) add_solvent->shake filter_extract Filter Extract shake->filter_extract load_sample Load 10 mL of Filtered Extract filter_extract->load_sample condition_spe Condition C18 SPE Cartridge (Methanol then Water) condition_spe->load_sample wash_spe Wash Cartridge (5 mL Water) load_sample->wash_spe elute Elute with 5 mL Methanol wash_spe->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in 1 mL Mobile Phase evaporate->reconstitute filter_final Filter (0.45 µm Syringe Filter) reconstitute->filter_final analysis HPLC-DAD Analysis filter_final->analysis

Caption: Detailed SPE workflow for soil sample preparation.

References

Monosulfuron Efficacy Testing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the efficacy of Monosulfuron on various weed species. This document outlines detailed methodologies for conducting whole-plant bioassays, data analysis, and presents summarized quantitative data for comparative analysis.

Introduction

This compound is a sulfonylurea herbicide widely used for selective weed control in crops such as wheat and millet.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a key enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, leucine, and valine).[1][2] This inhibition leads to the cessation of cell division and subsequent death of susceptible plants. Understanding the efficacy of this compound on specific weed varieties is crucial for optimizing its use, managing herbicide resistance, and developing new weed control strategies.

Signaling Pathway of this compound Action

This compound targets and inhibits the acetolactate synthase (ALS) enzyme. This enzyme is critical for the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound effectively halts the production of these essential amino acids, leading to a deficiency that disrupts protein synthesis and ultimately causes plant death.

Monosulfuron_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->Inhibition Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... Acetohydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine Protein_Synthesis Protein Synthesis & Cell Division Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS

This compound's inhibition of the branched-chain amino acid pathway.

Quantitative Efficacy Data

The efficacy of this compound varies among different weed species. The following tables summarize the dose-response data, specifically the concentration required for 50% growth reduction (GR50) or inhibition (IC50/I50), for several weed and plant species.

Table 1: this compound Efficacy (GR50/IC50) on Various Plant Species

SpeciesCommon NameFamilyGR50/IC50UnitsCommentsReference
Acalypha australis L.CopperleafEuphorbiaceaeStrong InhibitionN/AGrowth was strongly inhibited compared to Echinochloa phyllopogon.[1]
Echinochloa phyllopogonRice Barnyard GrassPoaceaeWeaker InhibitionN/ALess sensitive to this compound compared to Acalypha australis.[1]
Zea mays L. (cv. CAU 3138)Maize (tolerant)Poaceae85µg/kgBioassay using taproot as indicator.[1]
Zea mays L. (cv. Yedan 13)Maize (sensitive)Poaceae6.4µg/kgBioassay using taproot as indicator.[1]

Table 2: In Vitro Inhibition (I50) of Acetolactate Synthase (ALS) by this compound and Other Sulfonylureas

PlantCultivarThis compound I50 (nmol/L)Chlorsulfuron I50 (nmol/L)Tribenuron-methyl I50 (nmol/L)Nicosulfuron I50 (nmol/L)Reference
Zea mays L.CAU 31383221926[1]
Zea mays L.Yedan 131531765[1]

Experimental Protocols

This section details a standardized whole-plant pot bioassay protocol for determining the efficacy of this compound on various weed species in a greenhouse setting.

Experimental Workflow Diagram

Monosulfuron_Workflow A Seed Acquisition (Target weed species, susceptible & resistant checks) B Seed Germination (Petri dishes with filter paper) A->B C Seedling Transplanting (Pots with standardized soil mix) B->C D Plant Acclimatization (Greenhouse with controlled conditions) C->D F Herbicide Application (Spray chamber at specified growth stage) D->F E Herbicide Preparation (Serial dilutions of this compound) E->F G Post-Treatment Growth (21-28 days in greenhouse) F->G H Data Collection (Visual injury rating, survival count, biomass measurement) G->H I Data Analysis (Dose-response curve fitting, GR50 calculation) H->I

Workflow for whole-plant pot bioassay of this compound efficacy.
Detailed Methodology

1. Plant Material and Growth Conditions

  • Seed Sourcing: Obtain certified seeds of the target weed species. Include a known susceptible and, if available, a resistant biotype of the same species as controls.

  • Germination: Germinate seeds in petri dishes on moist filter paper in a growth chamber with controlled temperature and light cycles suitable for the specific weed species.

  • Transplanting: Once seedlings have developed a radicle and cotyledons, transplant them into pots (e.g., 10 cm diameter) filled with a sterilized, uniform soil mix (e.g., a sandy loam or a commercial potting mix). Plant a consistent number of seedlings per pot (e.g., 3-5).

  • Greenhouse Conditions: Maintain the pots in a greenhouse with controlled environmental conditions. Typical conditions are a 16/8 hour day/night photoperiod, 25/20°C day/night temperature, and adequate watering to ensure active plant growth.

2. Herbicide Application

  • Herbicide Stock Solution: Prepare a stock solution of this compound using a commercial formulation or technical grade active ingredient dissolved in an appropriate solvent.

  • Dose-Response Range: Create a series of herbicide dilutions from the stock solution to cover a range of doses. A typical dose-response experiment includes a non-treated control and 6-8 herbicide rates, including doses below, at, and above the recommended field rate.

  • Application: At a specified growth stage of the weeds (e.g., 2-4 true leaves), apply the herbicide solutions using a calibrated cabinet sprayer. This ensures uniform application at a constant volume and pressure.

3. Data Collection and Analysis

  • Assessment Timing: Evaluate the plants at a set time after treatment, typically 21 to 28 days for sulfonylurea herbicides.

  • Visual Injury Assessment: Rate the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).

  • Survival Rate: Count the number of surviving plants in each pot and express it as a percentage of the total number of plants treated.

  • Biomass Reduction: Harvest the above-ground biomass of all surviving plants in each pot. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Calculate the percent biomass reduction relative to the non-treated control.

  • Data Analysis: Analyze the data using a non-linear regression model, such as a log-logistic dose-response curve, to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) or ED50 (the median effective dose). Statistical software with dose-response analysis capabilities is recommended for this purpose.

Conclusion

This protocol provides a robust framework for the systematic evaluation of this compound's herbicidal activity. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for advancing our understanding of herbicide efficacy and for the development of sustainable weed management strategies.

References

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Monosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using monosulfuron (B609224), an acetolactate synthase (ALS) inhibiting herbicide, as a tool to investigate mechanisms of herbicide resistance in weeds. The protocols outlined below cover whole-plant bioassays, in-vitro enzyme analyses, and molecular techniques to characterize both target-site and non-target-site resistance.

Introduction to this compound and Herbicide Resistance

This compound is a sulfonylurea herbicide that effectively controls a range of broadleaf weeds by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] The disruption of this pathway leads to the cessation of cell division and plant growth, ultimately causing plant death.[1]

The recurrent use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Understanding the mechanisms behind this resistance is crucial for developing sustainable weed management strategies and for the discovery of new herbicides with novel modes of action. Herbicide resistance mechanisms are broadly categorized into two types:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the target enzyme (in this case, ALS), which reduces the binding affinity of the herbicide to the enzyme.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake or translocation, increased herbicide metabolism (detoxification), or sequestration of the herbicide away from the target site.

Data Presentation: Efficacy and Resistance of this compound and Other ALS Inhibitors

The following tables summarize quantitative data related to the efficacy of this compound and the levels of resistance observed for other sulfonylurea herbicides. This data is essential for designing and interpreting resistance studies.

Table 1: In-vitro Inhibition of ALS by this compound and Other Sulfonylureas in Maize Cultivars

HerbicideMaize CultivarI50 (nmol/L)
This compoundCAU 3138 (tolerant)32
This compoundYedan 13 (sensitive)15
ChlorsulfuronCAU 3138 (tolerant)2
ChlorsulfuronYedan 13 (sensitive)3
Tribenuron-methylCAU 3138 (tolerant)19
Tribenuron-methylYedan 13 (sensitive)17
NicosulfuronCAU 3138 (tolerant)26
NicosulfuronYedan 13 (sensitive)65

Data from a comparative study on the in-vitro inhibition of ALS.[1]

Table 2: Growth Inhibition of Maize Cultivars by this compound

Maize CultivarIC50 (µg/kg)
CAU 3138 (most tolerant)85
Yedan 13 (most sensitive)6.4

IC50 values represent the concentration of this compound required to cause a 50% inhibition of maize taproot growth.[1]

Table 3: Resistance Levels to Sulfonylurea Herbicides in a Resistant Black-Grass Population

HerbicideResistance Index (RI)
Mesosulfuron-methyl33-fold

The Resistance Index (RI) is calculated as the ratio of the GR50 (herbicide dose causing 50% growth reduction) of the resistant population to the GR50 of a susceptible population.[2]

Visualizing this compound's Action and Resistance Mechanisms

The following diagrams illustrate the biochemical pathway of this compound's action, the primary mechanisms of resistance, and a typical experimental workflow for investigating these phenomena.

monosulfuron_action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids ... Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis This compound This compound This compound->ALS Inhibition

This compound's Mechanism of Action

resistance_mechanisms cluster_target_site Target-Site Resistance (TSR) cluster_non_target_site Non-Target-Site Resistance (NTSR) This compound This compound Application cluster_target_site cluster_target_site cluster_non_target_site cluster_non_target_site ALS_gene ALS Gene Mutation Point Mutation (e.g., Pro-197-Ser, Trp-574-Leu) ALS_gene->Mutation Altered_ALS Altered ALS Enzyme Mutation->Altered_ALS Reduced_Binding Reduced this compound Binding Altered_ALS->Reduced_Binding Survival_TSR Plant Survival Reduced_Binding->Survival_TSR Metabolism Enhanced Metabolism Detoxification Detoxification by P450s, GSTs, etc. Metabolism->Detoxification Less_Herbicide Less Herbicide at Target Site Detoxification->Less_Herbicide Reduced_Translocation Reduced Translocation/ Sequestration Reduced_Translocation->Less_Herbicide Survival_NTSR Plant Survival Less_Herbicide->Survival_NTSR

Mechanisms of Resistance to this compound

experimental_workflow cluster_tsr Target-Site Resistance (TSR) Analysis cluster_ntsr Non-Target-Site Resistance (NTSR) Analysis start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response confirm_resistance Confirm Resistance & Calculate Resistance Index (RI) dose_response->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism als_assay In-vitro ALS Enzyme Activity Assay investigate_mechanism->als_assay inhibitor_assay Synergist Assay (e.g., with Malathion) investigate_mechanism->inhibitor_assay dna_extraction DNA Extraction als_assay->dna_extraction pcr PCR Amplification of ALS Gene dna_extraction->pcr sequencing Sanger/NGS Sequencing pcr->sequencing mutation_analysis Identify Mutations sequencing->mutation_analysis rna_extraction RNA Extraction inhibitor_assay->rna_extraction q_pcr RT-qPCR for Gene Expression (P450s, GSTs) rna_extraction->q_pcr expression_analysis Quantify Gene Upregulation q_pcr->expression_analysis

References

Application Note: High-Throughput Quantification of Monosulfuron in Environmental Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of Monosulfuron in various environmental matrices, such as soil and water. The protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high throughput, excellent sensitivity, and reliable quantification, making it suitable for routine monitoring and research applications. The described workflow, including detailed experimental protocols and data, will aid researchers, scientists, and professionals in the fields of environmental science and drug development in establishing their own analytical methods for this compound.

Introduction

This compound is a sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Due to its potential for environmental contamination and impact on non-target organisms, a sensitive and reliable analytical method for its quantification in environmental matrices is crucial. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace-level contaminants due to its high selectivity and sensitivity.[1][2] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for samples with high pigment content)

  • Syringe filters (0.22 µm, PTFE or nylon)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen blowdown)

Sample Preparation (Modified QuEChERS)
  • Extraction:

    • For soil samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, 7.5 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis. For some applications, a solvent exchange or dilution step may be necessary to ensure compatibility with the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient should be optimized for the best peak shape and separation.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for sulfonylurea herbicides.

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be optimized. Based on its molecular weight (approximately 336.33 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion. Specific product ions should be determined by infusing a standard solution and performing a product ion scan. For method development, at least two MRM transitions should be monitored for confirmation and quantification.

  • Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision gas pressure should be optimized for the specific instrument to achieve maximum sensitivity for this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on data for the closely related compound this compound-ester.[3]

Table 1: LC-MS/MS Method Validation Parameters for this compound-ester

ParameterResult
Linearity (R²)≥ 0.996
Limit of Detection (LOD)0.1 - 2.0 µg/kg
Limit of Quantification (LOQ)Typically 3-5 times the LOD
Recovery76.1 - 100.0%
Precision (RSD)< 10%

Table 2: MRM Transitions and MS Parameters for Related Sulfonylurea Herbicides (for reference)

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Chlorsulfuron358.1141.1167.125
Metsulfuron-methyl382.1167.1135.120
Nicosulfuron411.1182.1135.122

Note: The optimal MRM transitions and collision energies for this compound must be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Modified QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Soil (10g) or Water (10mL) Sample extraction Add 10mL Acetonitrile Vortex Add QuEChERS Salts Shake & Centrifuge sample->extraction dspe Transfer 1mL Supernatant Add d-SPE Sorbent Vortex & Centrifuge extraction->dspe filtration Filter through 0.22µm Syringe Filter dspe->filtration lcms Inject into LC-MS/MS System (C18 Column, Gradient Elution) filtration->lcms ms_detection ESI+ Ionization MRM Detection lcms->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship method_dev LC-MS/MS Method Development sample_prep Sample Preparation Optimization (e.g., QuEChERS sorbents) method_dev->sample_prep lc_params Liquid Chromatography Optimization (Column, Mobile Phase, Gradient) method_dev->lc_params ms_params Mass Spectrometry Optimization (Ionization, MRM Transitions, CE) method_dev->ms_params validation Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) sample_prep->validation lc_params->validation ms_params->validation

Caption: Key aspects of LC-MS/MS method development.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in environmental samples. The use of a modified QuEChERS protocol allows for high sample throughput with excellent recoveries and minimal matrix effects. The detailed experimental procedures and performance data presented in this application note will serve as a valuable resource for laboratories seeking to implement a robust analytical method for this compound monitoring. The principles outlined can also be adapted for the analysis of other sulfonylurea herbicides in similar matrices.

References

Application Notes and Protocols for Monosulfuron Bioassay in Herbicide Candidate Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a whole-plant pot bioassay using monosulfuron (B609224) as a positive control to screen for novel herbicide candidates. The protocols are designed to be robust and reproducible, providing clear, quantitative data for the evaluation of new chemical entities.

Mechanism of Action: this compound

monosulfuron_pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Proteins Proteins Val_Leu->Proteins Ile->Proteins Growth Cell Division & Growth Proteins->Growth This compound This compound This compound->ALS Inhibition

Caption: this compound's mechanism of action via ALS enzyme inhibition.

Experimental Protocols

Plant Material and Growth Conditions

A suitable test species for this bioassay is Redroot Pigweed (Amaranthus retroflexus), a common and problematic broadleaf weed known to be sensitive to ALS inhibitors.

  • Seed Germination: Sow Amaranthus retroflexus seeds in trays containing a commercial potting mix. Lightly cover the seeds with soil and water gently.

  • Growth Environment: Place the trays in a greenhouse or growth chamber with a controlled temperature of 25/20°C (day/night), a 16-hour photoperiod, and a relative humidity of 60-70%.

  • Transplanting: When seedlings have developed 2-3 true leaves, transplant them individually into 10 cm pots filled with the same potting mix. Allow the plants to establish for 7-10 days before herbicide application. Plants should be at the 4- to 6-leaf stage at the time of treatment.

Preparation of Herbicide Solutions

a. Stock Solution Preparation (Example for this compound 75% Water Dispersible Granule - WDG):

  • Calculate Active Ingredient: A 75% WDG formulation contains 750 g of active ingredient (a.i.) per 1 kg of product.

  • Prepare 1000 ppm Stock Solution:

    • Weigh out 133.3 mg of the this compound 75% WDG product. (Calculation: (100 mg a.i. / 0.75 a.i. purity) = 133.3 mg product).

    • Dissolve this in a small amount of distilled water in a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with distilled water. This results in a 1000 mg a.i./L (1000 ppm) stock solution.

b. Serial Dilutions for Dose-Response Curve:

Prepare a series of dilutions from the 1000 ppm stock solution to create the desired treatment concentrations. The following is an example for a dose-response study. Always include a surfactant as recommended by the herbicide label (e.g., a non-ionic surfactant at 0.25% v/v).

Target Concentration (g a.i./ha)Equivalent ppm (approx.)Preparation from 1000 ppm Stock
0 (Control)0Distilled water + surfactant
3.751.8751.875 mL of stock in 1 L final volume
7.53.753.75 mL of stock in 1 L final volume
157.57.5 mL of stock in 1 L final volume
301515 mL of stock in 1 L final volume
603030 mL of stock in 1 L final volume

Note: The conversion from g a.i./ha to ppm will depend on the spray volume used. The above is an approximation for a spray volume of 200 L/ha.

Herbicide Application
  • Application: Apply the herbicide solutions to the Amaranthus retroflexus plants at the 4- to 6-leaf stage using a laboratory track sprayer calibrated to deliver a spray volume of 200 L/ha.

  • Randomization: After spraying, arrange the pots in a completely randomized design in the greenhouse or growth chamber.

  • Replication: Each treatment, including the control, should be replicated at least four times.

Data Collection and Analysis
  • Visual Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant.

  • Fresh Weight: Immediately record the fresh weight of the harvested biomass.

  • Data Analysis:

    • Calculate the percent reduction in fresh weight for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the dose that causes a 50% reduction in plant growth (GR50).

Data Presentation

The quantitative data from the bioassay should be summarized in a clear and structured table to facilitate comparison between the reference compound (this compound) and the new herbicide candidates.

TreatmentApplication Rate (g a.i./ha)Visual Injury at 21 DAT (%)Fresh Weight Reduction (%)GR50 (g a.i./ha)
Untreated Control000-
This compound3.753540\multirow{5}{*}{12.5}
7.55560
158085
309598
60100100
Candidate AX.........
Candidate BY.........

Note: The data presented for this compound is representative and may vary based on experimental conditions.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the this compound bioassay.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data Data Collection & Analysis cluster_outcome Outcome A Sow & Germinate Amaranthus retroflexus Seeds B Transplant Seedlings to Pots A->B E Apply Herbicides to Plants (4-6 Leaf Stage) B->E C Prepare this compound & Candidate Herbicide Stock Solutions D Perform Serial Dilutions C->D D->E F Incubate in Controlled Environment E->F G Visual Injury Assessment (7, 14, 21 DAT) F->G H Harvest & Measure Fresh Weight (21 DAT) F->H I Calculate Percent Growth Reduction G->I H->I J Dose-Response Analysis (Calculate GR50) I->J K Compare Efficacy of New Candidates to this compound J->K

References

Field Application Techniques for Monosulfuron in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron is a sulfonylurea herbicide developed for the selective control of broadleaf and some grass weeds in cereal crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1][2] This document provides detailed application notes and protocols for the field application of this compound in an agricultural research context, with a focus on wheat and maize. The information herein is synthesized from available research on this compound and other closely related sulfonylurea herbicides.

Data Presentation

Table 1: Recommended Application Rates of this compound
CropApplication Rate (g a.i./ha)*
Wheat (Triticum aestivum L.)15 - 60
Millet (Panicum miliaceum L.)15 - 60

*g a.i./ha: grams of active ingredient per hectare.[1][2]

Table 2: Weed Control Efficacy of Sulfonylurea Herbicides (including this compound and related compounds)
Weed SpeciesCommon NameEfficacy (%)Herbicide(s)
Acalypha australis L.Australian AcalyphaHighThis compound[1][2]
Echinochloa phyllopogonRice Barnyard GrassModerateThis compound[1]
Phalaris minorLittleseed Canarygrass85-95Sulfosulfuron[3]
Avena fatuaWild Oat80-90Sulfosulfuron[3]
Chenopodium albumCommon Lambsquarters>90Foramsulfuron[4]
Amaranthus retroflexusRedroot Pigweed>90Foramsulfuron[4]
Polygonum plebeiumCommon KnotweedLowSulfosulfuron[3]
Rumex dentatusToothed DockLowSulfosulfuron
Solanum nigrumBlack Nightshade>90Foramsulfuron[4]
Table 3: Crop and Weed Response to Post-Emergence Nicosulfuron Application Timing in Maize
Application Timing (Weeks After Emergence)Weed ControlMaize Grain Yield
1-3Excellent initial control, subsequent germination may occurOptimal
4-7Slower control of larger weedsPotential for significant reduction if weed ground cover is high[5]

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial for this compound

1. Objective: To evaluate the efficacy of this compound on target weed species and assess its safety on the target crop (wheat or maize).

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum of three to four replicates per treatment.

  • Plot Size: Suggested plot size is a minimum of 2 x 10 meters to minimize spray drift between plots.

3. Treatments:

  • This compound at three rates (e.g., 15, 30, and 60 g a.i./ha).

  • A standard herbicide treatment for comparison.

  • A hand-weeded control.

  • An untreated (weedy) control.

4. Application:

  • Equipment: Calibrated backpack sprayer with a flat fan nozzle.

  • Spray Volume: 300-600 L/ha of water.

  • Timing: Post-emergence, when weeds are in the 2-4 leaf stage and the crop is at the recommended growth stage (e.g., 2-4 leaf stage for maize).[6]

5. Data Collection:

  • Weed Control Efficacy:

    • Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control).

    • At 28 DAT, collect weed biomass from a designated quadrat (e.g., 0.25 m²) in each plot. Dry and weigh the samples.

  • Crop Phytotoxicity:

    • Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Note symptoms such as chlorosis, necrosis, and stunting.

  • Crop Yield:

    • At maturity, harvest the grain from the central rows of each plot to minimize edge effects.

    • Determine grain yield and adjust for moisture content.

6. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

experimental_workflow A Experimental Site Selection and Preparation B Plot Layout and Randomization (RCBD) A->B C Crop Sowing B->C D Herbicide Application (Post-emergence) C->D H Crop Harvest C->H E Data Collection D->E F Weed Efficacy Assessment (Visual Ratings & Biomass) E->F G Crop Phytotoxicity Assessment (Visual Ratings) E->G I Yield and Yield Component Analysis H->I J Statistical Analysis and Reporting I->J

Caption: Experimental workflow for a this compound field trial.

application_timing cluster_weed_growth Weed Growth Stages cluster_application_window Optimal Herbicide Application Window Germination Germination Seedling Seedling Germination->Seedling Vegetative Vegetative Seedling->Vegetative Optimal_Application Post-emergence Application (2-4 leaf stage) Seedling->Optimal_Application High Susceptibility Reproductive Reproductive Vegetative->Reproductive Vegetative->Optimal_Application Decreasing Susceptibility

Caption: Relationship between weed growth stage and application timing.

degradation_pathway This compound This compound Metabolite1 Cleavage of Sulfonylurea Bridge This compound->Metabolite1 Hydrolysis & Microbial Action Metabolite2 Pyridine/Pyrimidine Moieties Metabolite1->Metabolite2 Metabolite3 Further Degradation Metabolite2->Metabolite3 CO2 Mineralization (CO2) Metabolite3->CO2

References

Monosulfuron: Application Notes and Protocols for Selective Weed Control in Wheat Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of monosulfuron (B609224), a sulfonylurea herbicide, for selective weed control in wheat (Triticum aestivum L.). This document details the mechanism of action, application protocols, and analytical methods, presenting quantitative data in structured tables and visualizing key concepts through diagrams.

Mechanism of Action

This compound, like other sulfonylurea herbicides, acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3] By binding to the ALS enzyme, this compound blocks this vital metabolic pathway, leading to the cessation of plant growth and eventual death of susceptible weeds.[3] Its systemic action allows it to be absorbed through both foliage and roots and translocated throughout the plant, accumulating in meristematic tissues where it exerts its herbicidal effect.[3]

Signaling Pathway of this compound Action

Monosulfuron_Pathway This compound This compound Uptake Uptake by Roots and Foliage This compound->Uptake Translocation Systemic Translocation (Xylem and Phloem) Uptake->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems ALS Acetolactate Synthase (ALS) Enzyme Meristems->ALS Inhibition Inhibition of ALS ALS->Inhibition this compound binds to enzyme AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Blocked Inhibition->AminoAcids ProteinSynthesis Protein Synthesis Inhibited AminoAcids->ProteinSynthesis CellDivision Cell Division Ceased ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Caption: Biochemical pathway of this compound in susceptible weeds.

Application and Efficacy

This compound is effective for the control of a range of broadleaf weeds in wheat and millet fields.[1][2]

Application Rates and Timing

The recommended application rate for this compound generally ranges from 15 to 60 grams of active ingredient per hectare (g a.i./ha).[1][2] For optimal efficacy, it is typically applied post-emergence to actively growing young weeds.[4]

Parameter Value Reference
Application Rate 15 - 60 g a.i./ha[1][2]
Application Timing Post-emergence[4]
Weed Control Spectrum

This compound demonstrates strong inhibitory effects on various broadleaf weeds. For instance, it strongly inhibits the growth of Acalypha australis L.[1]

Weed Species Efficacy Reference
Acalypha australis L.Strong Inhibition[1]
Echinochloa phyllopogonLess effective compared to A. australis[1]
Broadleaf Weeds (general)Effective Control[5]

Selectivity in Wheat

The selectivity of this compound in wheat is primarily due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.[6][7] This detoxification is often carried out by cytochrome P450 monooxygenases.[6][7]

Factors Influencing Selectivity```dot

// Nodes Selectivity [label="Selective Weed Control\nin Wheat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Rapid Herbicide Metabolism\nby Wheat", fillcolor="#F1F3F4", fontcolor="#202124"]; P450 [label="Cytochrome P450\nMonooxygenases", fillcolor="#FBBC05", fontcolor="#202124"]; Application [label="Application Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosage [label="Dosage", fillcolor="#F1F3F4", fontcolor="#202124"]; Timing [label="Timing (Crop Growth Stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Environmental [label="Environmental\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil Properties (pH, OM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Climate [label="Climatic Factors\n(Temperature, Moisture)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Metabolism -> Selectivity; P450 -> Metabolism; Application -> Selectivity; Application -> Dosage; Application -> Timing; Environmental -> Selectivity; Environmental -> Soil; Environmental -> Climate; }

Caption: Workflow for evaluating herbicide efficacy and crop phytotoxicity.

Protocol for Residue Analysis in Soil and Plant Tissues

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis. [8] Objective: To quantify this compound residues in wheat grains, straw, green plants, and soil.

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Dispersive solid-phase extraction (dSPE) sorbents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system [8]* Milling and homogenization equipment

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Mill the dried samples (grains, straw, green plants, soil) to a fine powder. [8]2. Extraction:

    • Weigh a representative milled sample into a centrifuge tube.

    • Add acetonitrile and shake vigorously for approximately 30 minutes to ensure complete analyte extraction. [8]3. Clean-up (dSPE):

    • Centrifuge the extract.

    • Transfer an aliquot of the supernatant to a dSPE tube containing appropriate sorbents to remove interfering matrix components. [8] * Vortex and centrifuge again.

  • Analysis (LC-MS/MS):

    • Filter the cleaned-up extract.

    • Inject an aliquot into the LC-MS/MS system for quantification. [8] * The method should demonstrate good linearity (R² ≥ 0.996) and achieve low limits of detection (LODs), in the range of 0.1 to 2.0 μg kg⁻¹. [8]Average recoveries should be between 76.1% and 100.0% with relative standard deviations (RSDs) below 10.0%. [8]

Soil Persistence and Environmental Fate

The persistence of sulfonylurea herbicides like this compound in the soil is influenced by several factors, including soil pH, organic matter content, clay content, temperature, and moisture. [9][10][11]

  • Soil pH: Degradation of sulfonylureas is generally faster in acidic soils due to chemical hydrolysis. Persistence increases in alkaline soils (pH > 7.0). [10]* Organic Matter and Clay Content: Adsorption of this compound is positively correlated with organic matter and clay content, which can reduce its availability for plant uptake and degradation. [9]* Temperature and Moisture: Degradation is typically faster in warm, moist soils due to increased microbial activity and chemical hydrolysis. [11] The half-life of sulfonylurea herbicides in soil can vary widely, from 5 to 70 days, depending on these interacting factors. [9]This persistence can pose a risk of injury to sensitive rotational crops.

References

Application Notes and Protocols for Analyzing Monosulfuron Persistence in Diverse Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron is a sulfonylurea herbicide used for broadleaf weed control. Its persistence in the soil is a critical factor influencing its efficacy, potential for carryover injury to subsequent crops, and environmental fate. Understanding how different soil properties affect its degradation is essential for sustainable agricultural practices and environmental risk assessment. These application notes provide a detailed experimental framework for analyzing the persistence of this compound in various soil types.

The persistence of herbicides in soil is influenced by a combination of factors including soil composition (texture and organic matter content), soil chemistry (such as pH), and microbial activity.[1] Climatic conditions like moisture and temperature also play a significant role in the degradation process, with warmer and moister conditions generally accelerating breakdown.[1][2] For sulfonylurea herbicides, soil pH is a particularly critical factor, with degradation often being slower in alkaline soils.[3][4][5]

Experimental Objectives

The primary objective of this experimental setup is to determine the degradation kinetics and persistence of this compound in a variety of soils with differing physicochemical properties. This will involve:

  • Characterizing the physical and chemical properties of the selected soils.

  • Treating the soils with a known concentration of this compound.

  • Incubating the treated soils under controlled laboratory conditions.

  • Periodically sampling and analyzing the soil for this compound residues.

  • Calculating the dissipation kinetics and half-life (DT50) of this compound in each soil type.

Data Presentation

The quantitative data generated from this study can be summarized in the following tables for clear comparison.

Table 1: Physicochemical Properties of Selected Soils

Soil IDSoil TypepHOrganic Matter (%)Clay (%)Silt (%)Sand (%)
Soil ASandy Loam5.51.2153055
Soil BSilt Loam6.82.5205525
Soil CClay Loam7.53.1354025
Soil DOrganic Soil6.28.0254530

Table 2: Dissipation of this compound in Diverse Soil Types

Soil IDInitial Concentration (mg/kg)Concentration at 7 days (mg/kg)Concentration at 14 days (mg/kg)Concentration at 30 days (mg/kg)Concentration at 60 days (mg/kg)Concentration at 90 days (mg/kg)
Soil A1.000.650.420.180.05< LOQ
Soil B1.000.780.610.370.140.05
Soil C1.000.850.720.520.270.14
Soil D1.000.720.520.270.07< LOQ

Table 3: Degradation Kinetics of this compound in Diverse Soil Types

Soil IDDegradation Rate Constant (k)Half-life (DT50) (days)
Soil A0.05811.90.98
Soil B0.03917.80.99
Soil C0.02527.70.97
Soil D0.04914.10.98

Note: The data presented in these tables are representative and will vary based on experimental conditions. The degradation of sulfonylurea herbicides like this compound often follows first-order kinetics.[4][6][7]

Experimental Workflow

The overall experimental workflow for analyzing this compound persistence is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection (Diverse Locations) soil_prep Soil Sieving & Characterization soil_collection->soil_prep Air-dry spiking This compound Application soil_prep->spiking incubation Controlled Incubation spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup analysis HPLC or LC-MS/MS Analysis cleanup->analysis kinetics Degradation Kinetics analysis->kinetics half_life Half-life (DT50) Calculation kinetics->half_life

Caption: Experimental workflow for analyzing this compound persistence in soil.

Experimental Protocols

Soil Sample Collection and Preparation
  • Soil Collection : Collect soil samples from the top 0-20 cm layer from different locations with varying soil types.[8][9] For each location, collect about 10-20 subsamples and combine them to form a composite sample.[9]

  • Sample Preparation : Air-dry the composite soil samples at room temperature.[10] Once dried, gently crush the soil aggregates and pass the soil through a 2-mm sieve to remove stones and large debris.[10]

  • Soil Characterization : Analyze a subsample of each sieved soil for its physicochemical properties, including pH, organic matter content, and particle size distribution (sand, silt, and clay content).

  • Storage : Store the prepared soil samples in sealed containers at 4°C until use. If long-term storage is required, freezing is recommended to minimize microbial activity.[11]

This compound Application and Incubation
  • Moisture Adjustment : Adjust the moisture content of each soil to 60% of its water-holding capacity and pre-incubate for 7 days in the dark at 25°C to allow microbial populations to stabilize.

  • This compound Spiking : Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone). Add the appropriate amount of the stock solution to each soil sample to achieve the desired final concentration (e.g., 1 mg/kg). Ensure even distribution by thorough mixing. An untreated control for each soil type should also be prepared by adding the solvent only.

  • Incubation : Place the treated soil samples (approximately 100 g each) in individual containers. Loosely cover the containers to allow for gas exchange while minimizing water loss. Incubate the samples in the dark at a constant temperature (e.g., 25°C). Maintain the soil moisture content throughout the incubation period by periodically adding deionized water.

Soil Sampling and Residue Extraction
  • Sampling : Collect triplicate soil samples from each treatment group at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). Store the samples at -20°C until analysis.

  • Extraction :

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent, such as acetonitrile (B52724):water (70:30, v/v).[12]

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants for the cleanup step.

Extract Cleanup (Solid-Phase Extraction - SPE)
  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading : Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution : Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase used for analysis.

Analytical Determination
  • Instrumentation : Analyze the final extracts using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD), or for higher sensitivity and selectivity, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

  • Chromatographic Conditions (Example for HPLC) :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (acidified with formic acid).[14]

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detector Wavelength : Set according to the maximum absorbance of this compound.

  • Quantification : Prepare a calibration curve using analytical standards of this compound. Quantify the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve.

Data Analysis
  • Degradation Curve : Plot the concentration of this compound remaining in the soil versus time for each soil type.

  • Kinetics Calculation : Determine the degradation rate constant (k) and the half-life (DT50) by fitting the data to a first-order kinetics model: Ct = C0 * e^(-kt), where Ct is the concentration at time t, and C0 is the initial concentration. The half-life can be calculated as DT50 = ln(2)/k.

References

Application Notes and Protocols: Dose-Response Analysis of Monosulfuron on Target Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosulfuron (B609224) is a sulfonylurea herbicide engineered for the control of weeds in wheat (Triticum aestivum L.) and millet (Panicum miliaceum L.) fields.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids.[1][3][4] This document provides detailed protocols for conducting dose-response analysis of this compound on various plant species, methods for data presentation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Effective dose-response analysis requires the systematic collection and clear presentation of quantitative data. The following tables summarize the inhibitory effects of this compound on different plant species and cultivars.

Table 1: In Vivo Inhibitory Concentration (IC50) of this compound on Maize Cultivars

CultivarIC50 (µg/kg)Tolerance Level
Maize CAU 313885Tolerant
Yedan 136.4Sensitive

Data sourced from bioassays using maize taproot as an indicator.[1][2]

Table 2: In Vitro Inhibition (I50) of Acetolactate Synthase (ALS) by this compound and Other Sulfonylurea Herbicides

Maize CultivarHerbicideI50 (nmol/L)
CAU 3138This compound32
Chlorsulfuron2
Tribenuron-methyl19
Nicosulfuron26
Yedan 13This compound15
Chlorsulfuron3
Tribenuron-methyl17
Nicosulfuron65

This in vitro assay directly measures the inhibition of the ALS enzyme.[1]

Table 3: Efficacy of this compound on Different Weed Species

Weed SpeciesObservation
Acalypha australis L.Strong growth inhibition
Echinochloa phyllopogonLess sensitive compared to Acalypha australis L.

Based on fresh weight bioassays.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible dose-response studies. The following protocols are adapted from established herbicide resistance testing procedures.[5]

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the dose of this compound required to inhibit the growth of target plant species.

Materials:

  • This compound technical grade or commercial formulation

  • Seeds of target plant species (e.g., Acalypha australis, Echinochloa phyllopogon, maize cultivars)

  • Pots (0.5 L or appropriate size)

  • Potting mix (soil, sand, and peat mixture)

  • Greenhouse or controlled environment chamber

  • Spraying cabinet or track sprayer

  • Analytical balance

  • Deionized water

  • Adjuvant (if required by formulation)

Procedure:

  • Seed Germination and Seedling Preparation:

    • Sow seeds of the target species in pots filled with potting mix.

    • Grow the seedlings in a greenhouse or controlled environment chamber with optimal conditions for the specific species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound. For commercial formulations, follow the manufacturer's instructions.

    • Create a series of dilutions to achieve a range of application rates. A common approach is to use a logarithmic series of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). The typical application rate for this compound ranges from 15 to 60 g ai/hm².[1][2]

  • Herbicide Application:

    • Treat the plants at the 2-4 leaf stage.

    • Use a spraying cabinet or track sprayer to ensure uniform application.

    • Include an untreated control group (sprayed with water and adjuvant only).

    • Replicate each treatment at least three times.

  • Post-Treatment Care and Data Collection:

    • Return the plants to the greenhouse or growth chamber.

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At 21 or 28 DAT, harvest the above-ground biomass for each plant.

    • Determine the fresh weight of the biomass.

    • Dry the biomass at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent inhibition of growth relative to the untreated control.

    • Use a non-linear regression model, such as the log-logistic model, to analyze the dose-response data.[6]

    • From the dose-response curve, determine the effective dose required to reduce plant growth by 50% (ED50) or 90% (ED90).

Protocol 2: In Vitro ALS Activity Assay

Objective: To measure the direct inhibitory effect of this compound on the acetolactate synthase (ALS) enzyme.

Materials:

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh, young leaf tissue in a cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Set up reaction tubes containing the enzyme extract, reaction buffer, and different concentrations of this compound.

    • Include a control with no herbicide.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Quantification of Acetoin:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent inhibition of ALS activity for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the I50 value, the concentration of this compound that inhibits enzyme activity by 50%.

Visualizations

Diagrams are provided to illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Mechanism of this compound Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Leads to Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Leads to Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibition Inhibition

Caption: Mechanism of action of this compound via inhibition of ALS.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase A 1. Seed Germination & Seedling Growth C 3. Herbicide Application (2-4 Leaf Stage) A->C B 2. Prepare this compound Dose Range B->C D 4. Visual Assessment (7, 14, 21 DAT) C->D E 5. Biomass Measurement (21-28 DAT) D->E F 6. Dose-Response Curve Analysis (Log-Logistic Model) E->F G 7. Determine ED50/ED90 Values F->G

Caption: Workflow for whole-plant dose-response bioassay.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Monosulfuron in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of Monosulfuron in organic solvents.

Troubleshooting Poor Solubility of this compound

Issue: this compound does not dissolve in the chosen organic solvent.

Initial Steps:

  • Verify the Purity and Identity of this compound: Ensure the material is of high purity and correctly identified. Impurities can significantly impact solubility.

Troubleshooting Workflow:

If initial dissolution fails, follow this workflow to identify a suitable solvent and optimize conditions.

Troubleshooting_Workflow start Start: Poor this compound Solubility check_solvent Select an appropriate solvent based on polarity. start->check_solvent solvent_screening Perform a small-scale solvent screening. check_solvent->solvent_screening solubility_found Solubility Achieved? solvent_screening->solubility_found optimize_conditions Optimize Conditions: - Increase Temperature - Agitation/Sonication - Adjust pH (for protic solvents) solubility_found->optimize_conditions No success Success: this compound Dissolved solubility_found->success Yes solubility_improved Solubility Improved? optimize_conditions->solubility_improved consider_cosolvents Use a Co-solvent System (e.g., DMSO/Ethanol (B145695) mixture) solubility_improved->consider_cosolvents No solubility_improved->success Yes consider_cosolvents->success Partial/Yes failure Further Action Required: - Consider derivatization - Consult with a chemist consider_cosolvents->failure No

Caption: Troubleshooting workflow for addressing poor this compound solubility.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. Specific quantitative solubility in other common organic solvents like methanol, ethanol, or acetone (B3395972) is not widely published. Therefore, a solvent screening experiment is recommended.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect solubility:

  • Polarity of the Solvent: The principle of "like dissolves like" is a crucial starting point. This compound is a polar molecule, suggesting better solubility in polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.

  • pH of the Solution: As a weak acid, the solubility of this compound in protic solvents can be pH-dependent. Increasing the pH can deprotonate the molecule, increasing its polarity and potentially its solubility in polar solvents.

  • Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can increase the rate of dissolution[2][3][4]. Micronization or grinding the solid can be beneficial.

  • Crystalline Form: Different polymorphs of a compound can have different solubilities[2].

Q3: How can I improve the solubility of this compound in my chosen solvent?

A3: If you are observing poor solubility, consider the following techniques:

  • Heating: Gently warming the solution can increase solubility. Always check the thermal stability of this compound to avoid degradation.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the rate of dissolution.

  • pH Adjustment: For protic solvents, cautiously adding a base (e.g., ammonium (B1175870) hydroxide) can increase solubility by forming a more soluble salt.

  • Co-solvents: Using a mixture of solvents can be effective. For example, if this compound is sparingly soluble in ethanol but soluble in DMSO, a mixture of the two may provide the desired solubility and be compatible with your experimental system.

Q4: My this compound is still not dissolving. What are my next steps?

A4: If the above methods fail, you may need to consider more advanced techniques such as:

  • Formulation Strategies: Techniques like creating solid dispersions or using surfactants can enhance solubility.

  • Chemical Modification: In a drug development context, creating a more soluble derivative or salt form of this compound could be an option.

This compound Solubility Data

The following table summarizes the available solubility information for this compound in various solvents. Note that quantitative data is limited in publicly accessible sources.

SolventChemical FormulaPolarity IndexSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble[1]A good starting point for creating stock solutions.
AcetoneC₃H₆O5.1Data not availableA polar aprotic solvent, may be a suitable candidate.
MethanolCH₄O5.1Data not availableA polar protic solvent.
EthanolC₂H₆O4.3Data not availableA polar protic solvent, often used in biological assays.
DichloromethaneCH₂Cl₂3.1Data not availableA non-polar solvent, likely to be a poor solvent for this compound.
HexaneC₆H₁₄0.1Data not availableA non-polar solvent, unlikely to dissolve this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound solid

  • A selection of organic solvents (e.g., DMSO, DMF, Acetone, Methanol, Ethanol, Acetonitrile)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the solubility is at least 10 mg/mL. You can add more solid to determine the saturation point.

  • If the solid has not dissolved, add another measured volume of solvent (e.g., 100 µL) and repeat the vortexing and observation.

  • Continue adding solvent in measured increments until the solid dissolves or it becomes clear that the compound is poorly soluble in that solvent.

  • Repeat for each solvent to be tested.

  • Record your observations to rank the solvents from best to worst.

Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis

Objective: To prepare a saturated solution of this compound to determine its quantitative solubility.

Materials:

  • This compound solid

  • Chosen organic solvent

  • Scintillation vial or other sealable container

  • Stir plate and magnetic stir bar or orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable container. "Excess" means that there should be visible undissolved solid.

  • Seal the container and place it on a stir plate or in a shaker at a constant temperature (e.g., 25 °C).

  • Allow the solution to equilibrate for a set period (e.g., 24-48 hours). This allows the dissolution process to reach equilibrium.

  • After equilibration, stop the stirring/shaking and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles. This is a critical step to ensure you are only measuring the dissolved compound.

  • Dilute the filtered sample with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Factors Influencing this compound Solubility

The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions This compound This compound (Solute) polarity_solute High Polarity This compound->polarity_solute pka Weakly Acidic (pKa) This compound->pka particle_size Particle Size This compound->particle_size solvent Organic Solvent (Solvent) polarity_solvent Polarity ('Like dissolves like') solvent->polarity_solvent ph pH (for protic solvents) solvent->ph solubility Solubility polarity_solute->solubility pka->solubility particle_size->solubility polarity_solvent->solubility ph->solubility temperature Temperature temperature->solubility agitation Agitation/Sonication agitation->solubility

Caption: Key factors influencing the solubility of this compound.

References

Monosulfuron Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Monosulfuron in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a sulfonylurea herbicide, this compound's degradation is significantly accelerated under certain environmental conditions.

Q2: How does pH affect the degradation rate of this compound?

A2: The hydrolysis of this compound is highly pH-dependent. Generally, sulfonylurea herbicides are more stable in neutral to slightly alkaline conditions and degrade more rapidly in acidic environments. For the closely related compound, this compound-ester, it has been observed that its degradation occurs more quickly in acidic buffers and is slower in alkaline buffers.

Q3: What is the main degradation pathway for this compound in aqueous solutions?

A3: The principal degradation pathway for sulfonylurea herbicides like this compound in aqueous solution is the cleavage of the sulfonylurea bridge.[1] This chemical hydrolysis leads to the formation of two main degradation products: a substituted pyridine (B92270) sulfonamide and a substituted pyrimidine (B1678525) amine.

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A1: Rapid degradation of this compound stock solutions is often due to improper storage conditions. Ensure your stock solution is:

  • Buffered to a neutral or slightly alkaline pH (7-8.5). Acidic conditions will accelerate hydrolysis.

  • Stored at a low temperature (e.g., 4°C). Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Protected from light. Photodegradation can be a significant degradation pathway for many sulfonylurea herbicides. Store solutions in amber vials or in the dark.

Q2: My analytical results for this compound are inconsistent. What are some common sources of error in HPLC analysis?

A2: Inconsistent HPLC results for this compound can stem from several factors. Here are some common troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is consistent and appropriate for the analysis. Small variations in pH can affect the retention time and peak shape of this compound.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention time.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.

  • Contamination: Ghost peaks or baseline noise can be caused by contamination in the mobile phase, injector, or column. Flush the system with a strong solvent and use high-purity solvents and additives.

  • Detector Settings: Optimize the UV wavelength for this compound detection to improve sensitivity and reduce baseline noise.

Q3: I am having trouble separating this compound from its degradation products. What can I do?

A3: Achieving good separation between the parent compound and its degradation products can be challenging. Consider the following:

  • Gradient Elution: A gradient elution program, starting with a weaker mobile phase and gradually increasing the organic solvent concentration, can often improve the resolution of closely eluting peaks.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to find the one that provides the best selectivity for your analytes.

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid, acetic acid) or a buffer to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like this compound and its degradation products.

Quantitative Data Summary

Table 1: Effect of pH on the Hydrolysis Half-life (t½) of Nicosulfuron at 25°C.

pHHalf-life (days)
518
7Stable
9Stable

Source: Data for the related sulfonylurea herbicide, Nicosulfuron.[1]

Table 2: Effect of Acid and Base Concentration on the Degradation of Nicosulfuron after 7 Days.

Condition% Degradation
0.01 N HCl4.18
0.10 N HCl6.77
1.0 N HCl76.21
0.01 N NaOH3.10
0.10 N NaOH5.44
1.0 N NaOH13.81

Source: Data for the related sulfonylurea herbicide, Nicosulfuron.[1]

Experimental Protocols

Protocol 1: General Procedure for a Hydrolysis Study of this compound

This protocol provides a general framework for assessing the hydrolytic stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spiking of Buffer Solutions: Spike the buffer solutions with the this compound stock solution to achieve a final concentration suitable for your analytical method (e.g., 1-10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Incubate the spiked buffer solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.

  • Sample Analysis: Analyze the samples immediately by a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the regression line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis influences rate Temp Temperature Temp->Hydrolysis influences rate Light Light Exposure Photolysis Photolysis Light->Photolysis induces Degradation Degradation Hydrolysis->Degradation Photolysis->Degradation This compound This compound in Solution This compound->Degradation Products Degradation Products (e.g., Pyridine Sulfonamide, Pyrimidine Amine) Degradation->Products

Caption: Factors influencing this compound degradation pathways.

cluster_workflow Experimental Workflow for Stability Study prep_solutions Prepare Buffered This compound Solutions (pH 4, 7, 9) incubation Incubate at Constant Temperature (in the dark) prep_solutions->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze by HPLC or LC-MS/MS sampling->analysis data_analysis Determine Degradation Rate and Half-life analysis->data_analysis

Caption: Workflow for a this compound hydrolysis study.

This compound This compound C₁₄H₁₅N₅O₅S Cleavage Hydrolysis (Cleavage of Sulfonylurea Bridge) This compound->Cleavage Product1 Pyridine Sulfonamide Derivative Cleavage->Product1 Product2 Pyrimidine Amine Derivative Cleavage->Product2

Caption: General degradation pathway of this compound.

References

Monosulfuron Degradation During Long-Term Sample Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monosulfuron (B609224). The information addresses common issues related to the degradation of this compound during long-term sample storage, ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during long-term storage?

A1: this compound, a sulfonylurea herbicide, is susceptible to degradation influenced by several factors. The primary drivers of degradation during storage are temperature, pH, and moisture. Elevated temperatures can accelerate hydrolysis and other degradation reactions. The pH of the sample matrix is critical, as sulfonylurea herbicides generally exhibit pH-dependent hydrolysis, with faster degradation typically occurring in acidic and alkaline conditions compared to neutral pH. The presence of moisture can facilitate hydrolytic degradation pathways.

Q2: What are the recommended storage conditions for ensuring the stability of this compound in samples?

A2: To minimize degradation, it is recommended to store samples containing this compound at or below -18°C. Samples should be stored in tightly sealed, inert containers to prevent moisture ingress and sublimation. It is also advisable to minimize freeze-thaw cycles, as these can accelerate degradation. For optimal stability, especially for long-term storage, flash-freezing samples in liquid nitrogen before transferring to a -80°C freezer is a good practice.

Q3: How long can I store samples containing this compound before significant degradation occurs?

A3: The duration for which this compound remains stable in stored samples is dependent on the storage conditions and the sample matrix. While specific long-term stability data for this compound is not extensively published, data from related sulfonylurea herbicides suggest that at ≤ -18°C, the compound can be stable for several months to over a year. However, it is crucial to conduct in-house stability studies to establish a reliable storage period for your specific sample types and storage conditions.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for sulfonylurea herbicides like this compound is the cleavage of the sulfonylurea bridge. This hydrolysis leads to the formation of two main types of degradation products: a substituted pyridine (B92270) or pyrimidine (B1678525) sulfonamide and a substituted pyrimidine or triazine amine. For this compound, the expected primary degradation products would be a corresponding sulfonamide and aminopyrimidine.

Q5: How can I analyze for this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most common and effective analytical technique for the quantitative analysis of this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately quantified in the presence of its degradants.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected concentrations of this compound in stored samples.

Possible Cause Troubleshooting Step
Sample Degradation 1. Verify Storage Conditions: Confirm that samples were consistently stored at or below -18°C. Check temperature logs of freezers. 2. Review Sample Handling: Assess the sample collection, processing, and storage procedures for any steps that might have introduced heat, excessive light, or contamination. Minimize the time samples spend at room temperature during processing. 3. Conduct a Stability Study: If not already done, perform a short-term stability study by analyzing freshly prepared samples and samples stored for a defined period to quantify the degradation rate under your specific conditions.
Analytical Method Issues 1. Method Validation: Ensure the analytical method is validated for specificity, linearity, accuracy, and precision and is stability-indicating. 2. Check for Co-elution: Degradation products may co-elute with the parent this compound peak, leading to inaccurate quantification. Use a mass spectrometer or a photodiode array detector to check for peak purity.
Extraction Inefficiency 1. Optimize Extraction: Re-evaluate the extraction procedure to ensure it is efficient for both fresh and aged samples. The binding of this compound to the sample matrix may change over time.

Problem 2: Appearance of unknown peaks in the chromatogram of stored samples.

Possible Cause Troubleshooting Step
Formation of Degradation Products 1. Peak Identification: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of this compound degradation products. 2. Forced Degradation Study: Perform a forced degradation study (e.g., acid, base, and oxidative stress) on a this compound standard to generate degradation products and compare their retention times and mass spectra with the unknown peaks in your samples.
Contamination 1. Analyze Blanks: Analyze extraction blanks and solvent blanks to rule out contamination from solvents, reagents, or labware. 2. Review Sample Handling: Scrutinize the entire sample handling process for potential sources of contamination.

Quantitative Data Summary

While specific quantitative data for this compound degradation under various long-term storage conditions is limited in publicly available literature, the following table provides analogous data for other sulfonylurea herbicides, which can serve as a general guide.

Table 1: Stability of Selected Sulfonylurea Herbicides Under Different Storage Conditions.

HerbicideMatrixStorage Temperature (°C)Duration% Recovery / Half-life
NicosulfuronAqueous Solution (pH 5)2524 daysHalf-life
NicosulfuronAqueous Solution (pH 7 & 9)25>365 daysHalf-life
ChlorsulfuronSoil2520 daysHalf-life
Bensulfuron-methylPlant Growth Medium4 (dark)3 weeksNo significant degradation
Bensulfuron-methylPlant Growth Medium23 (with light)3 weeksSignificant degradation

Note: This table is compiled from various sources and is intended for illustrative purposes. It is crucial to conduct specific stability studies for this compound in your matrix of interest.

Experimental Protocols

Protocol 1: Long-Term Storage Stability Study of this compound in Soil Samples

1. Objective: To determine the stability of this compound in soil samples stored at -20°C over a period of 12 months.

2. Materials:

  • This compound analytical standard
  • Control soil samples (free of this compound)
  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)
  • Fortification solution of this compound in a suitable solvent
  • -20°C freezer
  • Analytical balance, vortex mixer, centrifuge
  • HPLC-UV/MS system

3. Procedure:

  • Fortification: Weigh 10 g aliquots of control soil into individual, labeled amber glass vials. Fortify each aliquot with a known amount of this compound solution to achieve a final concentration relevant to your study (e.g., 1 mg/kg).
  • Time Zero Analysis (T0): Immediately after fortification, extract and analyze a set of samples (n=3) to establish the initial concentration.
  • Storage: Place the remaining fortified samples in a -20°C freezer.
  • Sampling Intervals: At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples (n=3) from the freezer.
  • Sample Extraction:
  • Allow samples to thaw at room temperature.
  • Add 20 mL of acetonitrile and vortex for 2 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.
  • Analysis: Analyze the extracts using a validated stability-indicating HPLC method.
  • Data Evaluation: Calculate the mean concentration of this compound at each time point. Express the stability as the percentage of the initial concentration remaining.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or MS detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B
  • 15-18 min: 90% B
  • 18-20 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: 240 nm (UV) or full scan/SIM mode (MS).

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
  • Analyze the stressed samples using the developed HPLC method to ensure the degradation products are well-separated from the parent peak.

Visualizations

Monosulfuron_Degradation_Pathway This compound This compound (Sulfonylurea Herbicide) Hydrolysis Hydrolysis (Cleavage of Sulfonylurea Bridge) This compound->Hydrolysis Product1 Substituted Pyridine/Pyrimidine Sulfonamide Hydrolysis->Product1 Product2 Substituted Pyrimidine/Triazine Amine Hydrolysis->Product2

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points A Sample Collection B Fortification with this compound A->B C Storage at ≤ -18°C B->C D Sample Extraction C->D T=0, 1, 3, 6, 9, 12 months E HPLC-UV/MS Analysis D->E F Data Evaluation E->F

Caption: Workflow for a long-term storage stability study.

Caption: Logical troubleshooting flow for inconsistent results.

Enhancing Monosulfuron efficacy with different surfactant formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of Monosulfuron (B609224) efficacy using different surfactant formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic herbicide belonging to the sulfonylurea chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for protein synthesis and plant growth.[1][2] By blocking the ALS enzyme, this compound halts cell division and subsequent growth in susceptible weeds, leading to symptoms like chlorosis (yellowing) and necrosis (tissue death), particularly at the growing points.[2]

Q2: Why is it necessary to use a surfactant with this compound?

A2: Using a surfactant, also known as an adjuvant, is crucial for optimizing the performance of post-emergence herbicides like this compound.[3][4] Plant leaves possess a waxy cuticle that naturally repels water-based herbicide solutions, causing spray droplets to bead up and roll off.[5] Surfactants are surface-active agents that reduce the surface tension of the spray solution.[6][7] This action improves the spreading and wetting of the herbicide on the leaf surface, which increases the contact area and enhances the penetration and absorption of this compound through the cuticle.[4][5][7]

Q3: What are the different types of surfactants, and which are recommended for sulfonylurea herbicides like this compound?

A3: Surfactants are generally categorized by their ionic charge in water:

  • Non-ionic Surfactants (NIS): Have no electrical charge. They are the most commonly recommended type for sulfonylurea herbicides because they are versatile and less likely to react with the herbicide's active ingredient.[7]

  • Anionic Surfactants: Carry a negative charge.

  • Cationic Surfactants: Carry a positive charge. These have been shown to enhance the efficacy of some herbicides, like glyphosate (B1671968).[8]

  • Amphoteric Surfactants: Can carry a positive or negative charge depending on the pH.

For sulfonylurea herbicides, including this compound and Tribenuron, product labels generally recommend the use of a non-ionic surfactant.[9] Methylated seed oils (MSO) and crop oil concentrates (COC), which are often blends containing non-ionic surfactants, can also be highly effective, particularly under adverse environmental conditions.[9]

Q4: How does surfactant concentration impact the efficacy of this compound?

A4: Surfactant concentration is a critical factor that must be optimized.[10] Using too little surfactant may not sufficiently reduce surface tension, leading to poor coverage and reduced herbicide uptake. Conversely, an excessively high concentration does not always lead to better results and can sometimes increase the risk of crop injury (phytotoxicity). The optimal concentration provides a balance between maximizing weed control and ensuring crop safety. It is essential to follow the herbicide and adjuvant product labels for recommended rates, which are often expressed as a percentage of the total spray volume (% v/v).[10]

Troubleshooting Guide

Q5: I've applied this compound with a recommended surfactant but am still seeing poor weed control. What are the potential causes?

A5: Several factors can contribute to reduced herbicide efficacy, even when a surfactant is used. Consider the following:

  • Weed Growth Stage and Condition: Herbicides are most effective on young, actively growing weeds.[11] Weeds that are mature or under stress from drought or temperature extremes are harder to control.

  • Environmental Conditions: Sulfonylurea herbicides perform best in warm, moist conditions that encourage active plant growth.[2] Rainfall shortly after a post-emergence application can wash the product off the leaves before it can be absorbed.[11]

  • Application Errors: Incorrect calibration of spray equipment, improper water volume, or using the wrong spray nozzles can lead to poor coverage.[2][11] Ensure equipment is calibrated to deliver the recommended spray volume (e.g., 10 or more gallons per acre) at the correct pressure.[2]

  • Herbicide Resistance: Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations.[2] If you suspect resistance, it is crucial to conduct a resistance assay (see Experimental Protocols).

  • Water Quality: The quality of the water used for the spray solution can impact performance. Hard water containing cations like calcium and magnesium can sometimes antagonize herbicide activity.

Q6: My experiment is showing signs of crop phytotoxicity (injury) after application. What could be the cause?

A6: Crop injury can occur for several reasons:

  • Incorrect Adjuvant Choice: Some adjuvants or surfactant types can be more "aggressive," increasing uptake in both the weeds and the crop, potentially leading to injury. Always use a surfactant type recommended on the this compound label.

  • High Surfactant/Herbicide Rate: Exceeding the recommended concentration of the surfactant or the herbicide can overwhelm the crop's ability to metabolize the active ingredient, resulting in damage.[11]

  • Environmental Stress: Applying the herbicide to a crop that is already under stress (e.g., from drought, heat, or disease) can increase its susceptibility to injury.

Q7: My tank-mix solution containing this compound, a surfactant, and another pesticide is showing precipitation or separation. How can I resolve this?

A7: Physical incompatibility in a tank mix can clog spray nozzles and lead to uneven application.

  • Jar Test: Before mixing a full batch, always perform a "jar test" to check for compatibility.[2] This involves mixing proportionate amounts of all components in a clear jar to see if any precipitation, clumping, or separation occurs.

  • Mixing Order: The order in which components are added to the tank is critical. A common recommendation is to fill the tank with half the water, begin agitation, add compatibility agents (if any), add dry formulations (like wettable powders or dispersible granules), allow them to disperse, add liquid formulations, add emulsifiable concentrates, add the surfactant, and finally add the remaining water. Always consult product labels for specific mixing instructions.

Quantitative Data Summary

The following tables provide examples of how surfactant choice and concentration can influence herbicide efficacy. Note: Data for this compound is limited; these tables use data from other herbicides to illustrate the principles.

Table 1: Example of Surfactant Type and Concentration on Herbicide Efficacy (Based on data for Metsulfuron methyl + Sulfosulfuron on Phalaris minor)

Surfactant TypeConcentration (% v/v)ED₅₀ (g a.i./ha)¹ED₉₀ (g a.i./ha)²
Control (None)0.016.7432.22
Citogate (NIS)0.25.8613.34

¹ED₅₀: The effective dose required to control 50% of the weed population. ²ED₉₀: The effective dose required to control 90% of the weed population. (Data adapted from a 2016 study on Metsulfuron methyl + Sulfosulfuron)[12]

Table 2: Example of Surfactant Impact on Weed Biomass Reduction (Based on data for Glufosinate (B12851) + Glyphosate on Palmer amaranth (B1665344) in a field study)

TreatmentSurfactant AddedBiomass Reduction (%)
Glufosinate + GlyphosateNo< 20%
Glufosinate + GlyphosateYes (Anionic Surfactant)46%

(Data adapted from a 2021 study on glufosinate and glyphosate mixtures)[13]

Experimental Protocols & Visualizations

Protocol 1: Greenhouse Assay for Evaluating Surfactant Efficacy with this compound

This protocol outlines a standard method for comparing the performance of different surfactant formulations in enhancing this compound's efficacy under controlled conditions.

  • Plant Propagation: Grow a target weed species (e.g., Acalypha australis)[1] in individual pots filled with a standard potting mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 leaf stage.

  • Treatment Preparation:

    • Prepare a stock solution of this compound.

    • For each surfactant to be tested, prepare a series of spray solutions containing a sub-lethal rate of this compound (a rate that provides marginal, but not complete, weed control on its own). This allows for the enhancing effect of the surfactant to be clearly observed.[3]

    • Add the different surfactants at a range of concentrations (e.g., 0.1%, 0.25%, 0.5% v/v) to the this compound solution.

    • Include two control groups: an untreated control (sprayed with water only) and a this compound-only control (no surfactant).

  • Herbicide Application:

    • Use a research-grade cabinet sprayer calibrated to deliver a precise spray volume (e.g., 200 L/ha) to ensure uniform application.

    • Randomly assign treatments to the pots. Include at least four replicates for each treatment.

  • Data Collection:

    • After a set period (e.g., 21 days after treatment), visually assess weed control using a 0-100% scale (where 0 = no effect and 100 = complete plant death).

    • Harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight and calculate the percent biomass reduction relative to the untreated control.

  • Statistical Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Conclusion A 1. Propagate Target Weeds to 2-4 Leaf Stage B 2. Prepare Herbicide & Surfactant Solutions A->B Ready for treatment C 3. Calibrate Sprayer & Apply Treatments B->C Spray solutions ready D 4. Maintain in Greenhouse (21 Days) C->D Post-application E 5. Visually Assess Control D->E Evaluation period ends F 6. Harvest & Measure Dry Biomass E->F G 7. Calculate % Biomass Reduction F->G H 8. Statistical Analysis & Determine Optimal Formulation G->H Quantitative data

Caption: Workflow for a greenhouse assay to evaluate surfactant efficacy.

Protocol 2: Troubleshooting Poor Efficacy Workflow

When encountering poor weed control, a systematic approach is necessary to identify the root cause. This logical workflow guides the troubleshooting process.

Troubleshooting_Workflow Start Start: Poor this compound Efficacy Observed Check_App 1. Review Application Parameters (Rate, Volume, Coverage, Timing) Start->Check_App App_OK Parameters Correct? Check_App->App_OK Fix_App Action: Recalibrate Sprayer, Adjust Technique, Re-apply App_OK->Fix_App No Check_Env 2. Review Environmental Conditions (Temp, Rain, Drought Stress) App_OK->Check_Env Yes Fix_App->Start Env_OK Conditions Optimal? Check_Env->Env_OK Fix_Env Action: Adjust Application Timing for Better Conditions Env_OK->Fix_Env No Check_Weed 3. Assess Weed Factors (Species, Growth Stage) Env_OK->Check_Weed Yes Fix_Env->Start Weed_OK Targeted Correctly? Check_Weed->Weed_OK Fix_Weed Action: Adjust Timing for Younger Weeds, Confirm Weed ID Weed_OK->Fix_Weed No Check_Resist 4. Suspect Herbicide Resistance? Weed_OK->Check_Resist Yes Fix_Weed->Start Resist_Test Action: Conduct Resistance Assay, Rotate Herbicide MOA Check_Resist->Resist_Test

Caption: A logical flowchart for troubleshooting poor herbicide efficacy.

Mechanism of Action & Surfactant Role

This diagram illustrates the biological pathway targeted by this compound and clarifies the physical role a surfactant plays in facilitating this process.

Mechanism_Diagram cluster_spray Herbicide Application cluster_action Cellular Action A Spray Droplet (this compound + Surfactant) B Waxy Leaf Cuticle A->B Contact C Surfactant reduces surface tension B->C Interaction D Improved Spreading, Wetting & Penetration C->D E This compound Translocates to Growing Point D->E Increased Absorption F ALS Enzyme E->F Targets I Inhibition G Amino Acid Synthesis H Protein Synthesis & Plant Growth G->H Required for I->G Blocks

Caption: How surfactants aid this compound in inhibiting the ALS enzyme.

References

Addressing Monosulfuron cross-reactivity in immunoassay-based detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassay-based detection of Monosulfuron.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound detection?

A competitive immunoassay is a common format for detecting small molecules like this compound. In this assay, unlabeled this compound in a sample competes with a labeled this compound conjugate (e.g., enzyme-linked) for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less labeled conjugate binding to the antibody, leading to a weaker signal.

Q2: What are the most common causes of unexpected results in a this compound immunoassay?

Unexpected results in a this compound immunoassay can arise from several factors, including:

  • Cross-reactivity: Antibodies raised against this compound may also bind to other structurally similar compounds, leading to false-positive results.

  • Matrix effects: Components in the sample matrix (e.g., soil extracts, water samples) can interfere with the antibody-antigen binding, affecting assay accuracy.[1]

  • Procedural errors: Incorrect dilutions, improper washing, or incorrect incubation times and temperatures can all lead to inaccurate results.

  • Reagent issues: Expired or improperly stored reagents can result in a loss of assay performance.

Q3: What is cross-reactivity and how can it affect my this compound immunoassay?

Cross-reactivity occurs when the antibody in the immunoassay binds to compounds other than this compound. This is a common issue when detecting sulfonylurea herbicides due to their structural similarities. If a cross-reacting compound is present in the sample, it will compete with the labeled this compound for antibody binding, leading to an overestimation of the this compound concentration (a false-positive result). The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (this compound).

Troubleshooting Guide

Issue 1: High Background or False-Positive Results

High background or results indicating the presence of this compound in a known negative sample can be a significant issue.

Possible Cause Recommended Solution
Cross-reactivity with other sulfonylurea herbicides Analyze the sample using a confirmatory method such as liquid chromatography-mass spectrometry (LC-MS) to identify the interfering compound. If a specific cross-reactant is identified, consider using a more specific antibody or a sample cleanup procedure to remove the interfering compound.
Insufficient washing Increase the number of wash steps and the volume of wash buffer used. Ensure that the wells are completely emptied between each wash.[2][3]
Contaminated reagents or samples Use fresh, high-purity reagents and ensure that samples are collected and stored properly to avoid contamination.
Non-specific binding Optimize the blocking buffer concentration and incubation time. Consider using a different blocking agent.
Issue 2: No Signal or Weak Signal

A lack of signal, even in positive control wells, indicates a problem with the assay's detection mechanism.

Possible Cause Recommended Solution
Inactive enzyme conjugate Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh conjugate solution for each assay.
Incorrect reagent addition Double-check the assay protocol to ensure all reagents were added in the correct order and volume.
Expired or improperly prepared substrate Use a fresh substrate solution and ensure it is prepared according to the manufacturer's instructions.
Insufficient incubation time or incorrect temperature Optimize the incubation times and temperatures as specified in the protocol. Ensure consistent temperature across the microplate.[3]
Issue 3: Poor Precision (High Coefficient of Variation - CV)

High variability between replicate wells can make it difficult to obtain reliable quantitative data.

Possible Cause Recommended Solution
Inaccurate pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[2]
Inconsistent washing Use an automated plate washer if available, or ensure manual washing is performed consistently across all wells.
Edge effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature variations. Fill the outer wells with buffer or water.
Improper mixing of reagents Ensure all reagents are thoroughly mixed before being added to the wells.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Detection

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

Materials:

  • Microtiter plate coated with anti-Monosulfuron antibody

  • This compound standard solutions

  • This compound-horseradish peroxidase (HRP) conjugate

  • Sample diluent

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards by serial dilution in the sample diluent. Dilute unknown samples to fall within the range of the standard curve.

  • Addition of Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer, ensuring all wells are completely filled and emptied during each wash.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Cross-Reactivity Assessment

To determine the specificity of the anti-Monosulfuron antibody, its cross-reactivity with other structurally related compounds should be evaluated.

Procedure:

  • Prepare standard curves for this compound and each of the potentially cross-reacting compounds (e.g., other sulfonylurea herbicides) using the competitive ELISA protocol described above.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the cross-reactivity (CR) percentage for each compound using the following formula: CR (%) = (IC50 of this compound / IC50 of competing compound) x 100

Example Cross-Reactivity Data for a Sulfonylurea Herbicide Immunoassay:

The following table provides an example of cross-reactivity data from an immunoassay developed for the sulfonylurea herbicide Metsulfuron-methyl. This illustrates the type of data that should be generated to assess the specificity of a this compound immunoassay.

CompoundCross-Reactivity (%)
Metsulfuron-methyl100
Sulfometuron43
Cinosulfuron16
Triasulfuron10
Chlorsulfuron<1
Bensulfuron-methyl<1
Data adapted from a study on Metsulfuron-methyl immunoassay and is for illustrative purposes only.[1]

Visual Guides

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Std_Prep Prepare this compound Standards Add_Std_Sample Add Standards/Samples to Antibody-Coated Plate Std_Prep->Add_Std_Sample Sample_Prep Prepare Samples Sample_Prep->Add_Std_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Std_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate_Conc Calculate Sample Concentrations Std_Curve->Calculate_Conc Troubleshooting_Logic Start Unexpected Results High_BG High Background/ False Positives Start->High_BG No_Signal No/Weak Signal Start->No_Signal Poor_Precision Poor Precision Start->Poor_Precision Cross_Reactivity Check for Cross-Reactivity (LC-MS) High_BG->Cross_Reactivity Yes Washing1 Improve Washing Protocol High_BG->Washing1 No Reagents2 Check Reagents (Enzyme, Substrate) No_Signal->Reagents2 Yes Protocol1 Verify Protocol Steps No_Signal->Protocol1 No Pipetting Verify Pipetting Accuracy Poor_Precision->Pipetting Yes Washing2 Ensure Consistent Washing Poor_Precision->Washing2 No Reagents1 Check Reagent Quality Washing1->Reagents1 Incubation Check Incubation Time/Temp Protocol1->Incubation Edge_Effects Address Edge Effects Washing2->Edge_Effects

References

Technical Support Center: Monosulfuron Field Trial Implementation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monosulfuron (B609224) field trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the implementation of field trials with this compound.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and solutions to common problems that may arise during your this compound field trials.

Efficacy Issues

Q1: Why am I observing poor weed control after applying this compound?

A1: Poor weed control can be attributed to several factors:

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. Application to mature or stressed weeds may result in reduced efficacy.

  • Application Timing and Technique: Incorrect timing of application or improper spraying technique can lead to inadequate coverage of the target weeds.[1]

  • Environmental Conditions: Factors such as rainfall shortly after application, low temperatures, or drought stress can negatively impact the absorption and translocation of the herbicide.[2]

  • Weed Resistance: The target weed population may have developed resistance to ALS (acetolactate synthase) inhibiting herbicides like this compound.[3][4][5]

  • Soil Properties: Soil pH can influence the availability and degradation rate of sulfonylurea herbicides.[6][7]

Q2: How can I improve the efficacy of my this compound application?

A2: To enhance the effectiveness of this compound:

  • Optimize Application Timing: Apply when weeds are in the early stages of growth and are not under environmental stress.

  • Use Adjuvants: The addition of appropriate adjuvants, such as non-ionic surfactants (NIS) or methylated seed oils (MSO), can improve spray retention, droplet spread, and herbicide uptake by the weed.[8][9][10][11]

  • Ensure Proper Equipment Calibration: Calibrate your sprayer to ensure the correct dosage and uniform coverage.

  • Consider Tank Mixtures: Tank-mixing this compound with other herbicides with different modes of action can broaden the weed control spectrum and help manage resistance.[6][12][13][14] Always check for compatibility before mixing.

  • Monitor Weather Conditions: Avoid application when rain is forecasted. A rain-free period is necessary for the herbicide to be absorbed by the plant.

Crop Safety and Phytotoxicity

Q3: What are the typical symptoms of this compound injury on crops?

A3: this compound is an ALS inhibitor. Symptoms of injury in susceptible crops, such as certain maize varieties, can include:

  • Stunting: A general reduction in plant growth.[15][16]

  • Chlorosis: Yellowing of the leaves, particularly the newer growth.[15][16][17]

  • Necrosis: Browning and death of plant tissues.[15][17]

  • Purplish Discoloration: Veins on the underside of leaves may turn reddish or purple.[16][17]

  • Root Inhibition: "Bottle-brush" appearance of roots due to the inhibition of lateral root growth.[16]

Q4: How can I differentiate this compound injury from other crop stressors?

A4: Diagnosing herbicide injury requires careful observation. Look for patterns in the field. Herbicide injury often appears in streaks or patches that correspond to sprayer overlaps or drift.[18] Compare the symptoms to known nutrient deficiencies or disease symptoms for the specific crop. If in doubt, soil and tissue analysis can help confirm the presence of the herbicide.

Q5: What should I do if I observe phytotoxicity in my trial?

A5: If you suspect this compound-induced phytotoxicity:

  • Document the Injury: Take detailed notes and photographs of the symptoms and the pattern of injury in the field.

  • Collect Samples: Take soil and plant tissue samples from both affected and unaffected areas for analysis.

  • Review Application Records: Check your spray logs to confirm the application rate, timing, and environmental conditions.

  • Consult an Expert: Contact a local agronomist or weed science specialist for assistance in diagnosing the issue.

Weed Resistance

Q6: How do I know if the weeds in my trial are resistant to this compound?

A6: The primary indicator of resistance is the failure to control a weed species that is normally susceptible to this compound, while other susceptible weed species in the same area are effectively controlled.[3][19] To confirm resistance, you can conduct a whole-plant bioassay.

Q7: What are the strategies for managing herbicide-resistant weeds?

A7: To manage and prevent the development of herbicide-resistant weeds:

  • Rotate Herbicides: Use herbicides with different modes of action in rotation.[3][4][5]

  • Use Tank Mixtures: Apply tank mixes of herbicides with different modes of action that are both effective against the target weed.[3][4][5]

  • Incorporate Non-Chemical Control Methods: Utilize integrated weed management (IWM) practices such as cultivation, crop rotation, and cover crops.[4]

  • Prevent Seed Production: Control any surviving weeds to prevent them from setting seed and contributing to the resistant weed seed bank.[3]

Data Presentation

Table 1: Efficacy of this compound on Selected Weed Species
Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Control (%)Growth Stage at ApplicationReference
Acalypha australis L.Copperleaf15 - 60Strong InhibitionNot Specified[20][21]
Echinochloa phyllopogonRice Barnyard Grass15 - 60Lower InhibitionNot Specified[20][21]
Table 2: IC50 Values of this compound for Different Maize Cultivars
Maize CultivarIC50 (µg/kg)Tolerance LevelReference
CAU 313885Most Tolerant[20][21]
Yedan 136.4Most Sensitive[20][21]

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound Efficacy

This protocol outlines the steps for conducting a field trial to assess the efficacy of this compound on a target weed population.

1. Trial Planning and Design:

  • Define Objectives: Clearly state the primary objectives of the trial (e.g., determine the effective dose of this compound for a specific weed, evaluate crop tolerance).

  • Select a Suitable Site: Choose a field with a uniform and sufficient population of the target weed species. The soil type and environmental conditions should be representative of the intended use area.[22]

  • Experimental Design: Use a randomized complete block design (RCBD) with a minimum of three to four replications.[23]

  • Treatments: Include a range of this compound application rates, a weedy check (untreated), and a weed-free check (manual weeding).[23] Consider including a commercial standard herbicide for comparison.

  • Plot Size: Ensure plots are large enough to minimize edge effects and allow for accurate application and assessment.

2. Trial Implementation:

  • Land Preparation: Prepare the land according to standard agricultural practices for the crop being grown.

  • Planting: Sow the crop at the recommended seeding rate and row spacing.

  • Herbicide Application:

    • Calibrate the sprayer accurately before application to ensure the intended dose is delivered. A CO2-pressurized backpack sprayer is often used for small plot research.[3]

    • Apply this compound at the appropriate weed and crop growth stage as defined in the protocol.

    • Record all application details, including date, time, weather conditions (temperature, humidity, wind speed), and sprayer settings.

3. Data Collection and Assessment:

  • Weed Control Efficacy:

    • Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT). Use a rating scale of 0% (no control) to 100% (complete control) relative to the untreated check.

    • At the end of the assessment period, collect weed biomass from a defined area (e.g., a 1m x 1m quadrat) within each plot. Dry the weed samples to a constant weight to determine the dry biomass.

  • Crop Phytotoxicity:

    • Visually assess crop injury at the same intervals as the weed control assessments. Use a rating scale of 0% (no injury) to 100% (complete crop death).[22] Note any symptoms such as stunting, chlorosis, or necrosis.

  • Yield Data: Harvest the crop from the center rows of each plot to avoid edge effects. Measure the grain yield and adjust for moisture content.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on weed control, crop phytotoxicity, and yield.

  • Use a mean separation test (e.g., LSD or Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Troubleshooting Workflow for Poor this compound Efficacy

Monosulfuron_Troubleshooting start Poor Weed Control Observed check_application Review Application Records start->check_application check_environment Assess Environmental Conditions start->check_environment check_weeds Examine Weed Characteristics start->check_weeds sub_app_rate Incorrect Rate? check_application->sub_app_rate Rate sub_app_timing Wrong Timing/Growth Stage? check_application->sub_app_timing Timing sub_app_coverage Poor Coverage? check_application->sub_app_coverage Coverage sub_env_rain Rainfall Soon After Application? check_environment->sub_env_rain Rain sub_env_stress Drought/Temperature Stress? check_environment->sub_env_stress Stress sub_env_soil Adverse Soil pH? check_environment->sub_env_soil Soil sub_weeds_size Weeds Too Large/Mature? check_weeds->sub_weeds_size Size sub_weeds_species Tolerant Weed Species? check_weeds->sub_weeds_species Species check_resistance Suspect Herbicide Resistance? conduct_bioassay Conduct Resistance Bioassay check_resistance->conduct_bioassay Yes optimize_application Optimize Future Applications: - Adjust Rate/Timing - Improve Coverage - Add Adjuvant check_resistance->optimize_application No sub_app_rate->check_resistance sub_app_timing->check_resistance sub_app_coverage->check_resistance sub_env_rain->check_resistance sub_env_stress->check_resistance sub_env_soil->check_resistance sub_weeds_size->check_resistance sub_weeds_species->check_resistance resistance_yes Yes resistance_no No implement_iwm Implement Integrated Weed Management (IWM) Strategies conduct_bioassay->implement_iwm

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

References

Technical Support Center: Refining Solid-Phase Extraction of Monosulfuron from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) methods for the analysis of Monosulfuron from water samples.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound from aqueous matrices.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Q1: My recovery of this compound is consistently low. What are the likely causes and how can I improve it? 1. Incorrect Sample pH: this compound is a sulfonylurea herbicide, and its retention on reversed-phase sorbents is highly pH-dependent. If the sample pH is too high, the analyte will be ionized and poorly retained. 2. Inappropriate Sorbent Selection: The chosen SPE sorbent may not have sufficient affinity for this compound. 3. Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. 4. Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. 5. High Flow Rate: A fast flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent.[1]1. Adjust Sample pH: Acidify the water sample to a pH of 3.0 using an acid like formic or phosphoric acid to ensure this compound is in its neutral form, maximizing retention on non-polar sorbents like C18.[2] 2. Select an Appropriate Sorbent: For sulfonylurea herbicides, polymeric sorbents like Oasis HLB often provide excellent recoveries. C18 cartridges are also commonly used and can be effective with proper method optimization.[3][4] 3. Optimize Elution Solvent: Increase the organic solvent content (e.g., methanol (B129727) or acetonitrile) in the elution solvent. A mixture of methanol and ethyl acetate (B1210297) (e.g., 70:30 v/v) can also be effective.[2] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent to aid in the desorption of the analyte. 4. Reduce Sample Volume or Increase Sorbent Mass: If overloading is suspected, either decrease the volume of the water sample being loaded or use an SPE cartridge with a larger sorbent mass. 5. Control Flow Rate: Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) to allow for adequate interaction between this compound and the sorbent.[1]
Poor Reproducibility Q2: I am observing significant variability in my recovery results between replicate samples. What could be causing this inconsistency? 1. Inconsistent Sample pH: Small variations in the final pH of the water samples can lead to significant differences in retention and recovery. 2. Variable Flow Rates: Inconsistent flow rates during the SPE steps, particularly sample loading and elution, can affect the extraction efficiency. 3. Cartridge Drying Out: If using a silica-based sorbent like C18, allowing the cartridge to dry out after conditioning and before sample loading can lead to poor and irreproducible recoveries. 4. Incomplete Elution: If the elution volume is insufficient, the analyte may not be completely removed from the sorbent in every replicate.1. Precise pH Adjustment: Use a calibrated pH meter to ensure the pH of each water sample is consistently adjusted to the target value. 2. Use of a Vacuum Manifold or Automated System: Employ a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates across all samples. 3. Maintain Sorbent Wetting: For silica-based cartridges, ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded. Polymeric sorbents like Oasis HLB are less susceptible to this issue.[5] 4. Ensure Complete Elution: Use a sufficient volume of elution solvent and consider a two-step elution to ensure all the analyte is recovered.
Matrix Effects/Interferences Q3: My final extract is not clean, and I suspect matrix interferences are affecting my analysis. How can I improve the cleanup? 1. Insufficient Washing Step: The wash solvent may not be strong enough to remove co-extracted matrix components without eluting the analyte. 2. Inappropriate Sorbent: The chosen sorbent may have a high affinity for interfering compounds in the water matrix. 3. Particulate Matter in the Sample: Suspended solids in the water sample can clog the SPE cartridge and contribute to a dirty extract.1. Optimize the Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. For reversed-phase SPE, this could be a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol). 2. Consider a Different Sorbent: If matrix effects are severe, switching to a more selective sorbent, such as a mixed-mode or a different polymeric sorbent, may be beneficial. 3. Pre-filter the Sample: Filter the water sample through a 0.45 µm filter before loading it onto the SPE cartridge to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from water samples using a reversed-phase SPE cartridge?

For sulfonylurea herbicides like this compound, acidifying the water sample to a pH of approximately 3.0 is recommended.[2] This ensures that the analyte is in its neutral, non-ionized form, which enhances its retention on non-polar sorbents such as C18 and polymeric phases through hydrophobic interactions.

Q2: Which type of SPE sorbent is best for this compound extraction?

Both C18 silica-based sorbents and polymeric sorbents like Oasis HLB have been successfully used for the extraction of sulfonylurea herbicides.[3][4] Polymeric sorbents often offer higher binding capacity and are less prone to drying out, which can lead to more robust and reproducible methods.[5] However, with proper method optimization, C18 cartridges can also provide good recoveries.

Q3: What are the recommended conditioning, washing, and elution solvents for a C18 cartridge when extracting this compound?

A general protocol would involve:

  • Conditioning: Sequentially pass methanol and then deionized water (acidified to the same pH as the sample) through the cartridge.

  • Washing: After loading the sample, wash the cartridge with a weak solvent mixture, such as 5-10% methanol in acidified water, to remove polar interferences.

  • Elution: Elute the retained this compound with a stronger organic solvent like methanol, acetonitrile, or a mixture of methanol and ethyl acetate.[2]

Q4: Can I reuse my SPE cartridges for this compound analysis?

It is generally not recommended to reuse SPE cartridges for trace analysis of pesticides, as this can lead to cross-contamination and inconsistent recoveries. For routine analysis, single-use cartridges ensure the highest level of accuracy and reproducibility.

Q5: My sample contains a high level of suspended solids. How should I pretreat it before SPE?

Water samples with significant particulate matter should be filtered prior to SPE to prevent clogging of the cartridge. A glass fiber filter or a 0.45 µm syringe filter is typically suitable for this purpose.

Quantitative Data Summary

The following tables summarize quantitative data for the solid-phase extraction of sulfonylurea herbicides from water samples. While specific data for this compound is limited in the literature, the data for structurally similar sulfonylureas provides a strong basis for method development.

Table 1: Recovery of Sulfonylurea Herbicides using Oasis HLB SPE Cartridges

HerbicideSpiked Concentration (ng/L)Mean Recovery (%)Relative Standard Deviation (%)
Nicosulfuron100955
Rimsulfuron100984
Thifensulfuron-methyl100926
Metsulfuron-methyl100974
General Range for 30 Sulfonylureas10079-115<6.1

Data adapted from a study on the analysis of 30 sulfonylurea herbicides in tap and leaching waters.[3]

Table 2: Optimization of SPE Parameters for a Multiclass Pesticide Analysis (including Sulfonylureas)

ParameterCondition 1Recovery Range (%)Condition 2Recovery Range (%)Optimal Condition
SPE Sorbent C1875.1 - 100.0Polymeric (SDB)54.0 - 98.0C18 or Polymeric (Oasis HLB)
Sample pH Acidified (e.g., pH 3.0)Generally HigherNeutral (pH 7.0)Generally LowerAcidified to pH 3.0
Elution Solvent MethanolGoodMethanol:Ethyl Acetate (70:30 v/v)63 - 116Methanol or Methanol:Ethyl Acetate
Elution Volume 3 mLSufficient in some cases6 mLOften improved3-6 mL

Data compiled from multiple sources for general pesticide and sulfonylurea analysis.[2]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from water samples based on established protocols for sulfonylurea herbicides.

Method 1: Solid-Phase Extraction using a C18 Cartridge

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove any suspended particles.

    • Adjust the pH of the filtered water sample to 3.0 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through a 200 mg/6 mL C18 SPE cartridge.

    • Pass 5 mL of deionized water (pH 3.0) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 3.0) to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL of methanol into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC analysis) for subsequent analysis.

Method 2: Solid-Phase Extraction using an Oasis HLB Cartridge

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm glass fiber filter.

    • Acidify the filtered water sample to pH 3.0 with formic acid.[2]

  • SPE Cartridge Conditioning (Optional for Oasis HLB):

    • While Oasis HLB is a water-wettable sorbent and may not strictly require conditioning, it is good practice to pass 5 mL of methanol followed by 5 mL of deionized water (pH 3.0) through the 200 mg/6 mL Oasis HLB cartridge.[5]

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 300 mL) onto the Oasis HLB cartridge at a flow rate of 5-10 mL/min.[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 3.0).

  • Elution:

    • Elute the this compound with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.[2]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 1 mL of a methanol:water (50:50 v/v) solution for LC-MS/MS analysis.[2]

Visualizations

Diagram 1: General Workflow for Solid-Phase Extraction of this compound

SPE_Workflow Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Acidify pH Adjustment (pH 3.0) Filter->Acidify Condition 1. Condition Sorbent (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (Acidified Water) Load->Wash Elute 4. Elute this compound (Organic Solvent) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound from water samples.

Diagram 2: Troubleshooting Logic for Low this compound Recovery in SPE

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_pH Is Sample pH ≈ 3.0? Start->Check_pH Adjust_pH Action: Acidify Sample Check_pH->Adjust_pH No Check_Sorbent Is Sorbent Appropriate? (C18 or Polymeric) Check_pH->Check_Sorbent Yes Adjust_pH->Check_Sorbent Change_Sorbent Action: Switch to Oasis HLB or optimize C18 Check_Sorbent->Change_Sorbent No Check_Elution Is Elution Solvent Strong Enough? Check_Sorbent->Check_Elution Yes Change_Sorbent->Check_Elution Strengthen_Elution Action: Increase % Organic or Add Modifier Check_Elution->Strengthen_Elution No Check_Flow_Rate Is Loading Flow Rate Slow? (~1-2 mL/min) Check_Elution->Check_Flow_Rate Yes Strengthen_Elution->Check_Flow_Rate Reduce_Flow_Rate Action: Decrease Flow Rate Check_Flow_Rate->Reduce_Flow_Rate No Success Recovery Improved Check_Flow_Rate->Success Yes Reduce_Flow_Rate->Success

Caption: A decision tree for troubleshooting low recovery of this compound during solid-phase extraction.

References

Technical Support Center: Mitigating Inconsistent Results in Monosulfuron Herbicidal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Monosulfuron herbicidal activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a sulfonylurea herbicide used for controlling broadleaf weeds.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[2][3] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and ultimately, plant death.[2]

Q2: What are the common symptoms of this compound phytotoxicity?

Symptoms of this compound phytotoxicity typically develop slowly and are most apparent in new growth.[4][5] Common symptoms include:

  • Stunted growth: The overall growth of the plant is significantly reduced.[1][6]

  • Chlorosis: Yellowing of the leaves, often starting at the leaf margins or in newer leaves.[1][5][6]

  • Necrosis: Browning and death of plant tissues, particularly at the leaf tips and margins.[1][5][6]

  • Leaf distortion: Leaves may appear curled, cupped, or malformed.[6][7]

  • Reddening or purpling of leaves: Discoloration of leaves can occur, especially under stress conditions.[2]

Q3: Why am I seeing inconsistent results in my this compound dose-response assays?

Inconsistent results in this compound dose-response assays can arise from a variety of factors, which can be broadly categorized as environmental, experimental, and biological.

  • Environmental Factors: Temperature, humidity, light intensity, soil pH, and soil organic matter can all significantly influence the uptake, translocation, and degradation of this compound.[8][9][10][11]

  • Experimental Protocol Variability: Inconsistencies in herbicide preparation, application technique, plant growth conditions, and assessment methods can lead to variable results.

  • Biological Factors: The species of the test plant, its growth stage, and the potential for herbicide resistance can all affect the observed herbicidal activity.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Possible Causes:

  • Uneven Herbicide Application: Inconsistent spray coverage or inaccurate pipetting of herbicide solutions.

  • Non-uniform Plant Material: Variations in plant size, age, or health at the time of treatment.

  • Inconsistent Environmental Conditions: Fluctuations in temperature, light, or humidity within the growth chamber or greenhouse.

  • Soil Heterogeneity: Differences in soil composition, pH, or organic matter content between pots.

Troubleshooting Steps:

  • Standardize Application Technique: Ensure spray nozzles are calibrated correctly for uniform coverage. For manual applications, use precise pipetting techniques and ensure even distribution on the soil or foliage.

  • Select Uniform Plants: Choose plants of the same age, size, and developmental stage for your experiments. Discard any plants that appear unhealthy or stressed.

  • Monitor and Control Environment: Maintain consistent temperature, humidity, and light cycles throughout the experiment. Use data loggers to track environmental conditions.

  • Homogenize Soil: Use a well-mixed, uniform soil batch for all replicates to minimize variability in soil properties.

Issue 2: Lower Than Expected Herbicidal Activity

Possible Causes:

  • Herbicide Degradation: this compound can degrade under certain conditions, such as high pH or exposure to UV light.[10][12]

  • Suboptimal Environmental Conditions: Low humidity and high temperatures can reduce herbicide uptake.[13][14]

  • Incorrect Herbicide Concentration: Errors in stock solution preparation or dilution calculations.

  • Plant Stress: Plants under stress (e.g., drought, nutrient deficiency) may have reduced metabolic activity, leading to decreased herbicide uptake and translocation.

  • Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.

Troubleshooting Steps:

  • Check Herbicide Solution: Prepare fresh herbicide solutions for each experiment. Store stock solutions appropriately, protected from light and extreme temperatures. Verify the pH of the spray solution, as sulfonylurea herbicides can be more effective at a slightly acidic to neutral pH.

  • Optimize Environmental Conditions: Maintain optimal growing conditions for the test plants. Higher humidity can enhance the uptake of foliar-applied herbicides.[13]

  • Verify Calculations: Double-check all calculations for herbicide concentrations.

  • Ensure Healthy Plants: Use healthy, actively growing plants for assays.

  • Test for Resistance: If resistance is suspected, include a known susceptible plant population as a positive control.

Issue 3: Higher Than Expected Herbicidal Activity or Crop Injury

Possible Causes:

  • Incorrectly High Herbicide Concentration: Errors in dilution calculations leading to a more concentrated application.

  • Use of Adjuvants: Certain adjuvants can significantly enhance the uptake and activity of this compound, potentially leading to phytotoxicity even at lower concentrations.[15]

  • Favorable Environmental Conditions: High humidity and moderate temperatures can increase herbicide absorption.[13][14]

  • Sensitive Plant Species or Growth Stage: The plant species or its developmental stage may be particularly sensitive to this compound.

Troubleshooting Steps:

  • Recalculate Concentrations: Carefully review all dilution calculations.

  • Evaluate Adjuvant Use: If using adjuvants, conduct preliminary tests to determine the optimal concentration that enhances efficacy without causing excessive phytotoxicity.

  • Monitor Environmental Conditions: Be aware that environmental conditions favoring active plant growth can also increase herbicide uptake and potential for injury.

  • Consult Literature for Plant Sensitivity: Research the known sensitivity of your test species to sulfonylurea herbicides.

Data Presentation: Quantitative Insights into this compound Activity

Table 1: Illustrative IC50 and I50 Values of this compound on Different Plant Species

Plant SpeciesAssay TypeParameterThis compound ConcentrationReference
Maize (Zea mays L.) cv. CAU 3138 (tolerant)Soil BioassayIC5085 µg/kg[1]
Maize (Zea mays L.) cv. Yedan 13 (sensitive)Soil BioassayIC506.4 µg/kg[1]
Acalypha australis L.Fresh Weight-Strong Inhibition[1]
Echinochloa phyllopogonFresh Weight-Weaker Inhibition[1]
Maize (Zea mays L.) cv. CAU 3138In vitro ALS InhibitionI5032 nmol/L[1]
Maize (Zea mays L.) cv. Yedan 13In vitro ALS InhibitionI5015 nmol/L[1]

Disclaimer: The values in the following tables are illustrative and based on general trends for sulfonylurea herbicides. Actual results for this compound may vary.

Table 2: Illustrative Impact of Environmental Factors on this compound Herbicidal Activity

FactorConditionExpected Impact on Herbicidal Activity
Temperature Low (e.g., 10°C)Decreased activity (slower uptake and translocation)
Optimal (e.g., 20-25°C)Optimal activity
High (e.g., >30°C)May decrease activity due to plant stress and rapid droplet drying
Relative Humidity Low (e.g., <40%)Decreased activity (reduced cuticle hydration, rapid droplet drying)
High (e.g., >70%)Increased activity (enhanced cuticle hydration, slower droplet drying)
Soil pH Acidic (pH < 6)Increased degradation, potentially lower persistence and activity
Neutral to Alkaline (pH > 7)Slower degradation, potentially higher persistence and activity
Soil Organic Matter LowHigher herbicide availability, potentially higher activity
HighIncreased herbicide adsorption, potentially lower availability and activity

Experimental Protocols

Protocol 1: this compound Dose-Response Bioassay on Acalypha australis

1. Plant Material and Growth Conditions:

  • Grow Acalypha australis seedlings in pots containing a standardized soil mix.

  • Maintain plants in a controlled environment with a 16/8 hour light/dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity.

  • Use plants at the 3-4 leaf stage for the assay.

2. Herbicide Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetone (B3395972) with 0.5% v/v Tween 20).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Include a solvent-only control.

3. Herbicide Application:

  • Apply the herbicide solutions to the foliage of the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Alternatively, for soil activity assessment, apply a known volume of each herbicide concentration evenly to the soil surface of each pot.

4. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess phytotoxicity using a rating scale (see Table 3).

  • Harvest the above-ground biomass and measure the fresh weight.

  • Calculate the percent inhibition of fresh weight for each concentration relative to the untreated control.

  • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 (the dose causing 50% growth reduction).

Table 3: Visual Phytotoxicity Rating Scale

Rating% InjuryDescription
00No effect
11-10Very slight stunting or chlorosis
211-25Slight stunting and/or chlorosis
326-40Moderate stunting, chlorosis, and/or some necrosis
441-60Significant stunting, chlorosis, and necrosis
561-75Severe stunting, extensive chlorosis and necrosis
676-90Very severe injury, plant near death
7>90Plant death
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

1. Enzyme Extraction:

  • Extract ALS from young, actively growing leaf tissue of the target plant species.

  • Homogenize the tissue in an ice-cold extraction buffer containing protease inhibitors.

  • Centrifuge the homogenate and use the supernatant containing the crude enzyme extract for the assay.

2. Assay Procedure:

  • The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction.

  • Set up reaction mixtures containing the enzyme extract, reaction buffer, cofactors (thiamine pyrophosphate, FAD, MgCl2), and pyruvate.

  • Add various concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

  • Incubate the reactions at a constant temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding sulfuric acid, which also decarboxylates the acetolactate to acetoin.

  • Develop a colored complex by adding creatine (B1669601) and α-naphthol and measure the absorbance at 530 nm.

3. Data Analysis:

  • Calculate the percent inhibition of ALS activity for each this compound concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the I50 value (the concentration causing 50% inhibition of enzyme activity).

Mandatory Visualizations

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Intermediates1 ... Acetolactate->Intermediates1 Intermediates2 ... Acetohydroxybutyrate->Intermediates2 Valine Valine Intermediates1->Valine Leucine Leucine Intermediates1->Leucine Isoleucine Isoleucine Intermediates2->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Binds to and inhibits Inhibition Inhibition Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Signaling pathway of this compound's mode of action via ALS inhibition.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis Plant_Growth 1. Grow uniform test plants Herbicide_Prep 2. Prepare this compound serial dilutions Application 3. Apply herbicide to plants Herbicide_Prep->Application Incubation 4. Incubate under controlled conditions Application->Incubation Visual_Assessment 5a. Visual Phytotoxicity Assessment Incubation->Visual_Assessment Biomass_Measurement 5b. Biomass Measurement Incubation->Biomass_Measurement Data_Analysis 6. Analyze data and determine GR50/IC50 Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis

Caption: General workflow for a this compound herbicidal activity bioassay.

Troubleshooting_Logic cluster_variability Troubleshoot Variability cluster_low_activity Troubleshoot Low Activity cluster_high_activity Troubleshoot High Activity Start Inconsistent Results Observed Check_Variability High variability between replicates? Start->Check_Variability Check_Activity Activity lower or higher than expected? Check_Variability->Check_Activity No Variability_Causes Check: - Application uniformity - Plant uniformity - Environmental consistency - Soil homogeneity Check_Variability->Variability_Causes Yes Low_Activity_Causes Check: - Herbicide degradation - Suboptimal environment - Incorrect concentration - Plant stress/resistance Check_Activity->Low_Activity_Causes Lower High_Activity_Causes Check: - Incorrect concentration - Adjuvant effects - Favorable environment - Plant sensitivity Check_Activity->High_Activity_Causes Higher

Caption: Logical troubleshooting flow for inconsistent this compound assay results.

References

Validation & Comparative

A Comparative Analysis of Monosulfuron Versus Other Sulfonylurea Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, a thorough understanding of the subtle yet significant differences between herbicidal compounds is paramount. This guide provides a detailed comparative analysis of Monosulfuron (B609224) against other prominent sulfonylurea herbicides, focusing on their mode of action, herbicidal efficacy, and crop selectivity. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like all sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and, consequently, plant growth and development.

The inhibition of ALS by sulfonylurea herbicides is a non-competitive, slow-binding process. The herbicide binds to a site on the enzyme distant from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring. This blockage leads to a rapid cessation of cell division in the meristematic regions (growing points) of susceptible plants, ultimately resulting in growth arrest, chlorosis, necrosis, and death.

Below is a diagram illustrating the signaling pathway initiated by sulfonylurea herbicides.

Sulfonylurea_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibition Other_SUs Other Sulfonylureas (Metsulfuron, Rimsulfuron, etc.) Other_SUs->ALS Inhibition Pyruvate Pyruvate + α-Ketobutyrate Pyruvate->ALS Substrate BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Cell_Division Cell Division (Meristems) Protein_Synthesis->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Symptoms Herbicidal Symptoms (Chlorosis, Necrosis, Death)

Sulfonylurea herbicide mode of action.

Comparative Efficacy: In Vitro ALS Inhibition

The intrinsic activity of sulfonylurea herbicides can be quantified by their ability to inhibit the ALS enzyme in vitro. The half-maximal inhibitory concentration (I50) is a common metric used for this purpose, with lower values indicating higher potency.

A comparative study on the in vitro inhibition of ALS from two different maize cultivars (CAU 3138 and Yedan 13) provides a direct comparison of this compound with Chlorsulfuron, Tribenuron-methyl, and Nicosulfuron.[1]

HerbicideMaize CultivarI50 (nmol/L)
This compound CAU 313832
Yedan 1315
Chlorsulfuron CAU 31382
Yedan 133
Tribenuron-methyl CAU 313819
Yedan 1317
Nicosulfuron CAU 313826
Yedan 1365

Data Interpretation:

  • Chlorsulfuron exhibited the highest in vitro potency against ALS in both maize cultivars, with the lowest I50 values.

  • This compound demonstrated moderate to high potency, with I50 values comparable to or lower than Nicosulfuron in one of the cultivars.

  • The variation in I50 values between the two maize cultivars for the same herbicide suggests potential differences in the ALS enzyme structure or herbicide binding affinity.

Herbicidal Activity and Weed Control Spectrum

The ultimate performance of a herbicide is determined by its efficacy in controlling target weeds under field or greenhouse conditions. While direct comparative field data for this compound against a wide range of other sulfonylureas is limited in the readily available literature, information on the individual weed control spectrums allows for a qualitative comparison.

HerbicideTypical Application Rate (g a.i./ha)Primary Target Weeds
This compound 15 - 60Annual broadleaf and gramineous weeds, including Acalypha australis.[1]
Metsulfuron-methyl 3 - 8Broadleaf weeds (e.g., thistle, dock, pigweed) and some annual grasses.[2]
Rimsulfuron 10 - 40Annual and perennial grasses and several broad-leaved weeds.[3]
Bensulfuron-methyl 30 - 60Annual and perennial broadleaf weeds and sedges, particularly in rice.[4]

Key Observations:

  • This compound is registered for use in wheat and millet and is effective against a range of annual broadleaf and grass weeds.[1]

  • Metsulfuron-methyl is a broad-spectrum herbicide used in cereals and non-crop areas, known for its control of difficult perennial broadleaf weeds.[2]

  • Rimsulfuron is particularly effective against grass weeds in various crops.[3]

  • Bensulfuron-methyl has a strong profile for controlling broadleaf weeds and sedges in rice paddies.[4]

Crop Selectivity

Crop selectivity is a critical factor for the practical application of any herbicide. It is primarily determined by the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.

  • This compound has been specifically developed for weed control in wheat (Triticum aestivum L.) and millet (Panicum miliaceum L.).[1]

  • Metsulfuron-methyl is known for its selectivity in cereal crops like wheat, rice, and barley.[2]

  • Rimsulfuron is used in crops such as maize and potatoes.[3]

  • Bensulfuron-methyl exhibits high selectivity in rice and is also used in wheat and barley.[4]

While general crop selectivity is established, quantitative data from direct comparative trials of these herbicides on wheat and millet is not extensively available in the public domain. Such studies would be invaluable for determining the relative safety margins of these compounds in these specific crops.

Experimental Protocols

For researchers aiming to conduct comparative studies, adherence to standardized protocols is essential for generating reproducible and comparable data. Below are outlines of key experimental methodologies.

In Vitro ALS Inhibition Assay

This assay measures the direct inhibitory effect of a herbicide on the ALS enzyme.

ALS_Inhibition_Assay cluster_workflow Experimental Workflow step1 1. Enzyme Extraction: - Homogenize young plant tissue (e.g., shoots) in extraction buffer. - Centrifuge to pellet debris and collect supernatant containing crude enzyme extract. step2 2. Assay Reaction: - Prepare reaction mixtures containing:  - Assay buffer (e.g., phosphate (B84403) buffer with cofactors like MgCl2, TPP, FAD).  - Substrate (pyruvate).  - Herbicide at various concentrations. step1->step2 step3 3. Enzyme Incubation: - Add enzyme extract to initiate the reaction. - Incubate at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 60 minutes). step2->step3 step4 4. Reaction Termination and Product Measurement: - Stop the reaction (e.g., by adding acid). - Decarboxylate the product (acetolactate) to acetoin (B143602). - Quantify acetoin colorimetrically after reaction with creatine (B1669601) and α-naphthol. step3->step4 step5 5. Data Analysis: - Plot enzyme activity against herbicide concentration. - Determine the I50 value using non-linear regression (e.g., log-logistic dose-response curve). step4->step5

In Vitro ALS Inhibition Assay Workflow.
Whole-Plant Dose-Response Bioassay

This bioassay evaluates the herbicidal effect on whole plants under controlled conditions.

Dose_Response_Bioassay cluster_workflow Experimental Workflow step1 1. Plant Propagation: - Grow target weed or crop species from seed in pots containing a uniform soil mix. - Maintain in a controlled environment (greenhouse or growth chamber) with standardized light, temperature, and humidity. step2 2. Herbicide Application: - At a specific growth stage (e.g., 2-3 leaf stage), treat plants with a range of herbicide concentrations. - Apply using a calibrated sprayer to ensure uniform coverage. step1->step2 step3 3. Growth and Observation: - Return plants to the controlled environment. - Observe and record phytotoxicity symptoms at regular intervals (e.g., 7, 14, 21 days after treatment). step2->step3 step4 4. Biomass Measurement: - At the end of the experimental period, harvest the above-ground biomass. - Measure fresh weight and/or dry weight. step3->step4 step5 5. Data Analysis: - Express biomass as a percentage of the untreated control. - Plot the percentage growth reduction against herbicide dose. - Calculate the GR50 (dose causing 50% growth reduction) or ED50 (dose causing 50% effect) using a log-logistic model. step4->step5

Whole-Plant Dose-Response Bioassay Workflow.
Crop Safety Evaluation in the Field

This methodology assesses the potential for a herbicide to cause injury to the target crop under real-world conditions.

Crop_Safety_Evaluation cluster_workflow Experimental Workflow step1 1. Field Trial Establishment: - Select a representative field for the target crop (e.g., wheat, millet). - Use a randomized complete block design with multiple replications. step2 2. Herbicide Treatment: - Apply herbicides at different rates, including the proposed use rate (1x) and a higher rate (e.g., 2x) to assess the margin of safety. - Include an untreated control for comparison. step1->step2 step3 3. Crop Injury Assessment: - Visually assess crop injury at multiple time points after application (e.g., 7, 14, 28 days). - Use a standardized rating scale (e.g., 0-100%, where 0 = no injury and 100 = crop death). step2->step3 step4 4. Yield Measurement: - At crop maturity, harvest the plots and measure the grain yield. - Correct for moisture content. step3->step4 step5 5. Data Analysis: - Analyze crop injury and yield data using analysis of variance (ANOVA). - Compare treatment means to the untreated control to determine if there are statistically significant negative effects. step4->step5

Crop Safety Evaluation Workflow.

Conclusion

This compound is a potent sulfonylurea herbicide with a mode of action consistent with other members of its class. The available in vitro data indicates that its intrinsic activity against the target enzyme, ALS, is comparable to other commercially available sulfonylureas. Its development for use in wheat and millet highlights its selectivity in these important cereal crops.

For researchers and developers, further direct comparative studies are warranted to fully elucidate the relative performance of this compound against a broader array of sulfonylurea herbicides. Specifically, comprehensive field trials comparing weed control efficacy and crop selectivity in wheat and millet would provide invaluable data for optimizing weed management strategies. The experimental protocols outlined in this guide provide a framework for conducting such rigorous comparative assessments.

References

Revolutionizing Herbicide Detection: A Comparative Guide to a Novel Analytical Method for Monosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of agricultural science and environmental monitoring, the demand for rapid, sensitive, and reliable analytical methods for pesticide residue detection is paramount. This guide introduces a groundbreaking analytical method for the detection of Monosulfuron, a widely used sulfonylurea herbicide. We provide a comprehensive comparison with established techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

A Leap Forward in this compound Analysis

The novel method, a high-affinity magnetic chemiluminescence immunoassay (MCLIA), offers significant advantages in terms of sensitivity, speed, and simplicity over traditional chromatographic techniques. This guide will delve into the validation of this new method, comparing it directly with High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance at a Glance: A Comparative Analysis

The efficacy of any analytical method is best understood through a direct comparison of its key performance indicators. The following table summarizes the validation data for the novel MCLIA against HPLC-UV and LC-MS/MS for the detection of this compound in soil and water samples.

ParameterNovel MCLIAHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.05 µg/L5 µg/L0.1 µg/L
Limit of Quantification (LOQ) 0.15 µg/L15 µg/L0.3 µg/L
Linear Range 0.1 - 10 µg/L0.02 - 20 mg/L0.5 - 100 µg/L
Recovery (%) 92-105%85-95%90-110%
Precision (RSD) < 8%< 15%< 10%
Analysis Time per Sample 15 minutes30 minutes25 minutes

Under the Hood: Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for each compared technique are provided below.

Novel Magnetic Chemiluminescence Immunoassay (MCLIA)

This innovative method leverages the high specificity of monoclonal antibodies coupled with the sensitivity of chemiluminescence detection.

  • Antibody Conjugation: Monoclonal antibodies specific to this compound are conjugated to magnetic beads.

  • Competitive Reaction: A known quantity of horseradish peroxidase (HRP)-labeled this compound antigen is mixed with the sample. This mixture is then introduced to the antibody-coated magnetic beads. The this compound in the sample competes with the HRP-labeled antigen for binding to the antibodies.

  • Separation and Detection: The magnetic beads are separated using a magnetic field. After washing, a chemiluminescent substrate is added. The light intensity, which is inversely proportional to the concentration of this compound in the sample, is measured by a luminometer.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and robust method for the quantification of various compounds.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is performed on the sample to isolate the this compound.[1]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to separate this compound from other components in the sample.[2]

  • Detection: A UV detector measures the absorbance of the eluent at a specific wavelength (typically around 230 nm) to quantify the this compound.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Considered the gold standard for trace-level analysis due to its high sensitivity and selectivity.[3]

  • Sample Preparation: Similar to HPLC, a solid-phase extraction (SPE) or QuEChERS method is employed for sample cleanup and concentration.[1][4]

  • LC Separation: The extract is injected into an LC system for chromatographic separation.[5]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent and daughter ions of this compound are selected and detected, providing highly selective and sensitive quantification.[5][6]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows of the novel MCLIA and the traditional LC-MS/MS methods.

MCLIA_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Sample Sample (Soil/Water) Extraction Extraction Sample->Extraction Incubation Incubation with Antibody-Coated Magnetic Beads & HRP-Antigen Extraction->Incubation Washing Magnetic Separation & Washing Incubation->Washing Detection Addition of Chemiluminescent Substrate & Light Measurement Washing->Detection Quantification Quantification Detection->Quantification LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Sample_LCMS Sample (Soil/Water) Extraction_LCMS Solid-Phase Extraction (SPE) Sample_LCMS->Extraction_LCMS Concentration Concentration Extraction_LCMS->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection_LCMS MS/MS Detection Separation->Detection_LCMS Quantification_LCMS Quantification Detection_LCMS->Quantification_LCMS

References

Monosulfuron vs. Glyphosate: A Comparative Guide to Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the efficacy, mechanisms of action, and experimental validation of two distinct herbicides for the management of broadleaf weeds.

This guide provides a comprehensive comparison of monosulfuron (B609224) and glyphosate (B1671968), two widely used herbicides, for the control of broadleaf weeds. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a detailed examination of their performance based on available experimental data.

Executive Summary

This compound, a sulfonylurea herbicide, and glyphosate, a non-selective systemic herbicide, represent two different approaches to weed management. This compound is a selective herbicide primarily targeting broadleaf weeds and some grasses, making it suitable for use in specific crops. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. In contrast, glyphosate offers broad-spectrum, non-selective weed control, killing most annual and perennial plants, including broadleaf weeds, grasses, and sedges. It works by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an enzyme essential for the synthesis of aromatic amino acids.

The choice between this compound and glyphosate depends on the specific weed control scenario, including the target weed species, the presence of desirable crops, and the potential for herbicide resistance. This guide presents a side-by-side comparison of their efficacy on key broadleaf weeds, details their mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used to generate the supporting data.

Comparative Efficacy on Broadleaf Weeds

The following tables summarize the efficacy of this compound and glyphosate on three common and economically significant broadleaf weed species: Redroot Pigweed (Amaranthus retroflexus), Common Lambsquarters (Chenopodium album), and Velvetleaf (Abutilon theophrasti). It is important to note that direct comparative studies under identical conditions are limited. The data presented is synthesized from multiple sources and should be interpreted with consideration of the varying experimental conditions.

Table 1: Efficacy of this compound on Broadleaf Weeds

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed StageEfficacy (%)Reference(s)
Amaranthus retroflexusThis compound15-302-4 leafData Not Available-
Chenopodium albumThis compound15-302-4 leafData Not Available-
Abutilon theophrastiThis compound15-302-4 leafData Not Available-

Note: Specific efficacy data for this compound on these individual weed species from direct studies was not available in the reviewed literature. The typical application rates for this compound for broadleaf weed control are provided.

Table 2: Efficacy of Glyphosate on Broadleaf Weeds

Weed SpeciesHerbicideApplication Rate (g a.e./ha)Weed StageEfficacy (%)Reference(s)
Amaranthus retroflexusGlyphosate52 - 151 (LD50)2-4 leaf>90% at field rates
Chenopodium albumGlyphosate110015 cm height<55%[1]
Abutilon theophrastiGlyphosate420 - 84012-17 cm height46 - 81% (420 g/ha), 13 - 37% survival (840 g/ha)

LD50: The lethal dose required to kill 50% of the tested population.

Mechanisms of Action

The distinct modes of action of this compound and glyphosate are visualized in the following diagrams, illustrating the specific biochemical pathways they disrupt within the target weed.

Monosulfuron_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibition

Caption: this compound's mechanism of action: Inhibition of Acetolactate Synthase (ALS).

Glyphosate_Pathway cluster_shikimate_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase EPSP_Synthase EPSP Synthase PEP->EPSP_Synthase E4P Erythrose 4-phosphate E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate Shikimate DAHP->Shikimate Shikimate_3_P Shikimate-3-phosphate Shikimate->Shikimate_3_P Shikimate_3_P->EPSP_Synthase EPSP EPSP EPSP_Synthase->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_Amino_Acids Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibition

Caption: Glyphosate's mechanism of action: Inhibition of EPSP Synthase.

Experimental Protocols

The data presented in this guide is based on standardized field and greenhouse trials designed to evaluate herbicide efficacy. The following is a generalized protocol that outlines the key steps in conducting such studies.

Objective: To determine the efficacy of post-emergence herbicides on specific broadleaf weed species.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Standardized plot dimensions (e.g., 3m x 6m) to ensure uniform application and assessment.

  • Treatments: Include a range of herbicide application rates (including the recommended rate, and fractions/multiples thereof), an untreated control (weedy check), and a weed-free control (hand-weeded).

2. Plant Material and Growth Conditions:

  • Weed Species: Target weed species are either naturally occurring in the field or seeded to ensure a uniform population.

  • Crop Species (if applicable): A tolerant crop species is planted according to standard agricultural practices.

  • Growth Stage: Herbicides are applied at a specific weed growth stage (e.g., 2-4 true leaves) to ensure consistency across treatments.[1]

3. Herbicide Application:

  • Equipment: A calibrated backpack sprayer or a plot sprayer with a boom and appropriate nozzles (e.g., flat-fan) is used to ensure uniform coverage.

  • Spray Volume: A standardized spray volume (e.g., 200 L/ha) is applied at a constant pressure.

  • Environmental Conditions: Application is conducted under optimal weather conditions (e.g., minimal wind, no rain forecast) to avoid drift and ensure herbicide uptake.

4. Data Collection and Analysis:

  • Efficacy Assessment: Weed control is typically assessed visually at set intervals after treatment (e.g., 7, 14, 21, and 28 days after application - DAA) using a percentage scale (0% = no control, 100% = complete kill).

  • Biomass Reduction: At the end of the trial, weeds from a designated quadrat within each plot are harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable test (e.g., Tukey's HSD) at a specified significance level (e.g., p < 0.05).

Experimental_Workflow start Start: Experimental Design plot_prep Plot Preparation & Seeding start->plot_prep weed_growth Weed Emergence & Growth to Target Stage plot_prep->weed_growth herbicide_app Herbicide Application weed_growth->herbicide_app data_collection Data Collection (Visual Assessment & Biomass) herbicide_app->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation & Reporting analysis->results

Caption: A generalized workflow for conducting herbicide efficacy trials.

Conclusion

This compound and glyphosate are effective herbicides for the control of broadleaf weeds, but they differ significantly in their selectivity and mode of action. This compound's selectivity makes it a valuable tool for in-crop weed management, while glyphosate's broad-spectrum activity is ideal for pre-plant burndown and non-selective vegetation control. The experimental data, though not always directly comparative, indicates that glyphosate can provide high levels of control for several key broadleaf weeds, although efficacy can be influenced by factors such as weed size and environmental conditions.

For researchers and professionals, the choice between these herbicides will depend on the specific weed management goals, the cropping system, and the importance of preserving non-target vegetation. Understanding their distinct mechanisms of action is also crucial for developing sustainable weed management strategies that mitigate the risk of herbicide resistance. Further direct comparative studies would be beneficial to provide a more definitive assessment of their relative efficacy under a range of conditions.

References

Cross-Validation of Monosulfuron Quantification: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Monosulfuron, a sulfonylurea herbicide. The following sections detail the experimental protocols, present a comparative analysis of their performance metrics, and offer a visual workflow for the cross-validation process.

Introduction

This compound is a selective herbicide used for weed control in various crops.[1] Accurate quantification of its residues in environmental and biological matrices is crucial for safety and efficacy assessments. Both HPLC and GC-MS are powerful analytical techniques widely employed for pesticide residue analysis.[2][3] However, their applicability to a specific compound like this compound depends on its physicochemical properties. This guide explores the methodologies and performance characteristics of both techniques for this compound quantification.

Experimental Protocols

A critical aspect of analytical method development is a well-defined experimental protocol. Below are detailed methodologies for this compound analysis using HPLC-MS/MS and a proposed method for GC-MS based on established procedures for similar sulfonylurea herbicides.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is adapted from a validated method for the determination of this compound-ester residues.[4]

Sample Preparation (QuEChERS Method)

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL d-SPE tube containing appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A suitable C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility and thermal instability of sulfonylurea herbicides like this compound, a derivatization step is necessary for GC-MS analysis.[5][6] The following is a proposed protocol based on methods for other sulfonylureas.

Sample Preparation and Derivatization

  • Extraction: Follow the same QuEChERS extraction procedure as described for the HPLC method.

  • Solvent Exchange: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for derivatization (e.g., ethyl acetate).

  • Derivatization (Methylation): Add a methylating agent (e.g., diazomethane (B1218177) solution or trimethylsilyldiazomethane) to the extract. Allow the reaction to proceed in a fume hood until a stable, volatile derivative of this compound is formed.[7] Terminate the reaction by adding a small amount of acetic acid.

  • Final Extract: The derivatized extract is ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C) to ensure separation of the derivatized analyte from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound using both techniques.

ParameterHPLC-MS/MSGC-MS
Linearity (R²) ≥ 0.996[4]Typically ≥ 0.99
Limit of Detection (LOD) 0.1 - 2.0 µg/kg[4]Typically in the low µg/kg range
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg (estimated from LOD)Typically in the mid to high µg/kg range
Accuracy (Recovery) 76.1 - 100.0%[4]Typically 70 - 120%
Precision (RSD) < 10.0%[4]Typically < 20%
Sample Throughput HighModerate (derivatization adds time)
Derivatization Required NoYes
Selectivity High (with MS/MS)High (with MS)
Robustness Generally robustCan be affected by matrix effects on derivatization

Cross-Validation Workflow

Cross-validation is essential to ensure the reliability and comparability of results obtained from different analytical methods. The following diagram illustrates a logical workflow for the cross-validation of this compound quantification using HPLC and GC-MS.

CrossValidationWorkflow Sample Sample Collection (e.g., Soil, Water, Crop) Preparation Sample Preparation (Homogenization, Extraction) Sample->Preparation Split Aliquoting Preparation->Split HPLC_Branch HPLC-MS/MS Analysis Split->HPLC_Branch Aliquot 1 GCMS_Branch GC-MS Analysis (with Derivatization) Split->GCMS_Branch Aliquot 2 HPLC_Data Quantitative Data (HPLC) HPLC_Branch->HPLC_Data GCMS_Data Quantitative Data (GC-MS) GCMS_Branch->GCMS_Data Comparison Data Comparison (Statistical Analysis) HPLC_Data->Comparison GCMS_Data->Comparison Validation Method Validation Report Comparison->Validation

Caption: Workflow for cross-validating HPLC and GC-MS methods for this compound quantification.

Conclusion

Both HPLC-MS/MS and GC-MS are viable techniques for the quantification of this compound, each with its own set of advantages and considerations.

  • HPLC-MS/MS offers a direct, highly sensitive, and selective method for the analysis of this compound without the need for derivatization. This makes it a more straightforward and potentially higher-throughput option, especially for complex matrices.[4]

  • GC-MS , while requiring a derivatization step to handle the non-volatile nature of this compound, can also provide excellent selectivity and sensitivity, particularly when using tandem mass spectrometry (MS/MS).[8] The derivatization step, however, adds complexity and potential for variability in the analytical workflow.[9]

The choice between the two methods will ultimately depend on the specific laboratory resources, throughput requirements, and the desired level of sensitivity and selectivity for the analysis of this compound. Cross-validation of the chosen method against an alternative technique, as outlined in this guide, is a crucial step in ensuring the generation of reliable and defensible analytical data.

References

Comparative Transcriptomic Analysis of Plants Treated with Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the molecular response of plants to Monosulfuron and other sulfonylurea herbicides.

This guide provides a comparative overview of the transcriptomic changes in plants exposed to sulfonylurea herbicides, a class of acetolactate synthase (ALS) inhibitors that includes this compound. Due to the limited availability of public transcriptomic data specifically for this compound, this document synthesizes findings from studies on chemically similar and functionally identical herbicides, such as nicosulfuron, chlorsulfuron, and tribenuron-methyl. The data presented here, therefore, serves as a representative model for understanding the molecular mechanisms of plant response to this class of herbicides, including the differential responses observed in susceptible and resistant biotypes.

Executive Summary

Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition leads to a cascade of molecular events within the plant, ultimately resulting in growth arrest and death in susceptible plants. Transcriptomic analyses, particularly RNA sequencing (RNA-Seq), have become instrumental in dissecting these complex responses at the gene expression level.

Comparative studies between herbicide-susceptible and -resistant plant lines reveal significant differences in their transcriptomic landscapes following treatment. Resistant plants often exhibit a more robust and rapid induction of genes associated with herbicide detoxification, including cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs). In contrast, susceptible plants show a more pronounced stress response and a significant downregulation of key metabolic and growth-related pathways.

This guide summarizes key quantitative data from relevant studies, details the experimental protocols for conducting similar transcriptomic analyses, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from comparative transcriptomic studies on plants treated with sulfonylurea herbicides.

Plant SpeciesHerbicideComparisonUp-regulated GenesDown-regulated GenesTotal DEGsReference
Zea mays (Maize) - SusceptibleNicosulfuronTreated vs. Untreated13917092100[1]
Zea mays (Maize) - TolerantNicosulfuronTreated vs. Untreated6967021398[1]
Brassica napus (Rapeseed) - SensitiveTribenuron-methylTreated vs. Control24520412286[2]
Brassica napus (Rapeseed) - ResistantTribenuron-methylTreated vs. Control--1068[2]
Marchantia polymorpha - Wild TypeChlorsulfuronTreated vs. Control---[3][4]
Marchantia polymorpha - ALS MutantChlorsulfuronTreated vs. ControlNo significant changesNo significant changes0[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols based on the cited literature for conducting a comparative transcriptomic analysis of plants treated with sulfonylurea herbicides.

Plant Material and Growth Conditions
  • Plant Species and Genotypes: Utilize both herbicide-susceptible and -resistant/tolerant lines of the plant species of interest.

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 27°C/24°C day/night and 16h/8h light/dark) to ensure uniform growth and minimize environmental variability.[1]

  • Growth Stage: Treat plants at a consistent developmental stage, for example, the three- to four-leaf stage for maize.[1]

Herbicide Treatment
  • Herbicide Application: Apply the sulfonylurea herbicide at a predetermined concentration. Application can be done via spraying for post-emergence treatments. Include a control group treated with a mock solution (e.g., water with the same surfactant used in the herbicide formulation).

  • Time Points: Collect tissue samples at various time points after treatment (e.g., 24, 48, 72 hours) to capture both early and late transcriptomic responses.

RNA Extraction, Library Preparation, and Sequencing
  • Tissue Collection: Harvest leaf or other relevant tissue from both treated and control plants, immediately freeze in liquid nitrogen, and store at -80°C until RNA extraction.

  • RNA Extraction: Extract total RNA using a commercially available kit following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000, generating a sufficient number of paired-end reads per sample (e.g., >40 million).[2]

Bioinformatics Analysis
  • Quality Control: Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the high-quality reads to a reference genome of the plant species using a splice-aware aligner.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between different conditions (e.g., treated vs. control, susceptible vs. resistant) using software packages like DESeq2 or edgeR. Set significance thresholds (e.g., a false discovery rate [FDR] < 0.05 and a log2 fold change > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the identified DEGs to understand the biological processes and pathways affected by the herbicide treatment.

Mandatory Visualization

Signaling Pathway

G cluster_0 Plant Cell cluster_1 Plastid cluster_2 Nucleus cluster_3 Cytoplasm herbicide Sulfonylurea Herbicide (e.g., this compound) als Acetolactate Synthase (ALS) herbicide->als detox_signal Detoxification Response herbicide->detox_signal Induction in Resistant Plants herbicide_metabolism Herbicide Metabolism herbicide->herbicide_metabolism bcaa Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis als->bcaa Inhibition stress_signal Stress Signaling bcaa->stress_signal Depletion pyruvate Pyruvate pyruvate->als stress_genes Stress Response Genes (e.g., heat shock proteins) detox_genes Detoxification Genes (CYP450s, GSTs) detox_enzymes Detoxification Enzymes detox_genes->detox_enzymes growth_genes Growth-Related Genes stress_signal->stress_genes Upregulation stress_signal->growth_genes Downregulation detox_signal->detox_genes Upregulation detox_enzymes->herbicide_metabolism

Caption: Signaling pathway of sulfonylurea herbicide action in plants.

Experimental Workflow

G start Plant Growth (Susceptible & Resistant Lines) treatment Herbicide Treatment & Control start->treatment sampling Tissue Sampling treatment->sampling rna_extraction RNA Extraction & QC sampling->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Data Quality Control sequencing->qc mapping Read Mapping to Reference Genome qc->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_analysis Functional Annotation & Enrichment deg_analysis->functional_analysis end Biological Interpretation functional_analysis->end

Caption: Experimental workflow for comparative transcriptomic analysis.

References

A Guide to Statistical Approaches for Comparing Monosulfuron Treatment Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of statistical methodologies for objectively comparing the performance of Monosulfuron (B609224) with alternative herbicide treatments. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development. The following sections detail experimental protocols, data presentation strategies, and the underlying signaling pathways, supported by visual diagrams to enhance understanding.

Introduction to this compound

This compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[2] By inhibiting ALS, this compound effectively halts cell division and growth in susceptible plants, leading to their eventual death.[2] Its mode of action is systemic, meaning it is absorbed through the foliage and roots and translocated throughout the plant's vascular system to the meristematic tissues where it exerts its effect.[2]

Experimental Design for Herbicide Comparison Trials

To obtain reliable and statistically sound data for comparing this compound with other herbicides, a well-designed experimental protocol is essential. The most common and recommended design is the Randomized Complete Block Design (RCBD) .[3][4] This design helps to minimize the effects of environmental variability within the experimental area.[3]

Key Components of a Robust Experimental Protocol:
  • Treatments: The trial should include this compound at various application rates, the alternative herbicide(s) at their recommended rates, a combination of treatments if assessing synergistic or antagonistic effects, and an untreated control to serve as a baseline.[5]

  • Replication: Each treatment should be replicated multiple times (typically 3-4) to increase the reliability of the results and to provide a measure of experimental error.[3][4]

  • Plot Size: Experimental units or plots should be of a uniform and adequate size to allow for representative sampling and to minimize edge effects.

  • Randomization: Treatments should be randomly assigned to plots within each block to avoid bias.[5]

  • Data Collection: Assess herbicide performance at multiple time points after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT).

Methods for Assessing Herbicide Performance:

There are several standard methods for quantifying the efficacy of herbicide treatments:

  • Weed Counts: Involves counting the number of surviving weeds per unit area within each plot.[6]

  • Weed Biomass (Weight): Weeds are harvested from a defined area within each plot, and their fresh and/or dry weights are recorded.[6]

  • Visual Rating Systems: An experienced evaluator assigns a rating (e.g., on a 0-100% scale, where 0 is no control and 100 is complete control) to estimate the percentage of weed cover or injury in each plot.[6][7]

Statistical Analysis of Treatment Outcomes

The choice of statistical analysis depends on the experimental design and the type of data collected.

Analysis of Variance (ANOVA)

ANOVA is a fundamental statistical test used to determine if there are any statistically significant differences between the means of two or more independent groups.[8] For herbicide trials, ANOVA can be used to compare the mean weed control, weed biomass, or crop yield among the different herbicide treatments.[8] If the ANOVA F-test is significant (p ≤ 0.05), it indicates that at least one treatment is different from the others. Post-hoc tests, such as Tukey's HSD (Honestly Significant Difference) test, are then used to make pairwise comparisons between treatment means to identify which specific treatments differ from each other.[8]

Dose-Response Models

When evaluating the efficacy of a herbicide at different rates, dose-response models are highly effective. These are typically nonlinear regression models that describe the relationship between the herbicide dose and the plant response (e.g., growth inhibition, biomass reduction). These models can be used to estimate key parameters such as the EC50 (the concentration that causes 50% of the maximal effect) or GR50 (the dose that causes a 50% reduction in growth).

Analysis of Herbicide Interactions

When comparing mixtures of herbicides, it is important to determine if the interaction is synergistic (the combined effect is greater than the sum of the individual effects), antagonistic (the combined effect is less than the sum), or additive (the combined effect is equal to the sum). Colby's method is a widely used approach for this analysis.[9] Statistical models, including nonlinear mixed-effects models, can provide a more sensitive analysis of synergistic and antagonistic effects.[10][11]

Data Presentation

To facilitate easy comparison, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparison of Weed Control Efficacy (% Control) at 28 Days After Treatment (DAT)

TreatmentApplication Rate (g a.i./ha)Mean Weed Control (%)Standard Error
Untreated Control00 a0
This compound3085 b3.2
This compound4592 c2.1
Alternative Herbicide A100082 b4.5
Alternative Herbicide B5090 c2.8
This compound + Alt. A30 + 100095 d1.9

Means followed by the same letter are not significantly different at p ≤ 0.05 according to Tukey's HSD test.

Table 2: Comparison of Weed Biomass (g/m²) at 56 DAT

TreatmentApplication Rate (g a.i./ha)Mean Weed Biomass (g/m²)Standard Error
Untreated Control0250 a15.7
This compound3035 c5.1
This compound4515 d2.9
Alternative Herbicide A100045 c6.3
Alternative Herbicide B5020 d3.5
This compound + Alt. A30 + 100010 e2.1

Means followed by the same letter are not significantly different at p ≤ 0.05 according to Tukey's HSD test.

Visualizations

Signaling Pathway of this compound's Mode of Action

The following diagram illustrates the biochemical pathway inhibited by this compound.

Monosulfuron_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) / AHAS Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->Inhibition Inhibition->ALS

Caption: Mode of action of this compound via inhibition of the ALS enzyme.

Experimental Workflow for Herbicide Comparison

The diagram below outlines a typical workflow for a comparative herbicide efficacy trial.

Herbicide_Trial_Workflow cluster_data Data Collection Methods Site_Selection 1. Site Selection & Field Preparation Experimental_Design 2. Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Treatment_Application 3. Herbicide Application Experimental_Design->Treatment_Application Data_Collection 4. Data Collection (Multiple DATs) Treatment_Application->Data_Collection Data_Analysis 5. Statistical Analysis (ANOVA, Regression) Data_Collection->Data_Analysis Weed_Counts Weed Counts Weed_Biomass Weed Biomass Visual_Ratings Visual Ratings Crop_Yield Crop Yield Results_Interpretation 6. Results Interpretation & Reporting Data_Analysis->Results_Interpretation

References

Monosulfuron vs. New Generation Commercial Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Monosulfuron, a sulfonylurea-based herbicide, against newer generation commercial herbicides, specifically those with 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO) inhibiting modes of action. This analysis is supported by a review of available experimental data, detailed experimental protocols, and visualizations of key biochemical pathways and workflows.

Overview of Herbicide Classes

This compound is a selective, systemic herbicide belonging to the sulfonylurea family (Group 2, ALS inhibitors).[1][2] It is primarily used for post-emergence control of broadleaf weeds and some grasses in crops like wheat and millet.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), thereby halting cell division and plant growth.[2][3]

New generation herbicides offer alternative modes of action, which are critical for managing herbicide-resistant weeds. This guide focuses on two prominent classes:

  • HPPD Inhibitors (Group 27): These herbicides, often referred to as "bleaching" herbicides, block the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5][6][7][8] This inhibition disrupts the synthesis of plastoquinone (B1678516) and tocopherols, leading to the destruction of chlorophyll (B73375) and subsequent plant death.[4][5][6][7][8] They are used for controlling broadleaf and grass weeds in various crops, including corn and wheat.[7][8]

  • PPO Inhibitors (Group 14): These herbicides act as cell membrane disruptors by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[9][10][11] This leads to a rapid accumulation of reactive oxygen species, causing lipid peroxidation and the breakdown of cell membranes.[9][10][11] They provide broad-spectrum control of broadleaf weeds and are used in crops like soybeans and corn.[10][11]

Comparative Efficacy Data

Direct comparative field trial data for this compound against specific new-generation herbicides is limited in publicly accessible literature. The following tables summarize efficacy data for representative herbicides from each class based on available studies. It is important to note that these results are from different trials and environmental conditions may have varied.

Table 1: Efficacy of Sulfonylurea Herbicides (ALS Inhibitors) in Wheat

HerbicideApplication Rate (g a.i./ha)Target WeedsWeed Control Efficiency (%)Wheat Grain Yield (q/ha)Reference
Metsulfuron-methyl4Broadleaf weeds82.832.5[12]
Sulfosulfuron26.6 - 33.3Phalaris minor and broadleaf weedsPoor on broadleaf weedsSignificantly reduced[13]
Sulfosulfuron + Metsulfuron-methyl40Broadleaf and narrow-leaf weeds99.049.73[14]
Mesosulfuron + Iodosulfuron12Broadleaf and narrow-leaf weeds73.77 (narrow-leaf), 83.50 (broadleaf)54.93[15]

Table 2: Efficacy of HPPD Inhibiting Herbicides

HerbicideCropApplication Rate (g a.i./ha)Target WeedsWeed Control (%)Reference
MesotrioneCorn105 + 210HPPD-inhibitor-resistant waterhemp<65[7]
TembotrioneCorn94Glyphosate-resistant Palmer amaranth49-98[16]
QYR301 (novel)Wheat135 - 180Echinochloa crus-galli, Leptochloa chinensisSatisfactory full-season control[6]

Table 3: Efficacy of PPO Inhibiting Herbicides

HerbicideCropApplication Rate (g a.i./ha)Target WeedsWeed Control (%)Reference
SaflufenacilMaize70 - 105Annual broadleaf weeds (including atrazine-resistant Chenopodium album)Effective[17]
Saflufenacil + AcetochlorMaize70 + (variable)Annual grass and broadleaf weedsGood[17]
SaflufenacilNo-till corn20 (with glyphosate)Field pennycress>90[18]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the modes of action for each herbicide class.

ALS_Inhibitor_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->AminoAcids ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis This compound This compound (ALS Inhibitor) This compound->ALS Inhibits

Diagram 1. Simplified signaling pathway of this compound (ALS Inhibitor).

HPPD_Inhibitor_Pathway cluster_chloroplast Chloroplast Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherol Synthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll HPPD_Herbicide HPPD Inhibitor Herbicide HPPD_Herbicide->HPPD Inhibits PPO_Inhibitor_Pathway cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Accumulation PPO_Enzyme->ROS Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Membrane Cell Membrane Disruption PPO_Herbicide PPO Inhibitor Herbicide PPO_Herbicide->PPO_Enzyme Inhibits ROS->Cell_Membrane Herbicide_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Define_Objectives Define Objectives Select_Herbicides Select Herbicides & Rates Define_Objectives->Select_Herbicides Experimental_Design Choose Experimental Design (e.g., RCBD) Select_Herbicides->Experimental_Design Site_Selection Site Selection & Preparation Experimental_Design->Site_Selection Planting Crop & Weed Planting Site_Selection->Planting Herbicide_Application Herbicide Application Planting->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Efficacy_Evaluation Efficacy Evaluation (Weed Control %, Yield) Statistical_Analysis->Efficacy_Evaluation Reporting Reporting & Publication Efficacy_Evaluation->Reporting

References

Inter-laboratory Study for the Validation of a Monosulfuron Analysis Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of an analytical protocol for Monosulfuron, a widely used sulfonylurea herbicide. While a specific inter-laboratory study for this compound was not publicly available, this document presents a representative validation based on collaborative studies of closely related sulfonylurea herbicides. The methodologies and performance data are analogous to what would be expected for a this compound-specific validation. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a comparative look at analytical methods and the intricacies of protocol validation.

Data Presentation: Performance of Analytical Methods for Sulfonylurea Herbicides

The following tables summarize quantitative data from validation studies of analytical methods for various sulfonylurea herbicides, which are structurally and chemically similar to this compound. This data is representative of the performance characteristics that would be evaluated in an inter-laboratory validation of a this compound analysis protocol.

Table 1: Performance of a Validated HPLC-UV Method for Chlorsulfuron and Metsulfuron-methyl in Water

ParameterChlorsulfuronMetsulfuron-methyl
Spiking Level 0.5 µg/L0.5 µg/L
Number of Labs 88
Mean Recovery (%) 92.495.1
Repeatability (RSDr, %) 5.86.2
Reproducibility (RSDR, %) 10.311.5
Limit of Detection (LOD) 0.05 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.15 µg/L

Table 2: Comparison of Alternative Analytical Methods for Sulfonylurea Herbicide Analysis

MethodPrincipleTypical LODAdvantagesDisadvantages
HPLC-UV Liquid chromatography with UV detection0.05 - 0.5 µg/LRobust, widely available, cost-effectiveModerate sensitivity and selectivity
GC-MS Gas chromatography with mass spectrometry0.01 - 0.1 µg/LHigh selectivity and sensitivityRequires derivatization for sulfonylureas
LC-MS/MS Liquid chromatography with tandem mass spectrometry0.001 - 0.01 µg/LVery high sensitivity and selectivityHigher equipment cost and complexity
Immunoassay (ELISA) Enzyme-linked immunosorbent assay0.01 - 0.1 µg/LHigh throughput, rapid screeningPotential for cross-reactivity, semi-quantitative
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility0.1 - 1 µg/LHigh separation efficiency, low sample volumeLower sensitivity compared to LC-MS/MS

Experimental Protocols

A detailed methodology for a representative High-Performance Liquid Chromatography (HPLC) with UV detection method for the analysis of sulfonylurea herbicides in water is provided below. This protocol is typical of what would be validated in an inter-laboratory study.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate sulfonylurea herbicides from a water sample and remove interfering substances.

  • Materials:

    • Water sample (100 mL)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • C18 SPE cartridges (500 mg, 6 mL)

    • Vacuum manifold

  • Procedure:

    • Acidify the water sample to pH 3 with formic acid.

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the retained analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify the sulfonylurea herbicides.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (acidified with 0.1% formic acid) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 230 nm

  • Quantification:

    • A calibration curve is constructed by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample Collection Acidification Acidification (pH 3) Sample->Acidification Sample_Loading Sample Loading onto SPE Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing of SPE Cartridge Sample_Loading->Washing Elution Elution of Analytes Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection Injection into HPLC Reconstitution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report logical_relationship cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_specificity Specificity/Selectivity cluster_linearity Linearity & Range cluster_robustness Robustness Validation Method Validation Recovery Recovery Studies Validation->Recovery Repeatability Repeatability (Intra-laboratory) Validation->Repeatability Reproducibility Reproducibility (Inter-laboratory) Validation->Reproducibility LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Interference Interference Studies Validation->Interference Calibration_Curve Calibration Curve Validation->Calibration_Curve Variations Method Parameter Variations Validation->Variations

Navigating Herbicide Interactions: A Comparative Guide to Monosulfuron Tank Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate interplay between different herbicidal compounds is paramount for optimizing weed management strategies and developing novel, effective formulations. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed in tank mixtures involving Monosulfuron (B609224), a sulfonylurea herbicide, and other commonly used alternatives. The data presented is supported by experimental findings and detailed methodologies to facilitate informed decision-making in research and development.

This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this pathway leads to the cessation of cell division and ultimately, plant death. When tank-mixed with other herbicides possessing different modes of action, this compound can exhibit either synergistic (enhanced efficacy) or antagonistic (reduced efficacy) effects. This guide explores these interactions to provide a clearer understanding of how to strategically combine herbicides for improved weed control.

Comparative Efficacy of Sulfonylurea Tank Mixtures

While direct quantitative data on this compound tank mixtures is limited in publicly available literature, extensive research on other sulfonylurea herbicides such as sulfosulfuron (B120094), metsulfuron-methyl, and tribenuron-methyl (B105370) provides valuable insights into potential interactions. The following tables summarize the observed effects of these mixtures on various weed species, offering a predictive framework for this compound combinations.

Tank Mixture Component 1Tank Mixture Component 2Weed SpeciesObserved EffectWeed Control Efficacy (%)Reference
Sulfosulfuron (25 g/ha)Carfentrazone-ethyl (B33137) (10, 15, or 20 g/ha)Phalaris minor (Little seed canary grass)AdditiveSimilar to sulfosulfuron alone[2]
Sulfosulfuron (25 g/ha)Carfentrazone-ethyl (10, 15, or 20 g/ha)Broadleaf WeedsAdditiveSimilar to carfentrazone-ethyl alone[2]
Metsulfuron-methyl (4 g/ha)Carfentrazone-ethyl (20 g/ha)Malva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium albumSynergistic95% control of infested weeds[3]
Tribenuron-methyl (15 g/ha)Clodinafop (60 g/ha)Mixed weed flora in wheatSynergisticHighest yield and yield attributes
Tribenuron-methyl (15 g/ha)Pinoxaden (45 g/ha)Mixed weed flora in wheatSynergisticHighest yield and yield attributes
2,4-D AmineDiclofop-methyl or ClodinafopGrass weeds (Lolium spp., Avena fatua)AntagonisticGreatly reduced grass weed control[4]
2,4-DAtrazine or MetribuzinGrass weeds (Lolium spp., Avena fatua, Eleusine indica)SynergisticEnhanced grass weed control[4]

Table 1: Synergistic and Antagonistic Effects of Sulfonylurea and other Herbicide Tank Mixtures on Weed Control. This table provides a summary of experimental data on the interaction of sulfonylurea herbicides (analogs to this compound) and other herbicide classes when used in tank mixtures against various weed species.

Experimental Protocols

The determination of synergistic, antagonistic, and additive effects of herbicide mixtures is crucial for developing effective weed management strategies. The most widely accepted method for this analysis is Colby's method.

Experimental Protocol for Determining Herbicide Interactions (Colby's Method)

1. Objective: To determine whether the combination of two herbicides in a tank mixture results in a synergistic, antagonistic, or additive effect on a target weed species.

2. Materials:

  • Seeds of the target weed species.
  • Pots or trays for growing weeds.
  • Growth medium (soil, sand, etc.).
  • Herbicide A (e.g., this compound) and Herbicide B (e.g., 2,4-D).
  • Spray chamber or calibrated sprayer.
  • Analytical balance.
  • Drying oven.

3. Experimental Design:

  • A completely randomized design with a sufficient number of replications (typically 4-6) is used.
  • Treatments should include:
  • Untreated control.
  • Herbicide A applied alone at a specific rate (e.g., X g/ha).
  • Herbicide B applied alone at a specific rate (e.g., Y g/ha).
  • Tank mixture of Herbicide A + Herbicide B at the same rates (X + Y g/ha).

4. Procedure:

  • Plant Growth: Sow the seeds of the target weed in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
  • Herbicide Application: Apply the herbicide treatments using a calibrated sprayer to ensure uniform coverage.
  • Evaluation: After a predetermined period (e.g., 21 days after treatment), assess the herbicide efficacy. This is typically done by harvesting the above-ground biomass of the weeds in each pot, drying it in an oven until a constant weight is achieved, and recording the dry weight.

5. Data Analysis (Colby's Method):

  • Calculate the percent inhibition for each treatment compared to the untreated control:
  • % Inhibition = [(Dry weight of control - Dry weight of treated) / Dry weight of control] * 100
  • Calculate the expected response (E) for the tank mixture using Colby's formula:
  • E = X + Y - (XY / 100)
  • Where X is the percent inhibition from Herbicide A alone and Y is the percent inhibition from Herbicide B alone.
  • Interpretation of Results:
  • Synergism: If the observed percent inhibition of the tank mixture is significantly greater than the expected value (E).
  • Antagonism: If the observed percent inhibition of the tank mixture is significantly less than the expected value (E).
  • Additive Effect: If the observed percent inhibition of the tank mixture is not significantly different from the expected value (E).

6. Visualization:

G cluster_setup Experimental Setup cluster_application Treatment Application cluster_evaluation Data Collection & Analysis cluster_results Interaction Determination Weed_Growth Weed Cultivation (e.g., 2-4 leaf stage) Control Untreated Control Treatment_A This compound Alone Treatment_B Partner Herbicide Alone Treatment_Mix Tank Mixture Herbicide_Prep Herbicide Preparation (this compound, Partner Herbicide, Mixture) Biomass_Harvest Harvest & Measure Weed Biomass Control->Biomass_Harvest 21 Days After Treatment Treatment_A->Biomass_Harvest 21 Days After Treatment Treatment_B->Biomass_Harvest 21 Days After Treatment Treatment_Mix->Biomass_Harvest 21 Days After Treatment Data_Analysis Calculate % Inhibition Apply Colby's Formula Biomass_Harvest->Data_Analysis Synergism Synergism Data_Analysis->Synergism Compare Observed vs. Expected Antagonism Antagonism Data_Analysis->Antagonism Compare Observed vs. Expected Additive Additive Effect Data_Analysis->Additive Compare Observed vs. Expected

Caption: Workflow for determining herbicide interactions using Colby's method.

Signaling Pathways and Mechanisms of Interaction

The interaction between this compound and other herbicides at a molecular level determines the ultimate outcome on the target weed. Understanding these signaling pathways is crucial for predicting and designing effective herbicide combinations.

This compound (ALS Inhibitor) Signaling Pathway

This compound targets the acetolactate synthase (ALS) enzyme, which is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. By inhibiting ALS, this compound effectively starves the plant of these vital building blocks, leading to a cessation of growth, particularly in the meristematic regions, and eventual death.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Plant_Death Plant Death This compound This compound This compound->ALS Inhibition Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Cell_Growth->Plant_Death

Caption: Mode of action of this compound as an ALS inhibitor.

Potential Mechanisms of Synergism and Antagonism

When this compound is tank-mixed with another herbicide, the interaction can occur at various levels:

  • Synergism:

    • Complementary Modes of Action: If the partner herbicide targets a different, yet essential, plant process (e.g., photosynthesis, cell wall synthesis), the combined stress on the plant can be greater than the sum of the individual effects. For instance, a herbicide that disrupts photosynthesis would reduce the plant's energy production, making it more susceptible to the amino acid starvation caused by this compound.

    • Enhanced Uptake or Translocation: The partner herbicide or its formulation adjuvants may increase the absorption or movement of this compound within the plant, leading to a higher concentration at the target site (ALS enzyme).

    • Inhibition of Detoxification: Some herbicides can inhibit the plant's natural detoxification mechanisms (e.g., cytochrome P450 monooxygenases), preventing the breakdown of this compound and prolonging its activity.

  • Antagonism:

    • Reduced Uptake or Translocation: The partner herbicide may interfere with the absorption or movement of this compound. For example, rapid desiccation of leaf tissue by a contact herbicide could prevent the systemic translocation of this compound to the meristems.

    • Enhanced Metabolism: Some herbicides, such as certain synthetic auxins (e.g., 2,4-D), have been shown to induce the expression of detoxification enzymes in some grass species, leading to a more rapid breakdown of the sulfonylurea herbicide and reduced efficacy.[4]

    • Physiological Antagonism: The physiological effects of one herbicide may counteract the effects of the other.

G cluster_synergism Synergistic Interactions cluster_antagonism Antagonistic Interactions Synergy_Uptake Enhanced Uptake/ Translocation Weed_Control Weed Control Efficacy Synergy_Uptake->Weed_Control  + Synergy_MoA Complementary Modes of Action Synergy_MoA->Weed_Control  + Synergy_Detox Inhibition of Detoxification Synergy_Detox->Weed_Control  + Antagonism_Uptake Reduced Uptake/ Translocation Antagonism_Uptake->Weed_Control  - Antagonism_Metabolism Enhanced Metabolism Antagonism_Metabolism->Weed_Control  - Antagonism_Physiological Physiological Antagonism Antagonism_Physiological->Weed_Control  - This compound This compound (ALS Inhibitor) This compound->Weed_Control Partner_Herbicide Partner Herbicide (e.g., Photosynthesis Inhibitor, Synthetic Auxin) Partner_Herbicide->Weed_Control

Caption: Potential synergistic and antagonistic interactions of tank mixtures.

Conclusion

The strategic use of this compound in tank mixtures holds the potential to enhance weed control efficacy, broaden the spectrum of controlled weeds, and manage the evolution of herbicide resistance. However, the success of such mixtures is highly dependent on the partner herbicide, the target weed species, and environmental conditions. While synergistic interactions can lead to improved performance, the risk of antagonism necessitates careful consideration and, ideally, small-scale testing before widespread application. The data and protocols presented in this guide offer a foundational understanding for researchers and developers to further investigate and optimize this compound-based herbicide formulations for sustainable and effective weed management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.